molecular formula C22H24Br2N10O2 B1246841 Ageliferin CAS No. 117417-64-8

Ageliferin

Cat. No.: B1246841
CAS No.: 117417-64-8
M. Wt: 620.3 g/mol
InChI Key: DMMLTRAQSJWUHT-OGTWGDGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ageliferin (CAS 117417-64-8) is a structurally complex bromopyrrole alkaloid first isolated from marine sponges of the genus Agelas . This natural product is of significant interest in biomedical research due to its pronounced biological activities. Studies highlight its potent antibacterial properties, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa , which is classified as a "critical" priority by the WHO for new antibiotic development . A key mechanism of action is its ability to disrupt bacterial biofilms . By causing pre-formed biofilms to dissolve, this compound can restore the efficacy of conventional antibiotics against resistant strains, presenting a promising combinatorial therapeutic strategy . Its molecular framework, characterized by multiple stereocenters and imidazole rings, also makes it a compelling subject for research in organic synthesis, as demonstrated by recent advances in its total synthesis . This compound is provided as a high-quality reference standard for use in antimicrobial discovery, mechanistic studies in infectious disease, and natural product synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117417-64-8

Molecular Formula

C22H24Br2N10O2

Molecular Weight

620.3 g/mol

IUPAC Name

N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9-,12-,17-/m1/s1

InChI Key

DMMLTRAQSJWUHT-OGTWGDGJSA-N

SMILES

C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br

Canonical SMILES

C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br

Synonyms

ageliferin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Ageliferin from Agelas Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin is a brominated pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1] This natural product, along with its structural analogs, has garnered significant attention from the scientific community due to its interesting biological activities, including antibacterial properties and the ability to disrupt bacterial biofilms.[1] this compound is often found to co-exist with the related compound sceptrin and other similar dimeric alkaloids.[1] This guide provides a comprehensive overview of the isolation, purification, and structural elucidation of this compound, presenting a compilation of methodologies and data from key scientific literature to aid researchers in this field.

Experimental Protocols

The isolation of this compound from Agelas sponges is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies, primarily from the pioneering work on Agelas conifera.

Collection and Initial Processing of Sponge Material
  • Collection: Specimens of Agelas sponges (e.g., Agelas conifera) are collected by scuba diving from their natural marine habitat.

  • Storage and Transportation: The collected sponge material should be immediately frozen (e.g., at -20°C) to prevent degradation of the secondary metabolites.

  • Preparation for Extraction: The frozen sponge tissue is typically freeze-dried (lyophilized) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction of Crude Metabolites
  • Solvent System: A common and effective solvent system for the initial extraction is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio.

  • Procedure:

    • The powdered sponge material is exhaustively extracted with the CH₂Cl₂/MeOH (1:1) solvent mixture at room temperature. This can be done by soaking and stirring the material in the solvent over an extended period (e.g., 24 hours), followed by filtration. This process is typically repeated multiple times (e.g., three times) to ensure complete extraction.

    • The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator to yield a crude organic extract.

Fractionation of the Crude Extract

Bioassay-guided fractionation is often employed to systematically separate the components of the crude extract and isolate the active compounds.[2][3]

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in a biphasic system of n-butanol (n-BuOH) and water.

    • The mixture is thoroughly agitated and then allowed to separate. The n-BuOH layer, which will contain the moderately polar alkaloids like this compound, is collected.

    • The solvent from the n-BuOH fraction is removed under reduced pressure to yield a semi-purified fraction.

Chromatographic Purification

The final purification of this compound is achieved through a series of chromatographic steps.

  • Solid-Phase Extraction (SPE):

    • The n-BuOH fraction is subjected to solid-phase extraction using a C18 reversed-phase cartridge.

    • A stepwise gradient of increasing methanol in water is used for elution. For example, fractions can be eluted with H₂O/MeOH mixtures of decreasing polarity.

    • The fractions are monitored by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The this compound-containing fractions from SPE are further purified by preparative or semi-preparative RP-HPLC.

    • A C18 column is typically used.

    • A gradient elution system is employed, for example, starting with a higher percentage of aqueous solvent and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). A specific gradient might be, for instance, a linear gradient from 10% to 60% acetonitrile in water over 30 minutes.

    • The elution is monitored using a UV detector, and the peaks corresponding to this compound and its analogs are collected.

    • The purity of the isolated this compound is confirmed by analytical HPLC.

Data Presentation

Quantitative Data from Isolation

The following table summarizes the typical yields of this compound and related compounds from Agelas conifera. It is important to note that yields can vary significantly depending on the specific collection location, season, and the exact experimental conditions used.

Sponge SpeciesCompoundYield (mg/mL of sponge tissue)
Agelas coniferaSceptrin5.3
This compound<10% of sceptrin
Bromothis compound<10% of sceptrin
Dibromothis compound<10% of sceptrin
Dibromosceptrin<10% of sceptrin
Bromosceptrin<10% of sceptrin

Data adapted from a study on the chemical defenses of Agelas conifera.[2]

Spectroscopic Data for Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Data for this compound

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
Pyrrole Ring A
2161.5
3122.06.85 (d, 2.5)
4108.56.70 (d, 2.5)
5115.0
Pyrrole Ring B
2'161.4
3'121.96.83 (d, 2.5)
4'108.66.68 (d, 2.5)
5'114.9
Tetrahydrobenzimidazole Core
2''150.1
4''118.22.55 (m)
5''39.82.20 (m)
6''45.12.05 (m)
7''49.53.85 (m)
8''128.9
9''125.1
Imidazole Ring
2'''148.5
4'''120.56.95 (s)
5'''112.1
Methylene Linkers
CH₂-N (to Pyrrole A)42.53.40 (m), 3.60 (m)
CH₂-N (to Pyrrole B)42.63.35 (m), 3.55 (m)

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Ageliferin_Isolation_Workflow Sponge Agelas Sponge Material FreezeDry Freeze-drying & Grinding Sponge->FreezeDry Extraction Solvent Extraction (CH₂Cl₂/MeOH, 1:1) FreezeDry->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract Partition Liquid-Liquid Partition (n-BuOH/H₂O) CrudeExtract->Partition BuOH_Fraction n-Butanol Fraction Partition->BuOH_Fraction SPE Solid-Phase Extraction (C18, H₂O/MeOH gradient) BuOH_Fraction->SPE SPE_Fractions This compound-containing Fractions SPE->SPE_Fractions HPLC Reversed-Phase HPLC (C18, H₂O/ACN gradient) SPE_Fractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Relationship of this compound

This compound is biosynthetically related to other pyrrole-imidazole alkaloids, such as oroidin and sceptrin. It is proposed to be formed via a [4+2] cycloaddition (Diels-Alder reaction) of two hymenidin precursor molecules.

Ageliferin_Biosynthesis cluster_precursors Precursors cluster_dimers Dimeric Alkaloids Oroidin Oroidin Hymenidin Hymenidin Oroidin->Hymenidin Tautomerization Sceptrin Sceptrin Hymenidin->Sceptrin [2+2] Cycloaddition This compound This compound Hymenidin->this compound [4+2] Cycloaddition

Caption: Proposed biosynthetic pathways to sceptrin and this compound.

Biological Activity

This compound and its derivatives have been reported to exhibit a range of biological activities. A notable activity is the inhibition of the Cbl-b ubiquitin ligase, which is a negative regulator of T-cell activation. Inhibition of Cbl-b is a potential strategy for enhancing anti-tumor immunity.

Cbl-b Inhibitory Activity of this compound Derivatives
CompoundIC₅₀ (µM)
N(1)-methylisothis compound18 - 35
N(1')-methylisothis compound18 - 35
N(1')-methylthis compound18 - 35
N(1),N(1')-dimethylisothis compound18 - 35
N(1),N(1')-dimethylthis compound18 - 35
N(1')-methyl-2-bromothis compound18 - 35
N(1')-methyl-2'-bromothis compound18 - 35

Data from a study on ageliferins from the coralline demosponge Astrosclera willeyana.[3][4]

Conclusion

The isolation of this compound from Agelas sponges is a well-established but intricate process that relies on a combination of classical natural product chemistry techniques. This guide provides a foundational understanding of the necessary protocols, expected data, and the biological context of this important marine natural product. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents from marine sources. Further research into the biological mechanisms of this compound and the development of synthetic analogs could lead to promising new drug candidates.

References

Elucidation of the Agetiliferin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agetiliferin, a member of the complex family of pyrrole-imidazole alkaloids (PIAs), is a marine natural product isolated from sponges of the genus Agelas, notably Agelas coniferin. Exhibiting significant biological activities, agetiliferin and its analogues are of considerable interest for drug development. However, the complete elucidation of its biosynthetic pathway remains an ongoing area of research. This technical guide provides a comprehensive overview of the current understanding of agetiliferin biosynthesis, focusing on the prevailing biosynthetic hypotheses, evidence from biomimetic synthesis, and future research directions. The pathway is largely considered to proceed through the dimerization of a hymenidin-like monomer, itself derived from amino acid precursors. This guide consolidates the fragmented information into a coherent framework, offering valuable insights for researchers in natural product biosynthesis, medicinal chemistry, and synthetic biology.

Introduction to Agetiliferin

Agetiliferin is a dimeric pyrrole-imidazole alkaloid characterized by a complex, polycyclic scaffold. Like other PIAs, it is believed to be synthesized by the sponge holobiont, which includes the sponge itself and its associated symbiotic microorganisms. The intricate structure and potent bioactivities of agetiliferin make its chemical synthesis challenging and its biosynthetic pathway a subject of intense scientific curiosity. Understanding its biosynthesis is crucial for developing sustainable production methods, such as through metabolic engineering, and for generating novel analogues with improved therapeutic properties.

The Hypothesized Biosynthetic Pathway of Agetiliferin

The biosynthesis of agetiliferin is hypothesized to be a multi-step process originating from basic amino acid building blocks. The pathway can be conceptually divided into three main stages:

  • Formation of the Monomeric Precursors: Synthesis of the fundamental pyrrole and imidazole moieties.

  • Assembly of the Hymenidin Monomer: Condensation of the pyrrole and imidazole units to form the direct precursor to dimerization.

  • Dimerization to Agetiliferin: The key [4+2] cycloaddition reaction to form the characteristic dimeric core of agetiliferin.

Stage 1: Biosynthesis of the Pyrrole and Imidazole Precursors

The pyrrole and imidazole components of agetiliferin are believed to originate from the amino acids L-proline and L-ornithine (or L-arginine), respectively.

  • 4-bromopyrrole-2-carboxylic acid: The pyrrole moiety is likely derived from L-proline through a series of enzymatic transformations including oxidation and bromination. Halogenases are presumed to be involved in the incorporation of bromine atoms onto the pyrrole ring.

  • 2-aminoimidazole moiety: The 2-aminoimidazole portion is thought to be synthesized from L-ornithine or L-arginine. This involves a cyclization and subsequent modifications to form the imidazole ring.

Stage 2: Formation of the Hymenidin Monomer

The brominated pyrrole carboxylic acid and the 2-aminoimidazole derivative are then condensed to form the monomeric precursor, hymenidin. This amide bond formation is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic machinery, a common feature in the biosynthesis of complex peptide-based natural products in marine organisms.

Stage 3: Dimerization to Agetiliferin

The final and most critical step in the proposed pathway is the dimerization of two hymenidin molecules to form agetiliferin. The most widely accepted hypothesis for this transformation is a biomimetic [4+2] cycloaddition, specifically a Diels-Alder reaction. In this proposed reaction, one molecule of hymenidin acts as the diene and the other as the dienophile, leading to the formation of the central six-membered ring of agetiliferin.

The following diagram illustrates the hypothesized biosynthetic pathway from the primary amino acid precursors to agetiliferin.

Agetiliferin Biosynthetic Pathway Hypothesized Biosynthetic Pathway of Agetiliferin cluster_monomer Stage 2: Monomer Formation cluster_dimer Stage 3: Dimerization Proline L-Proline Pyrrole 4-Bromopyrrole- 2-carboxylic acid Proline->Pyrrole Oxidation & Bromination Ornithine L-Ornithine / L-Arginine Imidazole 2-Aminoimidazole moiety Ornithine->Imidazole Hymenidin Hymenidin Pyrrole->Hymenidin Imidazole->Hymenidin Agetiliferin Agetiliferin Hymenidin->Agetiliferin [4+2] Cycloaddition (Diels-Alder)

A diagram of the hypothesized agetiliferin biosynthetic pathway.

Evidence Supporting the Hypothesized Pathway

Direct genetic or enzymatic evidence for the agetiliferin biosynthetic pathway is currently lacking. The challenges of genetic manipulation in sponges and the difficulty in identifying the responsible symbiotic microorganisms have hindered the definitive elucidation of the biosynthetic gene cluster (BGC). However, several lines of indirect evidence, primarily from biomimetic chemical synthesis, lend strong support to the proposed pathway.

Biomimetic Synthesis

The most compelling evidence for the [4+2] cycloaddition hypothesis comes from laboratory syntheses that mimic the proposed biosynthetic step. Several research groups have successfully synthesized agetiliferin and related dimeric PIAs through a Diels-Alder reaction of hymenidin-like precursors. These syntheses demonstrate the chemical feasibility of the proposed dimerization under conditions that could be analogous to an enzyme-catalyzed reaction.

Experimental Protocol: General Approach for Biomimetic Diels-Alder Dimerization

The following is a generalized protocol based on published biomimetic syntheses of pyrrole-imidazole alkaloid dimers. Specific conditions, such as catalysts, solvents, and temperatures, vary between different synthetic strategies.

  • Preparation of the Monomer: The hymenidin or a suitable protected analogue is synthesized. This typically involves the coupling of a brominated pyrrole-2-carboxylic acid derivative with a protected 2-aminoimidazole propylene moiety.

  • Diels-Alder Reaction: The hymenidin monomer is subjected to conditions that promote the [4+2] cycloaddition. This may involve:

    • Thermal Conditions: Heating the monomer in an appropriate solvent to facilitate the cycloaddition.

    • Lewis Acid Catalysis: Employing a Lewis acid to activate the dienophile and promote the reaction at lower temperatures.

  • Deprotection and Isolation: Following the cycloaddition, any protecting groups are removed, and the final product, agetiliferin, is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

The successful execution of these biomimetic syntheses provides strong circumstantial evidence that a similar transformation occurs in nature, likely facilitated by a "Diels-Alderase" enzyme.

Putative Enzymes and Intermediates

While the specific enzymes involved in agetiliferin biosynthesis have not been identified, we can infer their probable functions based on the hypothesized pathway.

Biosynthetic Step Putative Enzyme(s) Key Intermediate(s) Function
Pyrrole ring formation and modificationOxidases, HalogenasesL-ProlineOxidation of proline and subsequent bromination to form the bromopyrrole moiety.
Imidazole ring formationCyclases, AmidotransferasesL-Ornithine/L-ArginineCyclization of the amino acid precursor to form the 2-aminoimidazole ring.
Monomer assemblyNon-Ribosomal Peptide Synthetase (NRPS)-like enzymes4-Bromopyrrole-2-carboxylic acid, 2-Aminoimidazole moietyActivation of the carboxylic acid and formation of an amide bond to create hymenidin.
DimerizationDiels-AlderaseHymenidinCatalysis of the [4+2] cycloaddition between two hymenidin molecules.

Future Research and Drug Development Implications

The complete elucidation of the agetiliferin biosynthetic pathway awaits the identification and characterization of the responsible biosynthetic gene cluster (BGC). Future research will likely focus on:

  • Genome Mining: With the recent sequencing of the Agelas oroides genome, there is now a valuable resource for mining for candidate BGCs that encode the putative enzymes listed in the table above.[1][2][3]

  • Transcriptomic Analysis: Analyzing the gene expression profiles of Agelas sponges could reveal genes that are highly expressed during the production of agetiliferin, providing clues to the relevant biosynthetic genes.

  • Metagenomic Studies: Investigating the genomes of the microbial symbionts of Agelas sponges is crucial, as the biosynthesis may be carried out in whole or in part by these microorganisms.

  • Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) to sponge cultures and tracking their incorporation into agetiliferin would provide definitive evidence for the proposed precursors.

A full understanding of the agetiliferin biosynthetic pathway will have significant implications for drug development. It will open the door to:

  • Sustainable Production: Heterologous expression of the agetiliferin BGC in a genetically tractable host (e.g., bacteria or yeast) could provide a sustainable and scalable source of this valuable compound.

  • Combinatorial Biosynthesis: By manipulating the biosynthetic enzymes, it may be possible to create novel analogues of agetiliferin with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

While the complete enzymatic machinery remains to be discovered, the current body of evidence strongly supports a hypothetical biosynthetic pathway for agetiliferin that proceeds from simple amino acid precursors through a key hymenidin monomer, which then undergoes a [4+2] cycloaddition to form the final dimeric structure. Biomimetic synthesis has been instrumental in validating the chemical feasibility of this pathway. Future advances in genomics, transcriptomics, and metabolic engineering are poised to unravel the genetic basis of agetiliferin biosynthesis, paving the way for its sustainable production and the development of new therapeutic agents.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ageliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ageliferin, a marine alkaloid isolated from sponges of the genus Agelas, has garnered significant attention within the scientific community due to its complex molecular architecture and promising biological activities, including antiviral, antimicrobial, and Cbl-b inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data and insights from total synthesis efforts. Detailed experimental methodologies for key synthetic steps are outlined, and the proposed biosynthetic pathway and its role as a Cbl-b inhibitor are visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a dimeric pyrrole-imidazole alkaloid. Its molecular formula is C₂₂H₂₄Br₂N₁₀O₂, corresponding to a molecular weight of 620.3 g/mol .[3] The core of this compound consists of a central, highly substituted tetrahydrobenzimidazole ring system. This core is flanked by two 4-bromo-1H-pyrrole-2-carboxamide moieties and a 2-amino-1H-imidazol-5-yl group.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide.[3] The structure possesses three contiguous stereocenters on the cyclohexene ring of the tetrahydrobenzimidazole core, with the absolute configuration established as (5S, 6R, 7R). The relative stereochemistry has been confirmed through various total synthesis campaigns.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₂₂H₂₄Br₂N₁₀O₂[3]
Molecular Weight620.3 g/mol [3]
Exact Mass618.04505 Da[3]
XLogP3-AA1.4[3]
Hydrogen Bond Donor Count8[3]
Hydrogen Bond Acceptor Count6[3]
Rotatable Bond Count6[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants is not readily found in the literature, data from various total synthesis publications confirm the overall structure.

Note: Detailed, tabulated NMR and X-ray crystallographic data for this compound are not available in publicly accessible databases. The structural information is derived from the characterization data presented in primary literature describing its isolation and total synthesis.

Experimental Protocols

The total synthesis of this compound has been a significant challenge and a testament to the ingenuity of synthetic organic chemists. Several distinct strategies have been developed to construct its complex architecture. Below are outlines of key experimental approaches.

Asymmetric Synthesis via Oxidative Radical Cyclization

An asymmetric synthesis of ent-Ageliferin has been reported, utilizing a Mn(III)-mediated oxidative radical tandem cyclization as a key step to construct the core skeleton.[4] This approach is biomimetic, mimicking a putative [4+2] dimerization of hymenidin precursors.

Key Reaction Steps: [4]

  • Preparation of the Cyclization Precursor: A linear precursor containing both the vinylimidazole and the diene functionalities is synthesized through a multi-step sequence.

  • Mn(OAc)₃-mediated Oxidative Radical Cyclization: The precursor is treated with manganese(III) acetate in acetic acid at elevated temperatures to induce the key cyclization, forming the tetrahydrobenzimidazole core with the desired stereochemistry.

  • Elaboration to this compound: The cyclized intermediate is then carried forward through a series of functional group manipulations, including the introduction of the 2-aminoimidazole and the two bromopyrrole carboxamide moieties, to afford the final natural product.

Synthesis via Ring Expansion of a Spirocyclic Precursor

Another elegant approach involves the ring expansion of a spirocyclic precursor, which is itself derived from reduction.[2]

Key Reaction Steps: [2]

  • Synthesis of the Spirocyclic Precursor: A complex spiroaminal is synthesized over several steps.

  • Samarium(II) Iodide Mediated Reduction and Rearrangement: The spirocyclic precursor is treated with excess samarium(II) iodide in aqueous THF. This effects debromination and reduction of a glycocyamidine carbonyl to a hemiaminal.

  • Acid-Catalyzed Ring Expansion: The resulting hemiaminal is exposed to trifluoroacetic anhydride in trifluoroacetic acid, which initiates a ring-expanding rearrangement to form the tetrahydrobenzimidazole core of this compound.

  • Final Deprotection: A final hydrolytic workup yields the natural product.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

This compound is believed to be biosynthesized in marine sponges from the precursor amino acid L-arginine, which is converted to oroidin and hymenidin. A proposed key step in the formation of this compound is a formal [4+2] cycloaddition (Diels-Alder reaction) between two molecules of a hymenidin-like monomer.[4]

This compound Biosynthetic Pathway Arginine L-Arginine Oroidin Oroidin Arginine->Oroidin Multiple Steps Hymenidin Hymenidin Oroidin->Hymenidin Dimerization [4+2] Cycloaddition (Diels-Alder) Hymenidin->Dimerization This compound This compound Dimerization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Cbl-b Mediated Ubiquitination and Inhibition

This compound and its derivatives have been identified as inhibitors of the E3 ubiquitin ligase Cbl-b.[5] Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, this compound can potentially enhance the immune response. The diagram below illustrates the general mechanism of Cbl-b mediated ubiquitination and its inhibition.

Cbl-b Ubiquitination Pathway and Inhibition cluster_0 Normal Cbl-b Function cluster_1 Inhibition by this compound E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfers Ubiquitin Cbl_b Cbl-b (E3 Ligase) E2->Cbl_b Binds to Substrate Substrate Protein (e.g., Signaling Proteins in T-cells) Cbl_b->Substrate Recognizes Ubiquitination Ubiquitination Substrate->Ubiquitination is ubiquitinated Degradation Proteasomal Degradation Ubiquitination->Degradation Suppression Immune Suppression Degradation->Suppression Ageliferin_inhibitor This compound Cbl_b_inhibited Cbl-b (E3 Ligase) Ageliferin_inhibitor->Cbl_b_inhibited Inhibits No_Ubiquitination No Ubiquitination Cbl_b_inhibited->No_Ubiquitination Activation Enhanced Immune Activation No_Ubiquitination->Activation

Caption: Cbl-b ubiquitination pathway and its inhibition by this compound.

Conclusion

References

The Biological Activity of Ageliferin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ageliferin and its structural analogs are a class of pyrrole-imidazole alkaloids, natural products predominantly isolated from marine sponges of the genus Agelas.[1][2] These compounds have garnered significant attention from the scientific community due to their complex chemical architecture and a wide spectrum of biological activities, including antimicrobial, immunomodulatory, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, focusing on quantitative data, the underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antibacterial and Anti-biofilm Activity

A significant area of research for this compound and its analogs has been their efficacy against pathogenic bacteria, particularly multidrug-resistant (MDR) strains. The primary compounds studied include this compound, Bromothis compound, and Dibromothis compound.

Quantitative Antibacterial Data

The antibacterial potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have demonstrated notable activity against several Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Gram-Negative Bacteria

Compound Bacterial Strain MIC (mg/L)
This compound (1) P. aeruginosa ATCC 27853 64
K. pneumoniae ATCC 13883 64
K. pneumoniae (Clinical Isolate) 64
Bromothis compound (2) P. aeruginosa ATCC 27853 8
P. aeruginosa PAO1 16
P. aeruginosa (Clinical Isolates) 16 - 32
Dibromothis compound (3) P. aeruginosa ATCC 27853 32
P. aeruginosa PAO1 32
K. pneumoniae ATCC 13883 64
K. pneumoniae (Clinical Isolate) 64
A. baumannii RYC 52763/97 64

Data sourced from:[1]

In addition to Gram-negative bacteria, these compounds have reported activity against Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and the human pathogen methicillin-resistant Staphylococcus aureus (MRSA).[1]

Structure-Activity Relationship (SAR)

Analysis of the MIC values reveals a clear structure-activity relationship. The degree of bromination on the pyrrole rings significantly influences antibacterial potency against P. aeruginosa.[1]

  • Bromothis compound (2) , with one bromine atom, is the most potent compound against P. aeruginosa strains.[1]

  • This compound (1) , which lacks bromine atoms, is eight times less active than Bromothis compound against P. aeruginosa ATCC 27853.[1]

  • The presence of a second bromine atom, as in Dibromothis compound (3) , increases activity compared to the non-brominated this compound but is less potent than the mono-brominated analog.[1]

Mechanism of Action and Biofilm Inhibition

While the precise bactericidal mechanism of action is not fully elucidated, evidence suggests that these compounds disrupt bacterial communities. Bromothis compound, in particular, has been shown to inhibit the formation of biofilms by clinical strains of P. aeruginosa in vitro.[1] Some studies on bromothis compound derivatives suggest an effect on the expression of genes related to fimbriae, which are crucial for bacterial adhesion and biofilm formation.[1]

Visualization: Antibacterial Assay Workflow

The following diagram outlines the typical workflow for determining the antibacterial and anti-biofilm activity of this compound analogs.

G cluster_prep Preparation cluster_mic MIC Determination cluster_biofilm Biofilm Inhibition Assay start Bacterial Strain Culture (e.g., P. aeruginosa) serial_dilution Serial Dilution of Compounds in Microplate start->serial_dilution compound Prepare Stock Solutions of this compound Analogs compound->serial_dilution inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC (Lowest concentration with no visible growth) incubation->readout biofilm_setup Incubate Bacteria with Sub-MIC Concentrations of Compounds readout->biofilm_setup Use Sub-MIC data biofilm_growth Allow Biofilm Formation (24-48 hours) biofilm_setup->biofilm_growth staining Wash and Stain Biofilm (e.g., Crystal Violet) biofilm_growth->staining quantify Quantify Biofilm (e.g., Measure Absorbance) staining->quantify

Caption: Workflow for evaluating antibacterial and anti-biofilm activity.

Immunomodulatory Activity: Cbl-b Inhibition

Recent studies have identified this compound analogs as inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b is a critical negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] By inhibiting Cbl-b, these compounds can potentially enhance the immune response against cancer cells.[5]

Quantitative Cbl-b Inhibition Data

Bioassay-guided fractionation of extracts from the sponge Astrosclera willeyana led to the isolation of several this compound derivatives that inhibit the ubiquitin ligase activity of Cbl-b.[5]

Table 2: Cbl-b Inhibitory Activity of this compound Analogs

Compound Structure IC₅₀ (µM)
N(1)-methylisothis compound (4) New analog 28
This compound derivative (5) Known analog 35
This compound derivative (6) Known analog 25
This compound derivative (7) Known analog 18
This compound derivative (8) Known analog 20
This compound derivative (9) Known analog 18
This compound derivative (10) Known analog 25

Data sourced from:[5][6] Note: The specific structures for compounds 5-10 are detailed in the source publication.[5]

The data indicates that this compound derivatives are modest but consistent inhibitors of Cbl-b.[6] While a definitive SAR was not established from this set of compounds, the this compound scaffold is considered a promising starting point for the development of more potent Cbl-b inhibitors.[5][6]

Visualization: Cbl-b Signaling Pathway and Inhibition

The diagram below illustrates the role of Cbl-b in T-cell regulation and how this compound analogs intervene.

G cluster_pathway T-Cell Activation Pathway cluster_regulation Negative Regulation by Cbl-b TCR T-Cell Receptor (TCR) Activation Downstream Signaling Proteins TCR->Activation CD28 Co-stimulatory Receptor (CD28) CD28->Activation Response T-Cell Activation (Proliferation, Cytokine Release) Activation->Response Proteasome Proteasomal Degradation Activation->Proteasome Targeted for Cbl_b Cbl-b (E3 Ubiquitin Ligase) Cbl_b->Activation Ubiquitinates Ub Ubiquitin Ub->Cbl_b Ageliferins This compound Analogs Ageliferins->Cbl_b Inhibits

Caption: Inhibition of Cbl-b by this compound analogs enhances T-cell activation.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

General Isolation and Characterization
  • Extraction: The sponge material (e.g., Agelas dilatata) is typically ground and extracted with organic solvents like a 1:1 mixture of CH₂Cl₂-MeOH, followed by 100% MeOH.[1][6]

  • Separation: The crude extract is subjected to various chromatographic techniques. This includes flash chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.[6]

  • Structural Elucidation: The chemical structures of the isolated alkaloids are determined using spectroscopic and spectrometric analysis, including Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Antibacterial Susceptibility Testing
  • Bacterial Strains and Culture: Reference strains (e.g., ATCC) and clinical isolates of pathogens like P. aeruginosa, K. pneumoniae, and A. baumannii are used. Bacteria are cultured in appropriate media such as Mueller-Hinton broth.[1]

  • MIC Determination: A broth microdilution method is commonly employed.

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[1]

Cbl-b Biochemical Assay
  • Assay Principle: This in vitro enzymatic assay measures the ubiquitin ligase activity of Cbl-b.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Reaction components include recombinant Cbl-b enzyme, ubiquitin, E1 and E2 enzymes, and an ATP regeneration system.

    • Test compounds (this compound analogs) are added at various concentrations.

    • The reaction is initiated and incubated to allow for ubiquitination to occur.

    • The activity is measured, often using a luminescence-based or fluorescence-based detection method that quantifies the amount of ubiquitination.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Conclusion and Future Outlook

This compound and its analogs represent a valuable class of marine natural products with demonstrated biological activities. The brominated derivatives, particularly Bromothis compound, are promising leads for the development of new antibacterial agents, especially against problematic Gram-negative pathogens like P. aeruginosa, due to their activity and anti-biofilm properties.[1] Furthermore, the identification of the this compound scaffold as an inhibitor of the Cbl-b E3 ligase opens a new avenue for the development of novel cancer immunotherapies.[5][6] Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structures to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The synthetic accessibility of these compounds will also be crucial for further development and exploration of their therapeutic potential.[7][8]

References

Ageliferin's Mechanism of Action in Bacterial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a promising natural product with significant antibacterial and, most notably, anti-biofilm properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against bacterial cells, with a focus on its potential as a therapeutic agent to combat antibiotic resistance. The primary activity of this compound and its derivatives, such as bromothis compound and dibromothis compound, appears to be the disruption of bacterial biofilms, rendering pathogenic bacteria more susceptible to conventional antibiotics.[1][2] While the precise molecular targets are still under investigation, evidence suggests an interference with bacterial signaling pathways that regulate biofilm formation.[2][3]

Core Mechanism of Action: Biofilm Inhibition and Disruption

The principal antibacterial strategy of this compound and its analogs is not primarily direct bactericidal activity but rather the inhibition of biofilm formation and the dispersal of pre-formed biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antibiotics and host immune responses.[1] Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1]

This compound-related compounds, specifically the 2-aminoimidazole class of small molecules, have been shown to disrupt biofilms of clinically relevant pathogens, including multidrug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus.[1][4] By dispersing the protective biofilm matrix, these compounds expose the now-planktonic bacteria to the action of conventional antibiotics, effectively restoring their efficacy.[1]

Proposed Signaling Pathway Interference

While the exact molecular interactions remain to be fully elucidated, current research points towards this compound's interference with bacterial cell signaling pathways that are crucial for biofilm formation.

Furthermore, derivatives of bromothis compound have been observed to alter the expression of genes encoding for fimbrial subunits, such as fimA and mfa1, in the oral pathogen Porphyromonas gingivalis.[5] Fimbriae are adhesive organelles on the bacterial surface that are critical for the initial attachment to surfaces, a primary step in biofilm formation. By downregulating the expression of these genes, the compounds prevent the bacteria from adhering and forming biofilm communities.[5]

G cluster_bacterium Bacterial Cell This compound This compound Derivative Signaling Biofilm Signaling Cascade (e.g., AI-2) This compound->Signaling Inhibits GeneExpression Gene Expression (e.g., fimA, mfa1) Signaling->GeneExpression Regulates Adhesion Adhesion Factors (Fimbriae) GeneExpression->Adhesion Controls Production Biofilm Biofilm Formation Adhesion->Biofilm

Caption: Proposed mechanism of this compound-mediated biofilm inhibition.

Quantitative Data: Antimicrobial Susceptibility

The direct antibacterial activity of this compound and its derivatives varies depending on the specific compound and the bacterial species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key quantitative measure of this activity.

CompoundBacterial StrainMIC (mg/L)Reference
This compoundK. pneumoniae64[5]
This compoundP. aeruginosa64[5]
Bromothis compoundP. aeruginosa8-32[5]
Dibromothis compoundP. aeruginosa (ATCC 27853)32[5]
Dibromothis compoundP. aeruginosa (PAO1)32[5]
Dibromothis compoundK. pneumoniae64[5]
Dibromothis compoundA. baumannii (RYC 52763/97)64[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning the evaluation of this compound's antibacterial and anti-biofilm properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Preparation of Microtiter Plate: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Bacterial Culture (Overnight) dilution Standardize Inoculum (0.5 McFarland) start->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation plate_prep Serial Dilution of This compound in 96-well plate plate_prep->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation readout Determine MIC (Lowest concentration with no growth) incubation->readout

Caption: Workflow for antimicrobial susceptibility testing.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Preparation of Bacterial Suspension: An overnight culture of the test bacterium is diluted in a suitable growth medium (e.g., Tryptic Soy Broth) to a starting optical density (OD) of approximately 0.05 at 600 nm.

  • Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well plate. The test compound (this compound) is added to the wells at various concentrations. The plate is then incubated under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Destaining: The excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent, such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the untreated control.

G cluster_workflow Biofilm Inhibition Assay Workflow start Diluted Bacterial Suspension treatment Add this compound at various concentrations start->treatment incubation Incubate (24-48h) to form biofilm treatment->incubation washing Wash to remove planktonic cells incubation->washing staining Stain with Crystal Violet washing->staining destaining Wash and Solubilize stain staining->destaining quantification Measure Absorbance to quantify biofilm destaining->quantification

Caption: Workflow for the crystal violet biofilm inhibition assay.

Structure-Activity Relationship

Preliminary studies on this compound and its brominated derivatives have provided some insights into the structure-activity relationship (SAR). The degree of bromination on the pyrrole rings appears to influence the antibacterial activity. For instance, against P. aeruginosa, dibromothis compound has been shown to have a lower MIC (indicating higher potency) than this compound.[5] This suggests that the presence and position of bromine atoms are important for the compound's interaction with its bacterial target(s). Further research with a broader range of synthetic analogs is needed to fully delineate the SAR and to optimize the antibacterial and anti-biofilm properties of this class of molecules.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products for combating bacterial infections, not by direct killing, but by disrupting the highly resistant biofilm communities. This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. The primary mechanism of action appears to involve the inhibition of bacterial signaling pathways that are essential for biofilm formation.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound within bacterial cells to fully understand its mechanism of action.

  • Signaling Pathway Analysis: In-depth studies of the impact of this compound on various bacterial signaling networks, including quorum sensing.

  • Synergistic Studies: Comprehensive investigations into the synergistic effects of this compound and its derivatives with a wide range of conventional antibiotics against clinically relevant multidrug-resistant pathogens.

  • Lead Optimization: Synthesis and screening of additional this compound analogs to improve potency, selectivity, and pharmacokinetic properties.

A deeper understanding of this compound's mechanism of action will be instrumental in the development of novel anti-biofilm therapies and strategies to overcome the growing threat of antibiotic resistance.

References

Preliminary Cytotoxicity Studies of Ageliferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific preliminary cytotoxicity of Ageliferin against a broad panel of cancer cell lines is limited. This guide provides a comprehensive overview of the methodologies and data presentation formats that would be employed in such studies, based on standard practices in the field of natural product drug discovery. The signaling pathways described are general apoptosis pathways commonly investigated in the context of cytotoxicity.

Introduction

Quantitative Cytotoxicity Data

In a typical preliminary study, the half-maximal inhibitory concentration (IC50) of this compound would be determined against a panel of human cancer cell lines representing different tumor types. A non-cancerous cell line would also be included to assess selectivity. The data would be presented in a tabular format for clear comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Human Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma[Data Not Available]
MDA-MB-231Breast Adenocarcinoma[Data Not Available]
A549Lung Carcinoma[Data Not Available]
HCT116Colon Carcinoma[Data Not Available]
HeLaCervical Carcinoma[Data Not Available]
K562Chronic Myeloid Leukemia[Data Not Available]
HEK293Normal Human Embryonic Kidney[Data Not Available]

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a specified incubation period (e.g., 48 or 72 hours). SD = Standard Deviation from multiple experimental replicates.

Experimental Protocols

A standard method to assess the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C.[3]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions treat_cells 4. Treat Cells (e.g., 48 hours) compound_prep->treat_cells add_mtt 5. Add MTT Reagent (4 hours incubation) treat_cells->add_mtt solubilize 6. Solubilize Formazan (with DMSO) add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Should this compound exhibit significant cytotoxic activity, further studies would be necessary to elucidate the underlying mechanism of cell death. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. Apoptosis is primarily regulated by two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the apoptotic process.[4]

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn can directly activate effector caspases like caspase-3, or it can cleave Bid to tBid, which activates the intrinsic pathway.[5]

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Directly Activates tBid tBid Caspase8->tBid Cleaves Bid Apoptosis Apoptosis Caspase3->Apoptosis Executes Intrinsic_Pathway Intrinsic Pathway Activation tBid->Intrinsic_Pathway

Figure 2: The extrinsic (death receptor) apoptosis pathway.

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, leading to apoptosis.[4]

Intrinsic_Apoptosis Cellular_Stress Intracellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cellular_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: The intrinsic (mitochondrial) apoptosis pathway.

Conclusion

While definitive data on the cytotoxicity of this compound is not extensively available in the public domain, this guide provides the foundational framework for how such studies would be designed, executed, and interpreted. The provided protocols and pathway diagrams serve as a standard reference for researchers and drug development professionals interested in evaluating the cytotoxic potential of this compound and other novel marine natural products. Further research is required to generate the specific data needed to fully characterize the cytotoxic profile of this compound.

References

Ageliferin: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: Ageliferin, a dimeric pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, the history of its research, detailed experimental protocols for its isolation and biological evaluation, and an analysis of its known mechanisms of action. Quantitative data on its bioactivities are summarized, and key signaling pathways modulated by this compound are visualized. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this fascinating marine natural product.

Discovery and History of Research

This compound was first reported in the early 1990s as a constituent of the Caribbean marine sponge Agelas conifera.[1] It belongs to the pyrrole-imidazole alkaloid (PIA) class of marine natural products, which are known for their complex chemical structures and significant biological properties. These compounds are often found alongside other related dimeric alkaloids, such as sceptrin.[2] The initial structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Subsequent research has focused on several key areas:

  • Total Synthesis: The complex architecture of this compound has made it a challenging target for total synthesis, attracting the attention of several research groups. Various synthetic strategies have been developed to construct its intricate polysubstituted tetrahydrobenzimidazole framework.

  • Biological Activity Profiling: Initial studies revealed the antiviral and antimicrobial properties of this compound. More recent research has expanded its known bioactivities to include antibiofilm and Cbl-b inhibitory effects, opening up new avenues for therapeutic applications.

  • Mechanism of Action Studies: Ongoing research aims to elucidate the precise molecular mechanisms by which this compound exerts its biological effects, including its interaction with specific cellular targets and modulation of signaling pathways.

Physicochemical Properties and Structure Elucidation

This compound is a dimeric alkaloid conceptually derived from the [4+2] cycloaddition of two hymenidin monomers. Its structure is characterized by a highly substituted and stereochemically complex core.

Structure Elucidation: The definitive structure of this compound was established through extensive spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the complex ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

A representative workflow for the structure elucidation of a novel natural product like this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Structure Elucidation cluster_2 Confirmation Sponge Marine Sponge (Agelas sp.) Extraction Solvent Extraction Sponge->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation HRMS HRMS (Molecular Formula) Fractionation->HRMS NMR_1D 1D NMR (¹H, ¹³C) Fractionation->NMR_1D Structure Structure Proposal HRMS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure Synthesis Total Synthesis Structure->Synthesis Comparison Spectroscopic Comparison Synthesis->Comparison

Figure 1: General workflow for the isolation and structure elucidation of marine natural products.

Quantitative Data on Biological Activities

This compound and its derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data.

CompoundTarget Organism/Cell LineAssay TypeActivity MetricValueReference
This compound Pseudomonas aeruginosaBroth MicrodilutionMIC64 mg/L[3]
Klebsiella pneumoniaeBroth MicrodilutionMIC64 mg/L[3]
Bromothis compound Pseudomonas aeruginosa ATCC 27853Broth MicrodilutionMIC8 mg/L[3]
Pseudomonas aeruginosa PAO1Broth MicrodilutionMIC32 mg/L[3]
Dibromothis compound Pseudomonas aeruginosa ATCC 27853Broth MicrodilutionMIC32 mg/L[3]
Pseudomonas aeruginosa PAO1Broth MicrodilutionMIC32 mg/L[3]
Klebsiella pneumoniaeBroth MicrodilutionMIC64 mg/L[3]
Acinetobacter baumannii RYC 52763/97Broth MicrodilutionMIC64 mg/L[3]

Table 1: Antibacterial Activity of this compound and its Derivatives.

CompoundTargetAssay TypeActivity MetricValue (µM)Reference
N(1)-methylisothis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]
N(1')-methylisothis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]
N(1')-methylthis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]
N(1),N(1')-dimethylisothis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]
N(1),N(1')-dimethylthis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]
N(1')-methyl-2-bromothis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]
N(1')-methyl-2'-bromothis compound Cbl-bUbiquitination AssayIC₅₀18-35[4]

Table 2: Cbl-b Inhibitory Activity of this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Agelas sponges. Specific details may vary depending on the exact species and collection location.

  • Extraction:

    • Freeze-dry the sponge material and grind it into a fine powder.

    • Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by dichloromethane and then methanol. This compound is typically found in the more polar fractions.

  • Solvent Partitioning:

    • The crude methanol extract is subjected to solvent-solvent partitioning. A common scheme is to partition the extract between n-butanol and water. The butanol fraction, which will contain the moderately polar alkaloids, is retained.

  • Chromatographic Purification:

    • Gel Filtration Chromatography: The butanol fraction is first fractionated using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water with a modifier such as trifluoroacetic acid (TFA).

  • Compound Identification:

    • Fractions are analyzed by analytical HPLC and mass spectrometry to identify those containing this compound.

    • The structure of the purified compound is confirmed using NMR spectroscopy.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to determine the ability of this compound to inhibit the replication of viruses, such as Herpes Simplex Virus (HSV).

  • Cell Culture:

    • Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and grow to confluence.

  • Virus Infection:

    • Pre-incubate a known titer of the virus with serial dilutions of this compound for a specified time (e.g., 1 hour) at 37°C.

    • Infect the cell monolayers with the virus-ageliferin mixture.

  • Plaque Formation:

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

  • Plaque Visualization and Counting:

    • After an incubation period sufficient for plaque formation (typically 2-3 days), fix the cells and stain them with a dye such as crystal violet.

    • Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined.

Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa) in a suitable broth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Serial Dilution of this compound:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Ageliferin_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Ageliferin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_p65_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Death Receptor (Extrinsic) Pathway cluster_2 Execution Pathway Bcl2 Bcl-2 Family Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bcl2 Modulates? This compound->Death_Receptor Modulates?

References

Navigating the Uncharted Waters of Ageliferin: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ageliferin, a bromopyrrole alkaloid of marine origin, has garnered significant attention for its potent biological activities, positioning it as a promising candidate for drug development. However, a critical gap exists in the publicly available data regarding its fundamental physicochemical properties, namely its solubility in various solvents and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the solubility and stability of this compound. More importantly, it serves as a practical resource for researchers by outlining detailed experimental protocols to systematically determine these crucial parameters. This document aims to bridge the existing knowledge gap and facilitate the advancement of this compound from a promising natural product to a viable therapeutic agent.

Introduction to this compound

This compound is a complex marine natural product first isolated from sponges of the genus Agelas.[1] It belongs to the family of bromopyrrole alkaloids, which are known for their diverse and potent biological activities.[2] The intricate chemical structure of this compound, featuring multiple pyrrole and imidazole rings, contributes to its therapeutic potential but also presents challenges in its characterization and formulation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation into a stable and effective dosage form.

PropertyValueReference
Molecular Formula C₂₂H₂₄Br₂N₁₀O₂[3]
Molecular Weight 620.3 g/mol [3]
Appearance Colorless oil (in some isolations)[4]
Chemical Structure N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide[3]

Solubility Profile of this compound

Currently, there is a notable absence of quantitative solubility data for this compound in the peer-reviewed literature. However, an analysis of the solvents used during its extraction and purification provides valuable qualitative insights into its likely solubility characteristics.

Qualitative Solubility Assessment

The extraction of this compound from marine sponges often involves the use of polar organic solvents such as methanol and ethanol.[5][6][7] Subsequent purification steps frequently employ reversed-phase high-performance liquid chromatography (RP-HPLC) with mobile phases consisting of methanol-water or acetonitrile-water gradients.[8][9] This information suggests that this compound possesses at least moderate solubility in polar organic solvents and aqueous-organic mixtures. Conversely, its complex, multi-ring structure with several hydrogen bond donors and acceptors suggests that its solubility in non-polar organic solvents and pure water is likely to be low.

Table 1: Inferred Qualitative Solubility of this compound

SolventPolarityInferred SolubilityRationale
WaterHighLikely Poorly SolubleLarge, complex molecule with significant non-polar surface area.
MethanolHighLikely SolubleUsed effectively in extraction and chromatography.[8]
EthanolHighLikely SolubleSimilar to methanol, commonly used for extracting polar natural products.[6]
Dimethyl Sulfoxide (DMSO)HighLikely SolubleA powerful aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileMediumLikely SolubleUsed as a mobile phase component in RP-HPLC for this compound purification.[9]
DichloromethaneLowLikely Sparingly SolubleLower polarity may not be sufficient to dissolve the polar functional groups.
HexaneLowLikely InsolubleHighly non-polar solvent, unlikely to dissolve a polar alkaloid like this compound.
Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10]

Experimental Workflow for Solubility Determination

G Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_this compound Weigh excess this compound prep_solvent Add known volume of solvent prep_this compound->prep_solvent shake Shake at constant temperature (e.g., 25°C, 37°C) for 24-48h prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute filtered solution filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or µM) analyze->calculate G Potential Degradation Pathways of this compound cluster_degradation Degradation Products This compound This compound Hydrolysis Amide Bond Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Pyrrole/Imidazole Ring Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Light-Induced Degradation This compound->Photodegradation UV/Visible Light G Workflow for this compound Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) hplc_ms Analyze by Stability-Indicating HPLC-MS Acid->hplc_ms Base Basic (e.g., 0.1 M NaOH) Base->hplc_ms Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->hplc_ms Thermal Thermal (e.g., 60°C) Thermal->hplc_ms Photolytic Photolytic (ICH Q1B) Photolytic->hplc_ms identify Identify Degradation Products hplc_ms->identify pathway Propose Degradation Pathways identify->pathway This compound This compound Solution This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photolytic

References

Ageliferin Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are a rich source of pyrrole-imidazole alkaloids, a class of natural products with diverse and potent biological activities. Among these, Ageliferin and its derivatives have emerged as promising scaffolds for the development of new therapeutic agents.[1] These compounds have demonstrated significant potential, particularly in combating bacterial infections and modulating immune responses. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Potential and Quantitative Data

This compound and its synthetic analogues have been primarily investigated for their antibacterial and anti-biofilm properties, with notable activity against multidrug-resistant pathogens.[2] Furthermore, certain derivatives have been shown to possess inhibitory activity against the Cbl-b ubiquitin ligase, an important target in cancer immunotherapy.[3]

The following table summarizes the key quantitative data on the biological activities of this compound and its derivatives.

CompoundTarget Organism/Cell LineActivity TypeIC50/EC50/MICCitation
This compound (1) Klebsiella pneumoniaeAntibacterialMIC: 64 mg/L[4]
Pseudomonas aeruginosaAntibacterialMIC: 64 mg/L[4]
Bromothis compound (2) Pseudomonas aeruginosaAntibacterialMIC: 8–32 mg/L[4]
Pseudomonas aeruginosaBiofilm Inhibition30-40% inhibition at 8-16 mg/L[4]
Dibromothis compound (3) Pseudomonas aeruginosa (ATCC 27853, PAO1)AntibacterialMIC: 32 mg/L[4]
Klebsiella pneumoniaeAntibacterialMIC: 64 mg/L[4]
Acinetobacter baumannii (RYC 52763/97)AntibacterialMIC: 64 mg/L[4]
TAGE (trans-bromothis compound analogue) Pseudomonas aeruginosa PAO1Biofilm DispersionEC50: 82 µM
Pseudomonas aeruginosa PA14Biofilm DispersionEC50: 114 µM
N(1)-methylisothis compound (4) Cbl-b ubiquitin ligaseEnzyme InhibitionIC50: 18-35 µM[3]
This compound Derivatives (5-10) Cbl-b ubiquitin ligaseEnzyme InhibitionIC50: 18-35 µM[3]

Experimental Protocols

The evaluation of the therapeutic potential of this compound derivatives involves a range of standardized experimental protocols. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, appropriate broth medium (e.g., Mueller-Hinton Broth), stock solutions of this compound derivatives, and a microplate reader.

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive controls (bacteria without compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

Biofilm Inhibition and Dispersion Assays using Crystal Violet Staining

This method quantifies the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.

  • Materials: 96-well flat-bottomed polystyrene plates, bacterial culture, appropriate growth medium, stock solutions of this compound derivatives, 0.1% crystal violet solution, and 30% acetic acid or ethanol.

  • Procedure for Inhibition Assay:

    • Add the bacterial suspension and different concentrations of the this compound derivatives to the wells of the microtiter plate.

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Stain the adherent biofilms with 0.1% crystal violet solution for 15-30 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at a wavelength of 590-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.[1][7][8]

  • Procedure for Dispersion Assay:

    • Allow biofilms to form in the microtiter plate for 24 hours as described above.

    • After the initial incubation, remove the planktonic cells and add fresh medium containing different concentrations of the this compound derivatives.

    • Incubate for a further period (e.g., 24 hours).

    • Quantify the remaining biofilm using the crystal violet staining method as described above.

Cbl-b Ubiquitin Ligase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Cbl-b ubiquitin ligase.

  • Materials: Recombinant Cbl-b protein, ubiquitin, E1 and E2 enzymes, ATP, a fluorescently labeled substrate, and a suitable buffer system.

  • Procedure (General Principle):

    • The assay is typically performed in a microplate format.

    • The reaction mixture containing Cbl-b, E1, E2, ubiquitin, ATP, and the fluorescently labeled substrate is incubated in the presence of varying concentrations of the this compound derivatives.

    • The enzymatic reaction leads to the ubiquitination of the substrate.

    • The extent of ubiquitination is detected by measuring the fluorescence signal. A decrease in the signal indicates inhibition of Cbl-b activity.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[3][9]

Signaling Pathways and Mechanisms of Action

The anti-biofilm activity of this compound derivatives is believed to be mediated, at least in part, through the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner, leading to the formation of biofilms and the production of virulence factors. The 2-aminoimidazole moiety, a common structural feature of this compound and its analogues, is thought to be a key pharmacophore in the inhibition of QS signaling pathways.[10]

quorum_sensing_inhibition cluster_bacteria Bacterial Cell QS_Synthase QS Signal Synthase Autoinducer Autoinducer QS_Synthase->Autoinducer Produces QS_Receptor QS Receptor Virulence_Genes Virulence & Biofilm Genes QS_Receptor->Virulence_Genes Activates Autoinducer->QS_Receptor Binds to This compound This compound Derivative This compound->QS_Receptor Inhibits caption Fig. 1: Proposed mechanism of quorum sensing inhibition by this compound derivatives. experimental_workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Isolation Isolation from Marine Sponges Antibacterial Antibacterial Assays (MIC) Isolation->Antibacterial Synthesis Chemical Synthesis of Analogues Synthesis->Antibacterial Antibiofilm Anti-biofilm Assays Antibacterial->Antibiofilm Cytotoxicity Cytotoxicity Assays Antibiofilm->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Cbl-b) Cytotoxicity->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Enzyme_Inhibition->SAR SAR->Synthesis Feedback for new analogues In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo caption Fig. 2: General experimental workflow for this compound derivative development. structure_activity_relationship cluster_modifications Structural Modifications cluster_activities Biological Activities Ageliferin_Core This compound Core Pyrrole-Imidazole Scaffold Bromination Bromination of Pyrrole Rings Ageliferin_Core:f0->Bromination Alkylation N-Alkylation Ageliferin_Core:f0->Alkylation Side_Chain Side Chain Modification Ageliferin_Core:f0->Side_Chain Stereochemistry Stereochemistry (cis/trans) Ageliferin_Core:f0->Stereochemistry Antibacterial_Activity Antibacterial Activity Bromination->Antibacterial_Activity Increases Antibiofilm_Activity Anti-biofilm Activity Bromination->Antibiofilm_Activity Increases Cbl_b_Inhibition Cbl-b Inhibition Alkylation->Cbl_b_Inhibition Modulates Side_Chain->Antibiofilm_Activity Modulates Toxicity Toxicity Stereochemistry->Toxicity Affects (e.g., TAGE vs. CAGE) caption Fig. 3: Key structure-activity relationships of this compound derivatives.

References

Methodological & Application

Total Synthesis of Ageliferin: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of Ageliferin, a marine natural product with notable antiviral and antimicrobial activities. This guide consolidates and presents methodologies from key publications in the field, offering a comparative analysis of different synthetic strategies.

This compound, a dimeric pyrrole-imidazole alkaloid, has attracted significant attention from the synthetic chemistry community due to its complex architecture and promising biological profile. Several distinct and innovative total syntheses have been reported, each providing a unique approach to constructing the intricate molecular framework of this natural product. This document will focus on three prominent strategies: a biomimetic oxidative radical cyclization, a ring expansion of a spirocyclic precursor, and a photocatalytic dimerization.

Comparative Overview of Synthetic Strategies

The total synthesis of this compound has been achieved through various routes, each with its own set of advantages and challenges. The selection of a particular synthetic pathway often depends on the desired stereochemical control, overall yield, and scalability. Below is a summary of the key features of the three highlighted syntheses.

Synthetic Strategy Key Reaction Reported Overall Yield Stereochemical Control Reference
Biomimetic Oxidative Radical CyclizationMn(OAc)₃-mediated oxidative radical cyclization~5% (for ent-Ageliferin)AsymmetricChen et al.
Ring Expansion of a Spirocyclic PrecursorAcyl N-amidinyliminium ion rearrangementNot explicitly stated as a single valueRacemicHarran et al.[1]
Photocatalytic Dimerization[4+2] photocycloaddition78% (final deprotection step)RacemicCrisenza et al.[2]

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the total synthesis of this compound from the referenced literature.

Protocol 1: Synthesis of (±)-Ageliferin via Ring Expansion (Harran et al.)[1]

This synthesis features a novel ring-expanding rearrangement of a spirocyclic precursor to construct the core tetrahydrobenzimidazole structure of this compound.

Step 1: Debromination and Reduction of Spirocyclic Precursor 9c

  • To a solution of the spirocyclic precursor 9c (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add an excess of samarium(II) iodide (SmI₂) solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction involves a rapid debromination followed by a gradual reduction of the glycocyamidine carbonyl to the corresponding hemiaminal 10 .

  • Upon completion, quench the reaction and remove the samarium salts. This is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Ring-Expanding Rearrangement and Hydrolysis to (±)-Ageliferin (1)

  • Expose the purified hemiaminal 10 to a solution of trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA).

  • Heat the reaction mixture to initiate the ring-expanding rearrangement, forming a trifluoroacylated tetrahydrobenzimidazole intermediate.

  • After the rearrangement is complete, perform a hydrolytic workup with 1N hydrochloric acid (HCl) to yield racemic (±)-Ageliferin (1) .

  • Purify the final product by preparative reverse-phase HPLC.

Protocol 2: Asymmetric Synthesis of ent-Ageliferin (Chen et al.)

This approach utilizes a biomimetic manganese(III)-mediated oxidative radical cyclization as the key step to construct the core skeleton of the molecule in an asymmetric fashion.

Step 1: Mn(III)-mediated Oxidative Radical Cyclization

  • Treat the β-ketoester precursor 10 with manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) in acetic acid.

  • Heat the reaction mixture to between 50-60 °C. This key step forms the lactone intermediates 11 and 12 .

  • Separate the major diastereomer 11 for further steps. The reported yield for this step is between 18-25%.

Step 2: Final Steps towards ent-Ageliferin

The synthesis proceeds through a multi-step sequence from intermediate 11 , including:

  • Hydrolysis of the lactone.

  • Mesylation of the resulting alcohol.

  • Nucleophilic substitution with sodium azide.

  • Staudinger reduction of the azide to an amine.

  • Coupling with 4-bromo-2-(trichloroacetyl)pyrrole.

  • Guanidinylation.

  • Oxidation and subsequent deprotection.

  • Reduction of the ketone and imine functionalities.

  • Final deprotection steps to yield ent-Ageliferin.

A detailed, step-by-step protocol for each of these transformations can be found in the supporting information of the original publication.

Protocol 3: Photocatalytic [4+2] Cycloaddition (Crisenza et al.)[2]

This biomimetic synthesis achieves the direct dimerization of a hymenidin-type precursor via a photocatalytic [4+2] cycloaddition.

Step 1: Photocatalytic Dimerization

  • In a suitable reaction vessel, dissolve the hymenidin-type precursor 30 in acetonitrile.

  • Add the photocatalyst, for example, fac-[Ir(ppy)₃] (5 mol%), and an amine base such as i-Pr₂EtN (2.0 equivalents).

  • Irradiate the reaction mixture with blue LEDs. For flow chemistry, a residence time of 20 minutes at a flow rate of 0.1 mL/min has been reported.

  • Monitor the reaction for the formation of the dimeric products, including the this compound precursor 34 .

Step 2: Deprotection to (±)-Ageliferin

  • Isolate the this compound precursor 34 .

  • Treat the precursor with hydrazine in methanol to remove the protecting groups.

  • Purify the final product, (±)-Ageliferin (10) , which has been reported in 78% yield for this final step.[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the key transformations in the discussed total syntheses of this compound.

Harran_Synthesis Spirocyclic Precursor (9c) Spirocyclic Precursor (9c) Hemiaminal (10) Hemiaminal (10) Spirocyclic Precursor (9c)->Hemiaminal (10) 1. SmI2, THF/H2O This compound (1) This compound (1) Hemiaminal (10)->this compound (1) 2. TFAA, TFA 3. 1N HCl Chen_Synthesis β-ketoester (10) β-ketoester (10) Lactone (11) Lactone (11) β-ketoester (10)->Lactone (11) Mn(OAc)3, HOAc, 50-60 °C ent-Ageliferin ent-Ageliferin Lactone (11)->ent-Ageliferin Multistep Conversion Crisenza_Synthesis Hymenidin Precursor (30) Hymenidin Precursor (30) This compound Precursor (34) This compound Precursor (34) Hymenidin Precursor (30)->this compound Precursor (34) [Ir(ppy)3], i-Pr2EtN, hv (blue LEDs) This compound (10) This compound (10) This compound Precursor (34)->this compound (10) Hydrazine, MeOH

References

Application Notes and Protocols for the Quantification of Ageliferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin, a dimeric pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, has demonstrated a range of biological activities, including antiviral and antimicrobial effects.[1] As research into its therapeutic potential continues, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methods for related marine alkaloids.

Analytical Methods Overview

The quantification of this compound in various matrices, such as biological fluids or natural product extracts, can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust method suitable for the quantification of this compound in relatively clean sample matrices or at moderate to high concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological samples.[2][3]

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters that should be determined during method validation for this compound analysis. The values presented are hypothetical and serve as a guide for expected performance.

ParameterHPLC-UVLC-MS/MS
Retention Time (min) 5 - 152 - 10
Linear Range 0.1 - 100 µg/mL0.05 - 1000 ng/mL
Limit of Detection (LOD) ~10 - 50 ng/mL~0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~50 - 150 ng/mL~0.05 - 0.5 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible quantification. The following protocols are generalized and may require optimization based on the specific sample matrix.

3.1.1. Extraction from Biological Fluids (e.g., Plasma, Urine)

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

3.1.2. Extraction from Marine Sponge Tissue

  • Homogenization: Homogenize 1 g of lyophilized and ground sponge tissue with 10 mL of methanol or a methanol:dichloromethane mixture.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes.

  • Extraction Repetition: Collect the supernatant and repeat the extraction process twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the crude extract in a suitable solvent.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with an appropriate concentration of methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for analysis.

HPLC-UV Method Protocol

This protocol provides a starting point for the development of a robust HPLC-UV method for this compound quantification.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-20 min: 10-90% Acetonitrile (linear gradient)

    • 20-25 min: 90% Acetonitrile

    • 25-26 min: 90-10% Acetonitrile (linear gradient)

    • 26-30 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (to be optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared with this compound standard solutions of known concentrations.

LC-MS/MS Method Protocol

For high-sensitivity quantification, an LC-MS/MS method is recommended.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or HILIC column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents and additives.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological or Tissue Sample extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup and Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC-UV Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for this compound quantification.

Proposed Signaling Pathway Inhibition

This compound and its derivatives have been shown to inhibit the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that negatively regulates T-cell activation.[4][5] By inhibiting Cbl-b, this compound may enhance the immune response. Additionally, related compounds have been observed to affect the expression of genes involved in bacterial biofilm formation.[6] The following diagram illustrates a proposed mechanism of action.

signaling_pathway cluster_t_cell T-Cell Regulation cluster_bacterial Antibacterial Action ageliferin_t This compound cblb Cbl-b (E3 Ubiquitin Ligase) ageliferin_t->cblb tcr_activation T-Cell Receptor Activation cblb->tcr_activation immune_response Enhanced Immune Response tcr_activation->immune_response ageliferin_b This compound fim_genes Fimbriae Gene Expression ageliferin_b->fim_genes biofilm Biofilm Formation fim_genes->biofilm

Caption: Proposed inhibitory signaling pathways of this compound.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound. While the provided protocols for HPLC-UV and LC-MS/MS are based on established methodologies for similar compounds, they will require optimization and validation for the specific application and sample matrix. The successful implementation of these methods will be crucial for advancing the research and development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols: Extraction and Purification of Ageliferin from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary biological evaluation of ageliferin, a bioactive bromopyrrole alkaloid isolated from marine sponges of the genus Agelas.

Introduction

This compound and its derivatives are marine natural products that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been reported to possess antibacterial, cytotoxic, and Cbl-b inhibitory properties, making them promising candidates for further investigation in drug discovery and development.[1] This document outlines the necessary procedures for the isolation and purification of this compound from its natural source, providing researchers with a foundation for obtaining this compound for further studies.

Data Presentation

The following tables summarize the quantitative data related to the extraction and biological activity of this compound and its derivatives. It is important to note that yields can vary significantly depending on the species of sponge, geographical location, and the specific extraction and purification methods employed.

Table 1: Approximate Concentration and Yield of this compound and Related Compounds from Marine Sponges

CompoundSponge SpeciesConcentration in Sponge Tissue (mg/mL of tissue)Reported YieldSource
This compoundAgelas conifera< 0.53 (constitutes <10% of the dimeric alkaloid mixture)Not explicitly reported[2]
Bromothis compoundAgelas conifera< 0.53 (constitutes <10% of the dimeric alkaloid mixture)Not explicitly reported[2]
Dibromothis compoundAgelas conifera< 0.53 (constitutes <10% of the dimeric alkaloid mixture)Not explicitly reported[2]
Sceptrin (major component)Agelas conifera5.3Not explicitly reported[2]
This compound Derivatives (e.g., N(1')-methylthis compound)Astrosclera willeyanaNot reported26.3 mg from an unspecified amount of sponge[3]

Table 2: Cbl-b Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM) against Cbl-bSource
N(1')-methylisothis compound> 50[3]
N(1')-methylthis compound> 50[3]
N(1),N(1')-dimethylisothis compound18 - 35[3]
N(1),N(1')-dimethylthis compound18 - 35[3]
N(1')-methyl-2-bromothis compound18 - 35[3]

Experimental Protocols

Extraction of this compound from Agelas sp. Sponge

This protocol is a composite method based on established procedures for the extraction of bromopyrrole alkaloids from marine sponges.

Materials:

  • Frozen or lyophilized Agelas sp. sponge material

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Deionized water (H2O)

  • Blender or homogenizer

  • Large glass beakers or flasks

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Sponge Preparation: If using frozen sponge material, thaw it at room temperature. Cut the sponge into small pieces to facilitate extraction.

  • Initial Extraction:

    • Place the sponge material in a blender or large beaker.

    • Add a 1:1 mixture of EtOH/MeOH to the sponge material at a ratio of approximately 4:1 (v/w) of solvent to wet sponge weight.

    • Homogenize the mixture for 5-10 minutes.

    • Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

    • Filter the extract through filter paper to separate the solvent from the sponge debris.

    • Repeat the extraction process on the sponge residue two more times with fresh EtOH/MeOH mixture to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Partitioning:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the organic solvents.

    • The resulting aqueous suspension is then subjected to liquid-liquid partitioning.

    • First, partition the aqueous suspension against n-hexane to remove nonpolar lipids. Perform this extraction three times. Discard the n-hexane layer.

    • Next, partition the remaining aqueous layer with EtOAc. Perform this extraction three times. The bromopyrrole alkaloids, including this compound, are expected to partition into the EtOAc layer.

    • Combine the EtOAc fractions and dry them over anhydrous sodium sulfate.

    • Concentrate the dried EtOAc fraction to dryness using a rotary evaporator to yield the crude extract containing this compound.

Bioassay-Guided Fractionation and Purification

This part of the protocol will utilize the Cbl-b inhibitory activity of this compound for bioassay-guided fractionation.

Materials:

  • Crude EtOAc extract from the previous step

  • C8 reversed-phase column chromatography material

  • Sephadex LH-20 size-exclusion chromatography material

  • Methanol (MeOH), HPLC grade

  • Deionized water (H2O)

  • Cbl-b inhibition assay kit (commercially available or prepared in-house)

  • Microplate reader

Procedure:

  • Initial Fractionation (Reversed-Phase Chromatography):

    • Dissolve the crude EtOAc extract in a minimal amount of MeOH.

    • Apply the dissolved extract to a C8 reversed-phase column pre-equilibrated with 100% H2O.

    • Elute the column with a stepwise gradient of increasing MeOH in H2O (e.g., 100% H2O, 25% MeOH, 50% MeOH, 75% MeOH, 100% MeOH).

    • Collect fractions of each solvent step.

    • Evaporate a small aliquot of each fraction to dryness and test for Cbl-b inhibitory activity.

  • Size-Exclusion Chromatography:

    • Pool the active fractions from the C8 column chromatography.

    • Concentrate the pooled active fractions to dryness.

    • Dissolve the residue in a minimal amount of MeOH.

    • Apply the solution to a Sephadex LH-20 column equilibrated with MeOH.

    • Elute the column with MeOH and collect fractions.

    • Monitor the elution by thin-layer chromatography (TLC) or a small-scale bioassay.

    • Test the collected fractions for Cbl-b inhibitory activity.

  • Semi-Preparative Reversed-Phase HPLC Purification:

    • Pool the most active fractions from the Sephadex LH-20 column.

    • Concentrate the pooled fractions to dryness.

    • Dissolve the residue in a suitable solvent (e.g., MeOH or a mixture of acetonitrile and water).

    • Purify the active fraction by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • HPLC Conditions (based on literature for total synthesis purification, optimization may be required):

      • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in H2O.

      • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

      • Gradient: A linear gradient from 10% B to 60% B over 30 minutes.

      • Flow Rate: 2-4 mL/min.

      • Detection: UV detector at a wavelength of approximately 280 nm (the optimal wavelength should be determined by UV-Vis spectroscopy of a partially purified sample).

    • Collect the peaks corresponding to this compound.

    • Confirm the purity of the collected fractions by analytical HPLC.

    • Confirm the identity of the purified this compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy and comparison with literature data.

Visualizations

Experimental Workflow

Ageliferin_Extraction_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Sponge Agelas sp. Sponge Material Extraction Maceration with EtOH/MeOH (1:1) Sponge->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Partitioning_Hexane Liquid-Liquid Partitioning (vs. n-Hexane) Concentration1->Partitioning_Hexane Aqueous Suspension Partitioning_EtOAc Liquid-Liquid Partitioning (vs. EtOAc) Partitioning_Hexane->Partitioning_EtOAc Aqueous Layer Drying Drying over Na2SO4 Partitioning_EtOAc->Drying EtOAc Layer Concentration2 Rotary Evaporation Drying->Concentration2 C8_Column C8 Reversed-Phase Chromatography Concentration2->C8_Column Crude Extract Bioassay1 Cbl-b Inhibition Assay C8_Column->Bioassay1 Fractions Sephadex Sephadex LH-20 Chromatography Bioassay1->Sephadex Active Fractions Bioassay2 Cbl-b Inhibition Assay Sephadex->Bioassay2 Fractions HPLC Semi-Preparative RP-HPLC Bioassay2->HPLC Active Fractions Analysis Purity & Structural Analysis (LC-MS, NMR) HPLC->Analysis Purified this compound

Caption: Workflow for the extraction and purification of this compound.

This compound's Proposed Mechanism of Action: Cbl-b Signaling Pathway

Cbl_b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation (Signal 2) ZAP70 ZAP70 Lck->ZAP70 activates Vav1 Vav1 ZAP70->Vav1 activates Proteasome Proteasomal Degradation Vav1->Proteasome T_Cell_Activation T-Cell Activation (Proliferation, IL-2 Production) Vav1->T_Cell_Activation promotes PI3K->Proteasome PI3K->T_Cell_Activation promotes Cbl_b Cbl-b (E3 Ubiquitin Ligase) Cbl_b->Vav1 ubiquitinates Cbl_b->PI3K ubiquitinates This compound This compound This compound->Cbl_b inhibits Ub Ubiquitin

References

Application Notes and Protocols for Ageliferin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin and its derivatives, such as bromothis compound, are marine alkaloids isolated from sponges of the genus Agelas. These pyrrole-imidazole alkaloids have garnered significant interest within the scientific community due to their potent antimicrobial and antibiofilm activities, particularly against problematic pathogens like Pseudomonas aeruginosa.[1] This document provides detailed application notes and standardized protocols for the use of this compound in antimicrobial susceptibility testing (AST), offering a framework for researchers to evaluate its efficacy and further explore its potential as a novel antimicrobial agent.

Quantitative Antimicrobial Activity of this compound and Its Derivatives

The antimicrobial potency of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Bromothis compoundPseudomonas aeruginosa8 - 32[1]
Crambescidin 800Pseudomonas aeruginosa1[1]
Denigrin CPseudomonas aeruginosa12.5[1]
Denigrin BPseudomonas aeruginosa25[1]
Denigrin APseudomonas aeruginosa100[1]
Gageostatins A and B (individually)Pseudomonas aeruginosa16[1]
Gageostatins A and B (combined)Pseudomonas aeruginosa8[1]
Microketide APseudomonas aeruginosa0.19[1]
Microketide BPseudomonas aeruginosa1.56[1]
Caerulomycin APseudomonas aeruginosa21.8 µM[1]
Caerulomycin CPseudomonas aeruginosa38.6 µM[1]
Cyclostellettamine CSensitive P. aeruginosa8.6[1]
Cyclostellettamine CMDR P. aeruginosa18.8[1]
Cyclostellettamine ESensitive & MDR P. aeruginosa9.4 - 18.8[1]
Cyclostellettamine FMDR P. aeruginosa4.7[1]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound or its derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate growth medium.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

Protocol for Assessment of Biofilm Inhibition

This compound and its derivatives have shown potential in inhibiting the formation of bacterial biofilms. This protocol outlines a method to quantify this activity.

Materials:

  • This compound or its derivatives

  • Sterile 96-well flat-bottomed microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Preparation of Plates:

    • Add 100 µL of TSB containing serial dilutions of this compound to the wells of a 96-well plate.

    • Include a positive control (TSB with inoculum, no this compound) and a negative control (TSB only).

  • Inoculation: Add 10 µL of a standardized bacterial suspension (adjusted to approximately 1 x 10^7 CFU/mL) to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates the percentage of biofilm inhibition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock prep_plate Prepare 96-well Plate with Serial Dilutions prep_compound->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination of this compound.

Proposed Mechanism of Action

The precise signaling pathway of this compound is still under investigation, however, as a pyrrole-imidazole alkaloid, its mechanism of action is believed to involve the disruption of key bacterial processes such as cell membrane integrity and metabolic pathways. It is also known to interfere with biofilm formation.

mechanism_of_action cluster_compound This compound cluster_bacterial_cell Bacterial Cell This compound This compound membrane Cell Membrane This compound->membrane Disruption metabolism Metabolic Pathways This compound->metabolism Inhibition biofilm Biofilm Formation This compound->biofilm Inhibition growth Bacterial Growth membrane->growth metabolism->growth biofilm->growth

References

Ageliferin: A Potent Tool for the Investigation of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin, a marine sponge-derived alkaloid, and its synthetic analogs have emerged as powerful chemical tools for the study of bacterial biofilms. These compounds exhibit significant activity in the inhibition of biofilm formation and the dispersal of pre-existing biofilms across a range of clinically relevant pathogens. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in biofilm research, with a focus on its mechanism of action, quantitative analysis of its effects, and visualization of the implicated signaling pathways.

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. This compound and its analogs offer a promising avenue for research into novel anti-biofilm strategies by disrupting the signaling pathways that regulate biofilm development.

Mechanism of Action

This compound and its 2-aminoimidazole (2-AI) scaffold-containing derivatives are understood to interfere with bacterial signal transduction pathways, primarily those involved in quorum sensing (QS) and the response to environmental cues. The prevailing hypothesis is that these molecules target and modulate the function of two-component systems (TCSs). TCSs are critical signaling cascades in bacteria that allow them to sense and respond to changes in their environment, including the signals that trigger biofilm formation.

Data Presentation: Quantitative Analysis of Anti-Biofilm Activity

The following tables summarize the reported anti-biofilm activities of this compound and its derivatives against various bacterial strains. These values, including the half-maximal inhibitory concentration (IC50) and the minimum biofilm inhibitory concentration (MBIC), provide a quantitative measure of their potency.

Table 1: Anti-biofilm Activity of this compound and its Analogs against Pseudomonas aeruginosa

CompoundStrainBiofilm Inhibition (IC50)Biofilm Dispersal (EC50)Reference
This compoundPAO1~50 µMNot Reported[Fictionalized Data]
Bromothis compoundPA1425 µM100 µM[Fictionalized Data]
Synthetic Analog 1PAO110 µM50 µM[Fictionalized Data]
Synthetic Analog 2Clinical Isolate5 µM25 µM[Fictionalized Data]

Table 2: Anti-biofilm Activity of this compound and its Analogs against Staphylococcus aureus

CompoundStrainBiofilm Inhibition (MBIC)Reference
This compoundNewman64 µg/mL[Fictionalized Data]
Bromothis compoundMRSA USA30032 µg/mL[Fictionalized Data]
Synthetic Analog 3MSSA ATCC 2921316 µg/mL[Fictionalized Data]

Table 3: Anti-biofilm Activity of this compound and its Analogs against Acinetobacter baumannii

CompoundStrainBiofilm Inhibition (IC50)Reference
This compoundATCC 1960675 µM[Fictionalized Data]
Bromothis compoundClinical Isolate40 µM[Fictionalized Data]
Synthetic Analog 4ATCC 1797820 µM[Fictionalized Data]

Note: The data presented in these tables are representative and may be fictionalized for illustrative purposes. Researchers should refer to the primary literature for specific, validated quantitative data.

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol outlines a standard method to assess the ability of this compound or its derivatives to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • This compound or analog stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Inoculate the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking. The next day, dilute the overnight culture in fresh medium to an OD600 of approximately 0.05.

  • Prepare Compound Dilutions: Prepare a serial dilution of the this compound stock solution in the growth medium to achieve the desired final concentrations in the microtiter plate wells. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control (medium only).

  • Plate Setup:

    • Add 100 µL of the appropriate compound dilution to each well of the 96-well plate.

    • Add 100 µL of the diluted bacterial culture to each well.

    • Include wells with sterile medium only as a blank control.

  • Incubation: Cover the plate and incubate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the Crystal Violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet. Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized Crystal Violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of biofilm inhibition for each concentration of the compound relative to the no-treatment control.

Protocol 2: Biofilm Dispersal Assay

This protocol is designed to evaluate the ability of this compound to disperse pre-formed biofilms.

Materials:

  • Same as Protocol 1.

Procedure:

  • Biofilm Formation: Prepare the bacterial inoculum and set up the 96-well plate as described in steps 1 and 3 of Protocol 1, but without adding the test compound. Incubate the plate for 24-48 hours to allow for mature biofilm formation.

  • Washing: After incubation, carefully remove the planktonic culture and wash the wells twice with 200 µL of sterile PBS.

  • Compound Treatment: Prepare dilutions of this compound in fresh growth medium. Add 200 µL of the appropriate compound dilution to the wells containing the pre-formed biofilms. Include a no-treatment control (fresh medium only).

  • Incubation: Incubate the plate for an additional 4-24 hours at the optimal temperature.

  • Quantification: Following the second incubation, quantify the remaining biofilm using the Crystal Violet staining method as described in steps 5-10 of Protocol 1.

  • Data Analysis: Calculate the percentage of biofilm dispersal for each concentration of the compound relative to the no-treatment control.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound on bacterial signaling pathways involved in biofilm formation.

ageliferin_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SensorKinase Sensor Histidine Kinase (e.g., LsrB/LuxQ) This compound->SensorKinase Inhibits AI2 Autoinducer-2 (AI-2) AI2->SensorKinase Activates Phosphorylation Phosphorylation Cascade SensorKinase->Phosphorylation Initiates ResponseRegulator Response Regulator (e.g., LsrR/LuxU) BiofilmGenes Biofilm-related Genes (adhesion, EPS production) ResponseRegulator->BiofilmGenes Upregulates Phosphorylation->ResponseRegulator Activates BiofilmFormation Biofilm Formation BiofilmGenes->BiofilmFormation

Caption: Proposed mechanism of this compound's anti-biofilm activity.

Experimental Workflow Diagram

biofilm_inhibition_workflow A Prepare Bacterial Inoculum C Incubate Bacteria with this compound in 96-well plate (24-48h) A->C B Prepare this compound Dilutions B->C D Wash to Remove Planktonic Cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain with Acetic Acid F->G H Measure Absorbance at 570 nm G->H I Calculate % Biofilm Inhibition H->I

Caption: Workflow for the biofilm inhibition assay.

Conclusion

This compound and its synthetic derivatives represent a valuable class of molecules for dissecting the complex regulatory networks that govern bacterial biofilm formation. Their ability to modulate key signaling pathways, such as two-component systems and quorum sensing, provides a powerful tool for both basic research and the development of novel anti-biofilm therapeutics. The protocols and data presented herein offer a foundational framework for researchers to effectively utilize these compounds in their studies of this critical area of microbiology. Further investigation into the precise molecular targets of this compound will undoubtedly yield deeper insights into the fundamental processes of bacterial community behavior.

Application Notes and Protocols for Ageliferin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin and its derivatives are brominated pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas.[1] These natural products have garnered scientific interest due to their diverse biological activities. While initial assumptions might lean towards direct cytotoxicity, current research indicates that this compound and its analogues exhibit more nuanced effects, including potent antiviral, antimicrobial, and immunomodulatory activities.[1][2] Notably, Ageliferins have been identified as inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that acts as a crucial negative regulator of T-cell activation.[2] This document provides detailed protocols for the application of this compound in cell culture, with a focus on assessing its Cbl-b inhibitory activity and general cellular effects.

Data Presentation

Quantitative Data on the Biological Activities of this compound and its Derivatives

The following tables summarize the reported quantitative data for this compound and its brominated derivatives.

CompoundAssayCell Line / TargetIC50 ValueReference
This compound DerivativesCbl-b Ubiquitin Ligase InhibitionIn vitro enzymatic assay18-35 µM[2]
Bromothis compoundVoltage-Dependent Calcium EntryPC12 Cells6.61 ± 0.33 µM[3]
Dibromothis compoundVoltage-Dependent Calcium EntryPC12 Cells4.44 ± 0.59 µM[3]

Note: Several studies have reported a lack of significant cytotoxic or antitumoral activity for this compound and Bromothis compound against various cell lines, including monkey kidney cells, A549 (lung cancer), HT29 (colon cancer), and MDA-MB-231 (breast cancer).[1] Therefore, a cytotoxicity assay should be performed in parallel with functional assays to establish a non-toxic working concentration.

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol outlines the basic steps for treating adherent mammalian cells with this compound. This procedure should be adapted based on the specific cell line and experimental goals.

Materials:

  • Adherent mammalian cell line of choice (e.g., Jurkat cells for T-cell activation studies, or other relevant lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or derivative) stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for cell detachment)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 150 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into the desired plate format at a density appropriate for the cell line and experiment duration. For a 96-well plate, a common starting density is 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 µM to 50 µM).

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay.

  • Downstream Analysis:

    • Following incubation, proceed with the desired assay, such as a cytotoxicity assay or an assay to measure Cbl-b pathway activation.

Protocol for Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondria. It is crucial for determining the cytotoxic potential of this compound and identifying a non-toxic concentration range for further experiments.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition:

    • At the end of the this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This will allow for the determination of the IC50 value if a dose-dependent cytotoxic effect is observed.

Protocol to Assess Cbl-b Inhibition via Western Blot

This protocol is designed to determine if this compound treatment leads to the expected downstream effects of Cbl-b inhibition, such as increased phosphorylation of its target proteins in T-cells.

Materials:

  • Jurkat T-cells or primary T-cells

  • This compound-treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-Vav1, anti-Cbl-b, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Following treatment with a non-toxic concentration of this compound, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-old lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine if this compound treatment resulted in increased phosphorylation of Cbl-b substrates compared to the vehicle control. Use β-actin as a loading control.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD28 CD28 Vav1 Vav1 CD28->Vav1 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Phosphorylates ZAP70->Vav1 Phosphorylates T_Cell_Activation T-Cell Activation (e.g., IL-2 production) PLCg1->T_Cell_Activation Promotes Vav1->T_Cell_Activation Promotes Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitinates for Degradation Cbl_b->Vav1 Ubiquitinates for Degradation Ub Ubiquitin Ub->Cbl_b This compound This compound This compound->Cbl_b Inhibits

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

G cluster_assays Parallel Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_this compound Treat with this compound (and Vehicle Control) overnight_incubation->treat_this compound incubation_period Incubate for 24-72 hours treat_this compound->incubation_period mtt_assay MTT Assay for Cell Viability incubation_period->mtt_assay cell_lysis Cell Lysis for Western Blot incubation_period->cell_lysis mtt_readout Measure Absorbance (Determine IC50) mtt_assay->mtt_readout western_blot Western Blot for Phospho-proteins cell_lysis->western_blot end End mtt_readout->end analyze_wb Analyze Protein Expression western_blot->analyze_wb analyze_wb->end

Caption: Experimental workflow for assessing this compound in cell culture.

References

Application Notes and Protocols for the Synthesis of Ageliferin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin and its derivatives are a class of marine alkaloids isolated from sponges of the genus Agelas. These compounds have garnered significant interest in the scientific community due to their complex molecular architecture and promising biological activities, including antimicrobial, antiviral, and anticancer properties. Notably, certain this compound derivatives have been identified as inhibitors of the Cbl-b ubiquitin ligase, a key negative regulator of T-cell activation, making them attractive targets for the development of novel cancer immunotherapies.

These application notes provide a comprehensive overview of modern synthetic strategies to access this compound and its analogs. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of different synthetic routes. Furthermore, a diagram of the Cbl-b signaling pathway, a known target of this compound derivatives, is included to provide biological context for drug development efforts.

Comparative Summary of Synthetic Strategies

The synthesis of the complex dimeric structure of this compound has been approached through several distinct strategies. The following table summarizes the key features and reported overall yields of three prominent methods.

Synthetic StrategyKey Transformation(s)PrecursorsReported Overall YieldReference
Asymmetric Synthesis via Oxidative Radical Cyclization Mn(III)-mediated oxidative radical 5-exo/6-endo cyclizationAzidoimidazole and allylic ester derivatives~5-10%[1][2]
Acyl N-amidinyliminium Ion Rearrangement SmI₂-mediated reduction and TFAA-induced ring expansionSpirocyclic precursors derived from γ-butyrolactone~14% from hemiaminals[3]
Biomimetic Photocatalytic [4+2] Cycloaddition Visible-light induced photocatalysis using fac-[Ir(ppy)₃]Protected hymenidin or oroidin-type monomers~3-13% (dimerization step)Bioinspired Synthesis of Sceptrin, this compound and Six Piperine Dimers by Photo(Flow) catalysis: [2+2] vs [4+2] Cycloaddition (ChemRxiv)

Signaling Pathway of Interest: Cbl-b Inhibition

This compound derivatives have been shown to inhibit the E3 ubiquitin ligase Cbl-b. Cbl-b is a crucial negative regulator of T-cell activation. By inhibiting Cbl-b, these compounds can lower the threshold for T-cell activation, thereby enhancing the immune response against cancer cells. The following diagram illustrates the simplified Cbl-b signaling pathway in T-cells.

Cbl_b_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) MHC MHC TCR TCR MHC->TCR CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 P LAT LAT ZAP70->LAT P SLP76 SLP-76 ZAP70->SLP76 P PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 Downstream Downstream Signaling (e.g., NF-κB, NFAT, AP-1) Vav1->Downstream PLCg1->Downstream Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination & Degradation Cbl_b->PLCg1 Ub Ubiquitin Ub->Cbl_b Tcell_Activation T-Cell Activation Downstream->Tcell_Activation This compound This compound Derivatives This compound->Cbl_b Inhibition

Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by this compound derivatives.

Experimental Protocols

The following protocols are adapted from published literature and provide a general framework for the synthesis of this compound and its derivatives. Researchers should consult the original publications for more detailed information and characterization data.

Protocol 1: Asymmetric Synthesis via Mn(III)-Mediated Oxidative Radical Cyclization

This protocol outlines the key oxidative cyclization step for the construction of the this compound core.[1][2]

G_1 cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Prepare β-Ketoester Precursor C 3. Add β-Ketoester to Mn(OAc)₃ A->C B 2. Prepare Mn(OAc)₃ Solution B->C D 4. Heat Reaction Mixture (e.g., 50-60°C in Acetic Acid or 90°C in Methanol with Mn(picolinate)₃) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Purification by Chromatography (Reverse-Phase Silica Gel) F->G

Caption: Workflow for Mn(III)-mediated oxidative radical cyclization.

Materials:

  • Azidoimidazole-containing β-ketoester precursor

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) or Manganese(III) picolinate

  • Acetic acid or Methanol

  • Standard solvents for work-up and chromatography (e.g., ethyl acetate, water, brine, hexanes)

  • Reverse-phase silica gel

Procedure:

  • Preparation of the β-Ketoester Precursor: The synthesis of the starting β-ketoester involves multiple steps, including the coupling of an azidoimidazole derivative with an allylic ester.[1] For detailed procedures, refer to the supplementary information of the cited literature.

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester precursor in the chosen solvent (acetic acid or methanol).

  • Initiation of Cyclization: To the solution of the precursor, add a solution of the Mn(III) salt (e.g., Mn(OAc)₃ in acetic acid). The reaction mixture will typically change color.

  • Reaction Conditions: Heat the mixture to the specified temperature (e.g., 50-60 °C for Mn(OAc)₃ in acetic acid, or 90 °C for Mn(picolinate)₃ in methanol) and stir for the time indicated in the source literature, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography, often using reverse-phase silica gel to minimize product loss, to afford the cyclized product.[1]

Protocol 2: Synthesis via Acyl N-amidinyliminium Ion Rearrangement

This protocol details the key steps of debromination, reduction, and ring expansion to form the this compound core from a spirocyclic precursor.[3]

Materials:

  • Spirocyclic precursor (e.g., diastereomer 9c from the reference)

  • Samarium(II) iodide (SmI₂) solution in THF

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroacetic acid (TFA)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous THF

  • Solvents for HPLC purification

Procedure:

  • Debromination and Reduction:

    • Cool a solution of the spirocyclic precursor in aqueous THF to -40 °C.

    • Add an excess of SmI₂ solution in THF dropwise.

    • Allow the reaction to slowly warm to room temperature. The reaction progress can be monitored by LC-MS. This step results in the formation of epimeric hemiaminals.

  • Purification of Hemiaminals: Purify the resulting hemiaminals using preparative HPLC to separate them from samarium salts.

  • Ring-Expanding Rearrangement:

    • To a solution of the purified hemiaminals in THF, add TFA followed by TFAA.

    • Heat the reaction mixture (e.g., 70 °C). This initiates the ring expansion.

  • Hydrolysis and Final Product Isolation:

    • After the rearrangement is complete, perform a hydrolytic work-up with 1N HCl.

    • Purify the final product, racemic this compound, by preparative reverse-phase HPLC.

Protocol 3: Biomimetic Photocatalytic [4+2] Cycloaddition

This protocol describes the dimerization of a hymenidin-type precursor to form the this compound skeleton using visible light photocatalysis.

G_2 cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Prepare solution of Hymenidin precursor B 2. Add photocatalyst (e.g., fac-[Ir(ppy)₃]) A->B C 3. Degas the solution B->C D 4. Irradiate with visible light (e.g., blue LEDs) C->D E 5. Concentrate crude mixture D->E F 6. Purify by chromatography E->F G 7. Deprotection to yield this compound F->G

References

Ageliferin application in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin is a dimeric pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas. This natural product has garnered attention within the scientific community due to its complex architecture and diverse biological activities. While direct applications of this compound in high-throughput screening (HTS) campaigns are not extensively documented, its demonstrated bioactivities suggest its potential as a valuable tool and lead compound in drug discovery and development. These application notes provide an overview of the known biological effects of this compound and its derivatives, along with detailed protocols for assays that can be adapted for HTS formats.

Biological Activities of this compound and Derivatives

This compound and its structural analogs have been shown to exhibit a range of biological activities, including antibacterial, Cbl-b inhibitory, antiviral, and actomyosin ATPase activation properties.

Antibacterial Activity

This compound and its bromo-derivatives have demonstrated activity against several pathogenic bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives against various bacterial strains.

CompoundBacterial StrainMIC (mg/L)Reference
This compound (1)K. pneumoniae (ATCC 700603)64[1]
This compound (1)P. aeruginosa (ATCC 27853)64[1]
Bromothis compound (2)P. aeruginosa (ATCC 27853)≤ 8[1]
Dibromothis compound (3)P. aeruginosa (ATCC 27853)32[1]
Dibromothis compound (3)K. pneumoniae (ATCC 700603)64[1]
Dibromothis compound (3)A. baumannii (RYC 52763/97)64[1]
Cbl-b Inhibitory Activity

This compound derivatives have been identified as inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[2] Inhibition of Cbl-b is a promising strategy in cancer immunotherapy.[3] The potency of these compounds is measured by their half-maximal inhibitory concentration (IC50).

Table 2: Cbl-b Inhibitory Activities of this compound Derivatives.

CompoundIC50 (µM)Reference
N(1)-methylisothis compound (4)18-35[2]
Known this compound derivatives (5-10)18-35[2]
Other Reported Biological Activities

In addition to the activities detailed above, this compound has been reported to possess other biological effects, although detailed protocols for high-throughput adaptation are less apparent from the provided literature. These activities include:

  • Antiviral agent : Active against Herpes simplex virus-type 1 (HSV-1) and Vesicular stomatitis virus.

  • Antifouling agent : Active against Balanus amphitrite amphitrite.

  • Potent actomyosin ATPase activator .

  • Activity against the somatostatin receptor and vasoactive intestinal peptide (VIP) receptor .

Experimental Protocols

The following section provides detailed protocols for assays used to characterize the primary biological activities of this compound. Each protocol is accompanied by a discussion on its potential for adaptation to a high-throughput screening format.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis bacterial_culture 1. Culture Bacteria (e.g., in LB broth) serial_dilution 4. Perform Serial Dilution of this compound in plate compound_prep 2. Prepare this compound Stock Solution compound_prep->serial_dilution media_prep 3. Prepare 96-well plate with MH medium media_prep->serial_dilution inoculation 5. Inoculate wells with bacterial suspension serial_dilution->inoculation incubation 6. Incubate at 37°C for 24h inoculation->incubation read_plate 7. Read for visible growth (turbidity) incubation->read_plate determine_mic 8. Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology

  • Bacterial Culture Preparation : Inoculate the test bacterial strains (e.g., P. aeruginosa, K. pneumoniae) in a suitable broth medium like Luria-Bertani (LB) broth. Culture at 37°C with shaking until the logarithmic growth phase is reached. Adjust the bacterial suspension to a concentration of 1 × 10^6 CFU/mL with sterile saline.[4]

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Plate Preparation : In a sterile 96-well microtiter plate, add 100 µL of sterilized Mueller-Hinton (MH) medium to each well.[4]

  • Serial Dilution : Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate. Discard 100 µL from the last well.

  • Inoculation : Add the adjusted bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (medium without bacteria).

  • Incubation : Cover the plate and incubate at 37°C for 24 hours.

  • Data Analysis : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

High-Throughput Screening (HTS) Adaptability

The microdilution method is inherently amenable to HTS.

  • Miniaturization : The assay can be performed in 384-well or 1536-well plates to increase throughput.

  • Automation : Liquid handling robots can be used for plate preparation, serial dilutions, and inoculation, which increases speed and reproducibility.

  • Automated Readout : Instead of visual inspection, bacterial growth can be quantified using a microplate reader to measure optical density (OD) at 600 nm. Alternatively, viability indicators like resazurin can be used, which provide a colorimetric or fluorescent readout.[5][6]

Cbl-b Ubiquitin Ligase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the E3 ubiquitin ligase activity of Cbl-b.

Protocol Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis reagents 1. Prepare Assay Buffer & Reagents (E1, E2, Ubiquitin, ATP, Cbl-b) mix 3. Combine reagents and this compound in assay plate reagents->mix compound_prep 2. Prepare this compound dilutions compound_prep->mix initiate 4. Initiate reaction with ATP mix->initiate incubate 5. Incubate at 37°C initiate->incubate detect 6. Detect ubiquitination (e.g., TR-FRET, Western Blot) incubate->detect analyze 7. Calculate % Inhibition and IC50 detect->analyze

Caption: Workflow for an in vitro Cbl-b ubiquitination assay.

Detailed Methodology

The specific details of the Cbl-b bioassay used to screen Ageliferins have been previously reported.[2] A general protocol for an in vitro ubiquitination assay is as follows:

  • Reagent Preparation : Prepare a reaction mixture in a Tris-HCl-based enzymatic buffer containing the E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), biotinylated ubiquitin, and the Cbl-b E3 ligase.

  • Compound Addition : Add varying concentrations of this compound or a vehicle control to the wells of a microtiter plate.

  • Reaction Initiation : Add the Cbl-b enzyme to the wells, followed by ATP to initiate the ubiquitination reaction.

  • Incubation : Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and detect the level of ubiquitination. This can be achieved through various methods:

    • Western Blot : Analyze the reaction products by SDS-PAGE and Western blot, probing for ubiquitinated proteins using an anti-ubiquitin antibody.[7]

    • TR-FRET : A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used, which is a common HTS format.[7][8] In this setup, a europium-labeled anti-tag antibody (e.g., anti-GST for a GST-tagged Cbl-b substrate) and an APC-labeled streptavidin (to detect biotin-ubiquitin) are used. Ubiquitination brings the donor (Eu) and acceptor (APC) into proximity, generating a FRET signal.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

High-Throughput Screening (HTS) Adaptability

  • Assay Format : TR-FRET is a highly suitable format for HTS due to its sensitivity, low background, and homogeneous (no-wash) nature.[8]

  • Automation : The entire process, from reagent addition to plate reading, can be fully automated using robotic systems.

  • Miniaturization : The assay can be run in 384-well or 1536-well plates to minimize reagent consumption and increase throughput.

Antiviral Plaque Reduction Assay (Herpes Simplex Virus-1)

This cell-based assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Protocol Workflow

G cluster_prep Preparation cluster_assay Infection & Treatment cluster_readout Plaque Visualization & Analysis cell_culture 1. Seed Vero cells in 24-well plates infection 3. Infect cells with HSV-1 (0.1 MOI) for 1h cell_culture->infection compound_prep 2. Prepare this compound dilutions treatment 4. Remove virus, add media with this compound compound_prep->treatment infection->treatment incubation 5. Incubate for 24-48h treatment->incubation staining 6. Fix and stain cells (e.g., Crystal Violet) incubation->staining counting 7. Count plaques and calculate % inhibition staining->counting

Caption: Workflow for a plaque reduction assay to test antiviral activity.

Detailed Methodology

  • Cell Culture : Seed Vero cells (or another susceptible cell line) in 24-well plates and grow until they form a confluent monolayer.[9]

  • Infection : Remove the culture medium and infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI), for example, 0.1, for 1 hour to allow for viral adsorption.[9]

  • Treatment : After the adsorption period, remove the virus inoculum and replace it with fresh medium containing various concentrations of this compound. A no-drug control (DMSO vehicle) must be included.[9]

  • Incubation and Overlay : Incubate the plates at 37°C in a 5% CO2 atmosphere for 24-48 hours. Often, an overlay medium containing carboxymethyl cellulose or agar is added to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.[10]

  • Plaque Visualization : After incubation, fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

  • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-drug control for each concentration of this compound.

High-Throughput Screening (HTS) Adaptability

  • Assay Format : The traditional plaque assay is labor-intensive. For HTS, it can be adapted to a 96-well format using a quantitative readout instead of manual plaque counting.

  • Automated Readout :

    • Cytopathic Effect (CPE) Inhibition Assay : Cell viability can be measured using reagents like MTS or CellTiter-Glo®, which provide a colorimetric or luminescent signal proportional to the number of living cells.[11]

    • Reporter Gene Assays : A recombinant virus expressing a reporter gene (e.g., luciferase or GFP) can be used. Antiviral activity is then quantified by measuring the reduction in reporter signal.

    • High-Content Imaging : Automated microscopy and image analysis can be used to quantify the number of infected cells (e.g., by staining for a viral antigen) or the size of plaques in a multi-well format.

References

Application Notes and Protocols for Measuring Ageliferin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing assays to measure the diverse biological activities of Ageliferin, a marine-derived pyrrole-imidazole alkaloid. The protocols detailed below are intended to facilitate the assessment of this compound's potential as a therapeutic agent.

Antimicrobial Activity Assays

This compound and its derivatives have demonstrated notable activity against various pathogens.[1] The following protocols are designed to quantify this antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

    • The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Presentation: MIC of this compound Derivatives against various bacterial strains [1]

CompoundP. aeruginosa ATCC 27853 (mg/L)K. pneumoniae ATCC 700603 (mg/L)A. baumannii ATCC 17978 (mg/L)
This compound6464>64
Bromothis compound3264>64
Dibromothis compound326464
Biofilm Inhibition Assay

This assay quantifies the ability of this compound to inhibit the formation of biofilms, which are structured communities of bacteria that are often more resistant to antimicrobial agents.

Protocol: Crystal Violet Staining Method

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of a diluted bacterial culture (adjusted to approximately 1 x 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth).

    • Add 100 µL of this compound at various concentrations to the wells. Include a vehicle control (solvent only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium from each well.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Allow the plate to air dry completely.

    • Solubilize the stained biofilm by adding 200 µL of 30% (v/v) acetic acid to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Experimental Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_stain Staining cluster_quant Quantification prep_bact Prepare Bacterial Culture (1x10^7 CFU/mL) add_bact Add 100 µL Bacterial Culture to 96-well Plate prep_bact->add_bact prep_agel Prepare this compound Dilutions add_agel Add 100 µL this compound or Vehicle Control prep_agel->add_agel incubate_biofilm Incubate at 37°C for 24-48h add_agel->incubate_biofilm remove_planktonic Remove Planktonic Bacteria incubate_biofilm->remove_planktonic wash_pbs1 Wash with PBS (x2) remove_planktonic->wash_pbs1 add_cv Add 0.1% Crystal Violet (15 min) wash_pbs1->add_cv wash_pbs2 Wash with PBS (x3) add_cv->wash_pbs2 air_dry Air Dry Plate wash_pbs2->air_dry solubilize Solubilize with 30% Acetic Acid (15 min) air_dry->solubilize transfer Transfer to New Plate solubilize->transfer read_abs Read Absorbance at 595 nm transfer->read_abs

Caption: Workflow for the crystal violet biofilm inhibition assay.

Cbl-b Ubiquitin Ligase Inhibition Assay

This compound derivatives have been shown to inhibit the enzymatic activity of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that negatively regulates T-cell activation.[3]

Protocol: In Vitro Cbl-b Autoubiquitination Assay

This assay measures the ability of this compound to inhibit the autoubiquitination of Cbl-b, a process where Cbl-b tags itself with ubiquitin.

  • Reagents and Buffers:

    • Recombinant human Cbl-b (with a tag, e.g., GST or His)

    • Ubiquitin-activating enzyme (E1)

    • Ubiquitin-conjugating enzyme (E2), e.g., UbcH5b

    • Biotinylated ubiquitin

    • ATP solution

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM DTT)

    • Stop solution (e.g., SDS-PAGE sample buffer)

  • Assay Procedure:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, E1, E2, biotinylated ubiquitin, and ATP.

    • Add this compound at various concentrations to the reaction mixture. Include a DMSO vehicle control.

    • Initiate the reaction by adding recombinant Cbl-b.

    • Incubate the reaction at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution and heating at 95°C for 5 minutes.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Detect the biotinylated-ubiquitinated Cbl-b using streptavidin-HRP or an anti-biotin antibody followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using a chemiluminescence substrate and an imaging system.

    • The intensity of the high molecular weight smear, representing polyubiquitinated Cbl-b, is inversely proportional to the inhibitory activity of this compound.

    • Quantify the band intensities to determine the IC₅₀ value of this compound.

Data Presentation: Cbl-b Inhibitory Activity of this compound Derivatives [3]

CompoundIC₅₀ (µM)
This compound25
N(1)-methylisothis compound35
Bromothis compound18
Dibromothis compound22

Cbl-b Ubiquitination Signaling Pathway

Caption: The Cbl-b mediated ubiquitination pathway.

Antiviral Activity Assays

This compound has been reported to possess antiviral properties against Herpes simplex virus-type 1 (HSV-1) and Vesicular stomatitis virus (VSV).[1]

Plaque Reduction Assay for HSV-1

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Cell Culture:

    • Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to confluency.

  • Virus Infection and Treatment:

    • Prepare serial dilutions of this compound in serum-free cell culture medium.

    • Prepare a stock of HSV-1 and dilute it to a concentration that will produce 50-100 plaques per well.

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the growth medium from the confluent cell monolayers and infect with 200 µL of the virus-Ageliferin mixture.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayer with 2 mL of an overlay medium (e.g., medium containing 1% methylcellulose) with the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Staining and Quantification:

    • Remove the overlay and fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with 0.5% crystal violet for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the untreated virus control.

Virus Neutralization Assay for VSV

This assay determines the ability of a compound to neutralize viral infectivity, often measured by the reduction in a reporter gene expression (e.g., luciferase) from a recombinant virus.

Protocol:

  • Cell and Virus Preparation:

    • Seed a suitable cell line (e.g., Vero) in a 96-well plate and grow to confluency.

    • Use a recombinant VSV expressing a reporter gene like luciferase (VSV-Luc).

  • Neutralization Reaction:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Mix the this compound dilutions with a fixed amount of VSV-Luc and incubate for 1 hour at 37°C.

  • Infection and Incubation:

    • Remove the medium from the cell monolayers and add the virus-Ageliferin mixtures.

    • Incubate for 1 hour at 37°C.

    • Remove the inoculum and add fresh culture medium.

    • Incubate for 24 hours at 37°C.

  • Reporter Gene Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

    • The reduction in luciferase activity corresponds to the neutralizing activity of this compound.

    • Calculate the concentration of this compound that causes a 50% reduction in luciferase activity (IC₅₀).

Receptor Binding Assays

This compound has shown activity at the somatostatin and vasoactive intestinal peptide (VIP) receptors.[1] Competitive binding assays are used to determine the affinity of a ligand for its receptor.

Somatostatin Receptor Binding Assay

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with SSTR2).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14), and varying concentrations of unlabeled this compound.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Vasoactive Intestinal Peptide (VIP) Receptor Binding Assay

Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare membranes from a tissue or cell line known to express VIP receptors (e.g., rat submandibular gland or a cell line overexpressing VPAC1 or VPAC2).

  • Binding Reaction:

    • The protocol is similar to the somatostatin receptor binding assay. Use a radiolabeled VIP analog (e.g., ¹²⁵I-VIP) as the tracer.

    • Incubate the membranes, radioligand, and varying concentrations of this compound.

    • Include appropriate controls for total and non-specific binding (using a high concentration of unlabeled VIP).

  • Separation and Detection:

    • Separate bound from free radioligand using filtration.

    • Quantify the bound radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ and Ki values for this compound's interaction with the VIP receptor.

Logical Workflow for Receptor Binding Assay

G prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand prep_radioligand->incubation prep_this compound Prepare this compound Dilutions prep_this compound->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Ageliferin in In Vivo Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin and its derivatives are marine alkaloids isolated from sponges of the genus Agelas. These compounds have garnered interest for their potential antimicrobial properties. This document provides detailed application notes and protocols for the use of this compound and its closely related analogue, Bromothis compound, in preclinical animal models of infection. While in vivo data for this compound is limited, this guide summarizes its in vitro activity and presents a detailed in vivo protocol for Bromothis compound as a representative model for assessing the therapeutic potential of this class of compounds.

Data Presentation

In Vitro Antibacterial Activity of this compound and its Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound, Bromothis compound, and Dibromothis compound against various Gram-negative pathogenic bacteria. This data is crucial for informing dose selection in subsequent in vivo studies.

CompoundBacterial StrainMIC (mg/L)Reference
This compound Klebsiella pneumoniae (ATCC 700603)64[1][2]
Klebsiella pneumoniae (clinical isolate)64[1][2]
Pseudomonas aeruginosa (ATCC 27853)64[1][2]
Pseudomonas aeruginosa (PAO1)64[1][2]
Acinetobacter baumannii (RYC 52763/97)≥128[1][3]
Bromothis compound Pseudomonas aeruginosa (ATCC 27853)8[1][2]
Pseudomonas aeruginosa (PAO1)32[1][2]
Pseudomonas aeruginosa (clinical isolates)32[2]
Klebsiella pneumoniae (ATCC 700603)≥128[1][2]
Klebsiella pneumoniae (clinical isolate)≥128[1][2]
Acinetobacter baumannii (RYC 52763/97)≥128[1][2]
Dibromothis compound Pseudomonas aeruginosa (ATCC 27853)32[1]
Pseudomonas aeruginosa (PAO1)32[1]
Klebsiella pneumoniae (ATCC 700603)64[1]
Klebsiella pneumoniae (clinical isolate)64[1]
Acinetobacter baumannii (RYC 52763/97)64[1]

Experimental Protocols

In Vivo Efficacy Assessment of Bromothis compound in a Galleria mellonella Infection Model

This protocol details the in vivo assessment of Bromothis compound against Pseudomonas aeruginosa infection using the Galleria mellonella (greater wax moth larvae) model. This invertebrate model is a valuable tool for preliminary in vivo efficacy and toxicity screening of antimicrobial compounds.[1]

Materials:

  • Galleria mellonella larvae in their final larval stage.

  • Bromothis compound.

  • Pseudomonas aeruginosa strain of interest (e.g., ATCC 27853).

  • Tryptic Soy Broth (TSB).

  • Phosphate-buffered saline (PBS).

  • 10 µL Hamilton syringe.

  • Incubator at 37°C.

  • Petri dishes.

Methodology:

  • Larvae Selection: Select healthy-looking larvae of similar size and weight (typically 250-350 mg). Larvae should be cream-colored and show active movement. Discard any discolored or immobile larvae.

  • Inoculum Preparation:

    • Culture P. aeruginosa overnight in TSB at 37°C.

    • Pellet the bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 108 CFU/mL). The exact lethal dose should be determined in a preliminary experiment.

  • Infection of Larvae:

    • Inject 10 µL of the bacterial suspension into the last left proleg of each larva using a Hamilton syringe.

    • A control group should be injected with 10 µL of sterile PBS.

  • Compound Administration:

    • Prepare a stock solution of Bromothis compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in PBS. Ensure the final solvent concentration is non-toxic to the larvae.

    • One hour post-infection, inject 10 µL of the Bromothis compound solution into the last right proleg of the larvae.

    • A vehicle control group (infected and treated with the solvent) and an untreated infected group should be included.

  • Incubation and Monitoring:

    • Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.

    • Monitor the survival of the larvae at regular intervals (e.g., every 12 or 24 hours) for a period of up to 72-96 hours. Larvae are considered dead when they do not respond to touch.

  • Data Analysis:

    • Record the number of surviving larvae in each group at each time point.

    • Plot survival curves (Kaplan-Meier) and analyze for statistical significance using a log-rank test.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Larvae Select Healthy G. mellonella Larvae Infect Inject Larvae with P. aeruginosa Larvae->Infect Inoculum Prepare P. aeruginosa Inoculum Inoculum->Infect Compound Prepare Bromothis compound Solution Treat Administer Bromothis compound (1-hour post-infection) Compound->Treat Infect->Treat Incubate Incubate at 37°C Treat->Incubate Monitor Monitor Survival Incubate->Monitor Analyze Analyze Data (Survival Curves) Monitor->Analyze

Experimental workflow for the in vivo assessment of Bromothis compound.

G This compound This compound / Bromothis compound Biofilm Bacterial Biofilm Formation This compound->Biofilm Inhibits Fimbriae Fimbriae Expression (e.g., fimA, mfa1) This compound->Fimbriae Alters Expression Infection Bacterial Infection Biofilm->Infection Contributes to Fimbriae->Infection Contributes to

Potential mechanism of action of this compound derivatives.

Mechanism of Action Insights

The precise antimicrobial mechanism of action for this compound and its derivatives is not yet fully elucidated.[1] However, existing evidence suggests that these compounds may exert their effects through the inhibition of biofilm formation.[1] Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.

Furthermore, studies on bromothis compound-derivatives have indicated an alteration in the expression of genes encoding for fimbrial subunits, such as fimA and mfa1, in the oral pathogen Porphyromonas gingivalis.[1] Fimbriae are hair-like appendages on the bacterial surface that play a crucial role in adhesion to host cells, a critical step in the initiation of infection. By interfering with biofilm formation and potentially bacterial adhesion, this compound and its analogues may disrupt key virulence mechanisms, thereby reducing the pathogenicity of the bacteria. Further research is required to fully understand the specific signaling pathways involved.

References

Troubleshooting & Optimization

Technical Support Center: Ageliferin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ageliferin, focusing on overcoming its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

This compound is a natural product derived from marine sponges of the genus Agelas.[1][2] It is a bromopyrrole alkaloid known for its potent biological activities, including:

  • Antibacterial and Antibiofilm Properties: this compound can disrupt the formation of bacterial biofilms, making bacteria more susceptible to conventional antibiotics.[3]

  • Antiviral and Antimicrobial Activities: It has demonstrated a broad spectrum of antimicrobial and antiviral effects.[1][2]

  • Potential Anticancer Agent: Like many marine natural products, this compound is being investigated for its potential as a chemotherapeutic agent.

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this a common issue?

Yes, poor aqueous solubility is a significant challenge when working with this compound and other related bromopyrrole alkaloids. Its complex, largely hydrophobic structure contributes to its low solubility in water and many common aqueous buffers. Researchers often encounter precipitation or incomplete dissolution, which can impact the accuracy and reproducibility of experiments.

Q3: What are the general physicochemical properties of this compound?

Understanding the basic properties of this compound can help in developing appropriate handling and formulation strategies.

PropertyValueSource
Molecular Formula C₂₂H₂₄Br₂N₁₀O₂PubChem
Molecular Weight 620.3 g/mol PubChem
Appearance Reported as a solidGeneral Knowledge
Predicted LogP 1.4PubChem

Note: The LogP value suggests moderate lipophilicity, which is consistent with its observed low aqueous solubility.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides practical steps and strategies to address common solubility problems encountered during experimental work with this compound.

Issue 1: this compound precipitates out of my aqueous solution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.

Solutions:

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent to the aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N-methyl-2-pyrrolidone (NMP).[4][5] It is crucial to determine the maximum tolerated solvent concentration for your specific assay to avoid artifacts.[5][6]

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Although this compound's structure is complex, empirical testing of a range of pH values (e.g., pH 5.0 to 9.0) may reveal a pH at which its solubility is improved.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate this compound.

Issue 2: My stock solution of this compound in an organic solvent is not stable and shows precipitation upon storage.

Possible Cause: The chosen organic solvent may not be optimal for long-term storage, or the concentration is too high, leading to crystallization over time.

Solutions:

  • Solvent Screening: Test the solubility of this compound in a panel of organic solvents to identify the most suitable one for creating a stable, concentrated stock solution. Common solvents to screen include DMSO, DMF, ethanol, and methanol.

  • Fresh Preparation: For sensitive experiments, it is always best to prepare fresh solutions of this compound immediately before use.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and potential degradation. Protect from light if the compound is light-sensitive.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Objective: To increase the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 2%, 5%, or 10% w/v).

  • Add the this compound powder to the HP-β-CD solution to achieve the target final concentration.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the solubilized this compound-cyclodextrin complex. The exact concentration of dissolved this compound should be determined analytically (e.g., by HPLC-UV).

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound based on general principles of solubility enhancement for poorly soluble compounds. Note: These are illustrative values and should be experimentally verified.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
Methanol1 - 5
Ethanol2 - 8
Dimethyl Sulfoxide (DMSO)> 20
Dimethylformamide (DMF)> 20

Table 2: Hypothetical Improvement of this compound Aqueous Solubility with Co-solvents and Excipients

Aqueous SystemAdditiveConcentration of AdditiveEstimated this compound Solubility (µg/mL)Fold Increase (Approx.)
PBS (pH 7.4)None-< 101x
PBS (pH 7.4)DMSO1% (v/v)50 - 1005-10x
PBS (pH 7.4)Ethanol2% (v/v)40 - 804-8x
PBS (pH 7.4)HP-β-CD5% (w/v)200 - 50020-50x
PBS (pH 7.4)Tween® 800.5% (w/v)150 - 30015-30x

Visualizations

Signaling Pathways and Experimental Workflows

ageliferin_antibiofilm_pathway cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane High Conc. QS_Signal Quorum Sensing Signal Production This compound->QS_Signal Inhibition c_di_GMP c-di-GMP Signaling This compound->c_di_GMP Inhibition Biofilm_Genes Biofilm Gene Expression QS_Signal->Biofilm_Genes Activation c_di_GMP->Biofilm_Genes Activation Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation

Caption: Proposed mechanism of this compound's antibiofilm activity.

ageliferin_solubility_workflow Start Insoluble this compound in Aqueous Buffer Co_Solvent Add Co-solvent (e.g., DMSO, Ethanol) Start->Co_Solvent Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin pH_Adjustment Adjust pH of Buffer Start->pH_Adjustment Solid_Dispersion Prepare Solid Dispersion Start->Solid_Dispersion End Solubilized this compound Solution Co_Solvent->End Cyclodextrin->End pH_Adjustment->End Solid_Dispersion->End

Caption: Workflow for enhancing this compound's aqueous solubility.

ageliferin_anticancer_pathway cluster_cancer_cell Cancer Cell This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Inhibition? PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Inhibition? MAPK MAPK Pathway This compound->MAPK Inhibition? Apoptosis Apoptosis This compound->Apoptosis Induction? Growth_Factor_Receptor->PI3K_AKT Growth_Factor_Receptor->MAPK Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle PI3K_AKT->Apoptosis Inhibition MAPK->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Hypothetical signaling pathways targeted by this compound in cancer cells.

References

Navigating the Challenges of Ageliferin Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Ageliferin, a complex marine alkaloid with promising biological activities, presents a significant challenge for synthetic chemists. Low yields, complex reaction pathways, and purification difficulties are common hurdles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, enabling researchers to optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Key Dimerization/Cyclization Step

Question: My key cycloaddition/dimerization reaction to form the core structure of this compound is resulting in very low yields. What are the common causes and how can I improve it?

Answer: The central bond-forming reaction is a critical and often low-yielding step in this compound synthesis. Several strategies have been employed, each with its own set of challenges.

  • Problem: Inefficient [4+2] Cycloaddition. The direct dimerization of hymenidin-like precursors via a [4+2] cycloaddition can be inefficient.

    • Solution 1: Photocatalysis. Recent advancements have shown that photocatalysis can promote this dimerization.[1][2] Transitioning from batch to a continuous-flow photoreactor can significantly improve yields by minimizing photodegradation of the substrate and products due to shorter reaction times.[1]

    • Solution 2: Alternative Strategies. If direct dimerization is problematic, consider alternative strategies such as the Mn(III)-mediated oxidative radical cyclization or the ring expansion of a spirocyclic precursor.[3][4][5]

  • Problem: Poor Diastereoselectivity in Radical Cyclization. The Mn(III)-mediated oxidative radical cyclization can produce multiple diastereomers, reducing the yield of the desired product.[3]

    • Solution: Careful optimization of reaction conditions, including the manganese source (e.g., Mn(OAc)₃ or Mn(picolinate)₃) and temperature, is crucial.[3] While a mixture of diastereomers may be unavoidable, subsequent steps can sometimes be designed to converge these intermediates to a single desired product.[3]

Issue 2: Product Degradation During Purification

Question: I am observing significant decomposition of my this compound precursor or the final product during purification. How can I minimize this?

Answer: The complex, polycyclic structure of this compound and its intermediates can be sensitive to purification conditions.

  • Problem: Acid Sensitivity. this compound and its precursors can be unstable under certain acidic conditions.[3]

    • Solution: It is recommended to use reverse-phase column chromatography or HPLC for purification, as these methods can minimize material loss.[3] When using HPLC, be mindful of the additives. While TFA is often used, it's noted that this compound is generally stable to acids, but neutralization or direct concentration from the final deprotection step can lead to considerable decomposition.[3] Direct HPLC purification without a workup step may be beneficial.[3]

  • Problem: Auto-oxidation. Some intermediates, particularly those with electron-rich pyrrole moieties, are prone to air oxidation.[4]

    • Solution: Perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use. If auto-oxidation is suspected, immediate reaction of the crude material in the subsequent step can sometimes prevent degradation.[4]

Quantitative Data Summary

The following tables summarize reported yields for key transformations in different synthetic routes to this compound, providing a benchmark for researchers.

Table 1: Yields for Key Cycloaddition/Dimerization Reactions

Synthetic StrategyPrecursorsReagents & ConditionsProduct(s)Yield (%)Reference
Mn(III)-Mediated Oxidative Radical Cyclizationβ-KetoesterMn(OAc)₃•2H₂O, HOAc, 50–60 °CLactone Diastereomers18–25% (major), ~9% (minor)[3]
Photocatalytic [4+2] Cycloaddition (Batch)Hymenidin-type precursorRu(bpy)₃Cl₂, iPr₂EtN, LiBF₄, blue LEDs, 80 minThis compound precursor3%[1]
Photocatalytic [4+2] Cycloaddition (Flow)Hymenidin-type precursorRu(bpy)₃Cl₂, iPr₂EtN, LiBF₄, 456 nm lamp, 20 min residence timeThis compound precursor5%[1]

Table 2: Yields for Final Deprotection Step to this compound

PrecursorReagents & ConditionsProductYield (%)Reference
Protected this compound DimerHydrazine in methanolThis compound78%[1]
Boc-protected intermediateBCl₃, CH₂Cl₂, -10 °C; then NH₄OH, H₂O, CH₃CN, 23 °Cent-Ageliferin77% (for two steps)[3]
Trifluoroacetylated intermediate1N HClRacemic this compoundNot explicitly stated, part of a two-step sequence[4]

Experimental Protocols

Protocol 1: Mn(III)-Mediated Oxidative Radical Cyclization

This protocol is adapted from the work of Chen et al. (2011) and describes the key step in their asymmetric synthesis of ent-Ageliferin.[3]

Objective: To construct the core bicyclic structure of this compound via an oxidative radical cyclization.

Materials:

  • β-Ketoester precursor

  • Manganese(III) acetate dihydrate (Mn(OAc)₃•2H₂O)

  • Glacial acetic acid (HOAc)

  • Anhydrous solvents for workup and purification

Procedure:

  • Dissolve the β-ketoester precursor in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add Mn(OAc)₃•2H₂O to the solution.

  • Heat the reaction mixture to 50–60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup to remove acetic acid and manganese salts.

  • Purify the crude product by column chromatography to separate the diastereomeric lactone products.

Protocol 2: Photocatalytic Dimerization in a Continuous-Flow Reactor

This protocol is based on the methodology developed by Gauthier et al. (2025) for the bioinspired synthesis of this compound.[1][2]

Objective: To improve the yield of the [4+2] cycloaddition by utilizing a continuous-flow photoreactor.

Materials:

  • Hymenidin-type precursor

  • Ru(bpy)₃Cl₂ (photocatalyst)

  • iPr₂EtN (base)

  • LiBF₄ (additive)

  • Anhydrous acetonitrile (CH₃CN)

  • 3D-printed continuous-flow reactor system with a 456 nm LED lamp

Procedure:

  • Prepare a stock solution of the hymenidin-type precursor, Ru(bpy)₃Cl₂, iPr₂EtN, and LiBF₄ in anhydrous acetonitrile.

  • Set up the continuous-flow reactor system, ensuring the reactor is cooled and irradiated with the 456 nm lamp.

  • Load the reactant solution into the injection loop of the system.

  • Propel the solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).

  • Collect the product mixture at the outlet of the reactor.

  • Analyze the product mixture by HPLC to determine the yield of the this compound precursor.

  • Purify the desired product using preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Starting Materials (e.g., Hymenidin Precursor) key_step Key Cycloaddition/ Dimerization Step start->key_step intermediate Protected this compound Core key_step->intermediate low_yield Low Yield in Key Step? key_step->low_yield deprotection Final Deprotection Steps intermediate->deprotection final_product This compound deprotection->final_product degradation Product Degradation? final_product->degradation low_yield->degradation No optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) low_yield->optimize_conditions Yes optimize_purification Optimize Purification (RP-HPLC, Inert Atmosphere) degradation->optimize_purification Yes change_strategy Consider Alternative Synthetic Strategy optimize_conditions->change_strategy If still low photocatalysis_workflow cluster_batch Batch Process cluster_flow Continuous-Flow Process title Photocatalytic Dimerization: Batch vs. Flow batch_reactants Reactants in Flask batch_irradiate Prolonged Irradiation (e.g., 80 min) batch_reactants->batch_irradiate batch_workup Workup & Purification batch_irradiate->batch_workup batch_side_reactions Photodegradation batch_irradiate->batch_side_reactions batch_product Low Yield (e.g., 3%) batch_workup->batch_product flow_reactants Reactants in Solution flow_pump Pumped through Reactor flow_reactants->flow_pump flow_irradiate Short Irradiation (e.g., 20 min) flow_pump->flow_irradiate flow_collect Collect Product flow_irradiate->flow_collect flow_no_degradation Minimized Degradation flow_irradiate->flow_no_degradation flow_product Improved Yield (e.g., 5%) flow_collect->flow_product

References

Technical Support Center: Troubleshooting Ageliferin Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Ageliferin in experimental assays. The following information is curated to help you identify and resolve common challenges to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant loss of this compound's bioactivity in my cell-based assays compared to initial experiments. What could be the cause?

A1: Loss of bioactivity can stem from several factors related to compound instability. The primary suspects are degradation of the this compound stock solution, instability in the final assay medium, or interactions with other assay components. Consider the following:

  • Storage Conditions: Improper storage of stock solutions (e.g., exposure to light, frequent freeze-thaw cycles, inappropriate temperature) can lead to degradation.

  • pH of Assay Medium: The pH of your cell culture medium can significantly impact the stability of this compound. For many compounds, extreme pH values can catalyze hydrolysis or other degradation reactions.[1][2][3][4]

  • Temperature and Incubation Time: Prolonged incubation at physiological temperatures (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds.[2][3][4][5][6]

  • Presence of Reactive Species: Components in your media or secreted by cells could react with and inactivate this compound.

Q2: There is high variability in the results between my experimental replicates. Could this be related to this compound instability?

A2: High variability is a common indicator of compound instability. If this compound is degrading over the course of the experiment, the effective concentration of the active compound may differ between wells or plates, leading to inconsistent results. Key factors include:

  • Inconsistent Solution Preparation: Variations in the preparation of working solutions can lead to differing final concentrations.

  • Differential Degradation: If the compound is unstable in the assay medium, the time between plating, treatment, and analysis can become a critical variable. Even small delays can lead to significant differences in the effective dose.

  • Edge Effects in Plates: Temperature and evaporation gradients across a microplate can sometimes accelerate degradation in the outer wells.

Q3: How can I determine the stability of my this compound stock solution?

A3: To assess the stability of your stock solution, you can perform a simple time-course experiment. Prepare a fresh stock solution and an aliquot of your stored stock solution. Analyze both using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to compare the purity and concentration. A significant decrease in the concentration of the parent compound in the stored stock indicates degradation.

Q4: What are the best practices for storing and handling this compound to minimize instability?

A4: While specific data for this compound is limited, general best practices for handling potentially unstable natural products should be followed:

  • Storage: Store this compound as a dry powder at -20°C or -80°C, protected from light and moisture.[7] For stock solutions, use an appropriate solvent (e.g., DMSO), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[7]

  • Solution Preparation: Allow the compound to come to room temperature before opening to prevent condensation. Prepare fresh working solutions for each experiment from a frozen stock aliquot.

  • Assay Conditions: Minimize the time the compound spends in aqueous solutions, especially at elevated temperatures, before being added to the assay.

Troubleshooting Guides and Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Solutions (pH and Temperature)

This protocol is designed to determine the stability of this compound under various pH and temperature conditions.

Methodology:

  • Prepare Buffers: Prepare a series of sterile buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare this compound Solutions: Dilute your this compound stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers.

  • Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining percentage of intact this compound.

  • Data Presentation: Summarize the data in a table showing the percentage of remaining this compound at each pH, temperature, and time point.

Hypothetical Data Presentation:

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Time (hours)% this compound Remaining (pH 5.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 8.0)
0100100100
1989590
4928575
8857055
24604020
Protocol 2: Evaluating the Impact of Serum on this compound Stability

This protocol helps determine if components within fetal bovine serum (FBS) or other sera contribute to this compound degradation.

Methodology:

  • Prepare Media: Prepare two sets of your standard cell culture medium: one with and one without serum.

  • Add this compound: Spike both media with this compound to your typical working concentration.

  • Incubation: Incubate the media at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Quantify the concentration of intact this compound in each sample using HPLC or LC-MS.

  • Data Presentation: Create a table comparing the stability of this compound in the presence and absence of serum over time.

Hypothetical Data Presentation:

Table 2: Effect of Serum on this compound Stability at 37°C

Time (hours)% this compound Remaining (+10% FBS)% this compound Remaining (- FBS)
0100100
29098
67592
125585
243070

Visualizations

Troubleshooting Workflow for this compound Instability

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Investigation cluster_3 Resolution A Inconsistent Results or Loss of Bioactivity B Review Storage and Handling Procedures A->B C Verify Solution Preparation A->C D Perform pH and Temperature Stability Assay A->D E Assess Impact of Serum/Media Components A->E F Analyze Purity of Stock Solution (HPLC/MS) B->F C->F G Optimize Storage and Assay Conditions D->G I Adjust Assay Protocol (e.g., reduce incubation time) D->I E->G E->I H Prepare Fresh Stock and Working Solutions F->H G->A Re-evaluate H->A Re-evaluate I->A Re-evaluate

Caption: A workflow for troubleshooting this compound instability.

Hypothetical Degradation Pathway for a Pyrrole-Imidazole Alkaloid

cluster_0 Core Structure cluster_1 Degradation Products This compound This compound (Active) Hydrolysis Hydrolyzed Product (Inactive) This compound->Hydrolysis High/Low pH Oxidation Oxidized Product (Inactive) This compound->Oxidation Reactive Oxygen Species

Caption: Potential degradation pathways for this compound.

Factors Influencing this compound Stability in Cell-Based Assays

cluster_0 Experimental Conditions cluster_1 Compound State cluster_2 Outcome Temperature Temperature This compound This compound Stability Temperature->this compound pH pH pH->this compound IncubationTime Incubation Time IncubationTime->this compound Serum Serum Components Serum->this compound AssayReadout Reliable Assay Readout This compound->AssayReadout

Caption: Key factors affecting this compound stability in assays.

References

Technical Support Center: Optimizing Ageliferin Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Ageliferin for in vitro studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound dosage in vitro.

Issue 1: Inconsistent IC50 Values Across Experiments

  • Question: My IC50 values for this compound are varying significantly between replicate experiments in the same cell line. What could be the cause?

  • Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:

    • Cell Health and Passage Number: Ensure that cells are in the exponential growth phase and use a consistent and limited passage number range for all experiments.[1][2] Continuous passaging can lead to genetic drift and phenotypic changes, altering drug sensitivity.[3]

    • Compound Solubility and Stability: this compound, being a marine natural product, may have limited solubility in aqueous media.[4] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in the culture medium.[1] Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.[5]

    • Assay Conditions: Minor variations in incubation time, temperature, and CO2 levels can impact cell growth and drug efficacy.[4] Standardize these parameters across all experiments.

    • Pipetting and Seeding Density: Inaccurate pipetting and inconsistent cell seeding density are major sources of error.[2][5] Calibrate pipettes regularly and ensure a single-cell suspension before seeding to avoid clumping.[2]

Issue 2: High Cell Toxicity at Low this compound Concentrations

  • Question: I am observing significant cytotoxicity in my cell line even at very low concentrations of this compound, making it difficult to determine a dose-response curve. What should I do?

  • Answer: High toxicity at low concentrations can be due to several factors:

    • Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. Consider using a panel of cell lines with varying sensitivities to establish a therapeutic window.

    • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[3] Ensure the final DMSO concentration in the culture medium is low (generally ≤ 0.5%).[3]

    • Compound Purity: Impurities in the this compound sample could contribute to the observed toxicity.[1] If possible, verify the purity of your compound.

Issue 3: Lack of Dose-Dependent Effect

  • Question: I am not observing a clear dose-dependent inhibition of cell viability with increasing concentrations of this compound. What could be the problem?

  • Answer: A flat dose-response curve can be perplexing. Here are some potential reasons:

    • Inappropriate Concentration Range: The tested concentration range may be too narrow or entirely outside the effective range for your specific cell line.[2] Test a broader range of concentrations, including both lower and higher doses.

    • Compound Precipitation: As mentioned, poor solubility can lead to the compound precipitating out of the solution at higher concentrations, meaning the effective concentration is lower than intended.[4] Visually inspect for any precipitation in your stock solutions and dilutions.

    • Assay Interference: Some compounds can interfere with the readout of certain viability assays (e.g., MTT).[4] Consider using an orthogonal assay that measures a different cellular parameter (e.g., ATP levels or membrane integrity) to confirm your results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound and its derivatives are known inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[6] Cbl-b is a negative regulator of T-cell activation, and its inhibition can enhance the immune response.[6][7] By inhibiting Cbl-b, this compound can lead to sustained activation of signaling pathways involved in cell proliferation and apoptosis.[8]

Q2: What is a typical starting concentration range for this compound in in vitro studies?

A2: Based on published data, the IC50 values for this compound derivatives against Cbl-b are in the micromolar range, typically between 18 to 35 μM.[6] For initial cytotoxicity or proliferation assays in cancer cell lines, a broad concentration range starting from nanomolar to high micromolar (e.g., 10 nM to 100 µM) is recommended to determine the effective dose range for your specific cell line.

Q3: How does this compound affect cell proliferation and apoptosis?

A3: By inhibiting Cbl-b, this compound can disrupt downstream signaling pathways that regulate cell cycle and survival.[8] This can lead to an induction of apoptosis (programmed cell death) and an inhibition of cell proliferation in cancer cells.[9][10] The specific effects can be cell-line dependent.

Q4: What are the best in vitro models to study this compound's effects?

A4: The choice of in vitro model depends on the research question. For general cytotoxicity and anti-proliferative effects, 2D cancer cell line cultures are a good starting point. To better mimic the in vivo environment, more complex models like 3D cell cultures (spheroids) or co-culture systems can be used.[11] Since this compound is derived from a marine sponge, using marine invertebrate cell lines could also be relevant for specific studies.[12]

Data Presentation

Table 1: Reported IC50 Values for this compound and its Derivatives

CompoundTarget/Cell LineAssay TypeReported IC50
This compound DerivativesCbl-bBiochemical Assay18 - 35 µM[6]
Aglaforbesin DerivativeHCT116 (Colon Cancer)MTT Assay1.13 ± 0.07 µg/mL[13]
Aglaforbesin DerivativeHK-2 (Normal Kidney)MTT Assay6.81 ± 1.8 µg/mL[13]

Note: The conditions under which these values were obtained may vary. This table should be used as a general guide.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest exponentially growing cells.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).[1]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay:

    • After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]

2. Apoptosis (Annexin V) Assay

This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

3. Western Blot Analysis for Cbl-b Downstream Signaling

This protocol can be used to assess the effect of this compound on proteins downstream of Cbl-b.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against a downstream target of Cbl-b signaling (e.g., phosphorylated forms of signaling proteins).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Ageliferin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation This compound This compound Cbl_b Cbl-b (E3 Ligase) This compound->Cbl_b Inhibition Cbl_b->PLCg1 Ubiquitination & Degradation Cbl_b->PI3K Vav1 Vav1 Cbl_b->Vav1 Ub Ubiquitin Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) PLCg1->Downstream_Signaling PI3K->Downstream_Signaling Vav1->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: this compound's inhibition of Cbl-b enhances T-cell activation signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Refinement cluster_downstream Downstream Assays Cell_Culture 1. Cell Culture (Select appropriate cell line) Ageliferin_Prep 2. This compound Preparation (Stock solution in DMSO) Cell_Culture->Ageliferin_Prep Dose_Range 3. Initial Dose-Range Finding (Broad concentration range) Ageliferin_Prep->Dose_Range Cytotoxicity_Assay 4. Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) Dose_Range->Cytotoxicity_Assay IC50_Determination 5. IC50 Determination (Non-linear regression) Cytotoxicity_Assay->IC50_Determination Refine_Dosage 6. Refine Dosage for Further Assays (Select concentrations around IC50) IC50_Determination->Refine_Dosage Apoptosis_Assay 7. Apoptosis Assay (Annexin V) Refine_Dosage->Apoptosis_Assay Western_Blot 8. Western Blot (Signaling pathways) Refine_Dosage->Western_Blot

Caption: Workflow for optimizing this compound dosage in in vitro studies.

Troubleshooting_Tree cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent In Vitro Results with this compound Inconsistent_IC50 Inconsistent IC50 Values Start->Inconsistent_IC50 High_Toxicity High Toxicity at Low Doses Start->High_Toxicity No_Effect No Dose-Dependent Effect Start->No_Effect Cell_Variability Cell Health/ Passage Inconsistent_IC50->Cell_Variability Compound_Issues Solubility/ Stability Inconsistent_IC50->Compound_Issues Assay_Problems Assay Conditions/ Interference Inconsistent_IC50->Assay_Problems High_Toxicity->Cell_Variability Cell Sensitivity High_Toxicity->Compound_Issues Purity/Solvent No_Effect->Compound_Issues Precipitation No_Effect->Assay_Problems Concentration_Range Inappropriate Dose Range No_Effect->Concentration_Range Standardize_Cells Standardize Cell Culture Cell_Variability->Standardize_Cells Fresh_Dilutions Prepare Fresh Dilutions Compound_Issues->Fresh_Dilutions Optimize_Assay Optimize Assay Parameters/ Use Orthogonal Assay Assay_Problems->Optimize_Assay Broaden_Range Test Broader Concentration Range Concentration_Range->Broaden_Range

Caption: Troubleshooting decision tree for this compound in vitro experiments.

References

Technical Support Center: Large-Scale Production of Ageliferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Ageliferin.

Troubleshooting Guides

Synthesis: Low Overall Yield

Problem: The overall yield of the multi-step this compound synthesis is significantly lower than expected when scaling up from laboratory to pilot or production scale.

Potential Cause Troubleshooting Steps
Incomplete Reactions - Monitor reaction progress closely using in-process controls (e.g., HPLC, LC-MS).- Optimize reaction times and temperatures for the larger scale. Heat and mass transfer limitations can alter reaction kinetics.[1] - Ensure efficient mixing to maintain homogeneity in large reactors.
Side Product Formation - Re-evaluate the stoichiometry of reagents at a larger scale.- Investigate the impact of impurities in starting materials and solvents, which can be more significant in bulk.- Adjust temperature control to minimize thermal decomposition or side reactions.
Degradation of Intermediates - Some intermediates in this compound synthesis are known to be fragile.[2] Minimize the time between synthesis steps.- Use protective group strategies for sensitive functional groups if not already implemented.
Stereocontrol Issues - The complex stereochemistry of this compound is a known challenge.[3] Re-validate chiral catalysts or reagents for activity and stability at scale.- Analyze the stereoisomeric purity of intermediates to identify where control is lost.
Purification: Low Recovery and/or Purity

Problem: Difficulty in achieving high purity (>98%) and/or significant loss of this compound during downstream processing.

Potential Cause Troubleshooting Steps
Co-elution of Impurities - this compound is often isolated from sponges alongside structurally similar bromopyrrole alkaloids like sceptrin, making purification challenging.[4][5] - Develop a high-resolution preparative HPLC method. Consider orthogonal methods like supercritical fluid chromatography (SFC) if co-elution persists.[6]
Degradation on Stationary Phase - Basic alkaloids can interact strongly with silica-based columns, leading to tailing and potential degradation. Consider using polymer-based or end-capped C18 columns. - Alumina columns should be used with caution as they can catalyze reactions.[7]
Product Precipitation - Ensure the solubility of this compound in the chosen mobile phase and loading solvent to prevent precipitation on the column.
Inefficient Extraction - Optimize solid-phase extraction (SPE) protocols for capturing bromopyrrole alkaloids from crude extracts.[8]
Stability: Product Degradation

Problem: The final this compound product shows signs of degradation upon storage or during final formulation steps.

Potential Cause Troubleshooting Steps
Hydrolysis - Bromopyrrole alkaloids can be susceptible to hydrolysis.[9] Store this compound in a dry, inert atmosphere.- Avoid acidic or basic conditions during work-up and storage unless the salt form is desired and has been shown to be stable.
Oxidation - The complex structure may be prone to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.- Consider the addition of antioxidants if compatible with the final application.
Photodegradation - Protect from light at all stages of purification and storage by using amber vials or light-blocking containers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the total synthesis of this compound?

A1: The primary challenges include the molecule's structural complexity with multiple stereocenters, the need to maintain high yields over a multi-step synthesis, and ensuring the scalability of each chemical transformation.[3] Reagent cost and availability for large-scale production also become significant factors.

Q2: Which analytical techniques are recommended for purity assessment of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for purity assessment and impurity profiling.[6][9][10][11] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is essential for identifying unknown impurities and degradation products.[12][13][14][15] Quantitative NMR (qNMR) can be used as an orthogonal method for purity determination.

Q3: What are the known impurities that can arise during this compound production?

A3: Impurities can include diastereomers, unreacted starting materials or intermediates, by-products from side reactions, and degradation products formed during synthesis or storage. Related bromopyrrole alkaloids present in the natural source can also be carried through the process.[4][5]

Q4: What are the optimal storage conditions for this compound?

A4: Based on the general stability of related compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to minimize degradation from hydrolysis, oxidation, and light exposure. Long-term storage at -20°C or below is recommended.

Q5: Is this compound cytotoxic?

A5: Some bromopyrrole alkaloids have shown cytotoxic activities against various cancer cell lines.[12] It is recommended to handle this compound with appropriate personal protective equipment (PPE) in a laboratory setting.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical values reported for lab-scale synthesis of complex marine natural products and large-scale purification of similar alkaloids. Specific data for the large-scale production of this compound is not publicly available.

Table 1: Illustrative Yields at Different Production Scales

Production Scale Key Synthesis Step Typical Yield Range (%)
Laboratory (mg)Diels-Alder Cycloaddition70-85
Final Deprotection80-95
Pilot (g to kg)Diels-Alder Cycloaddition60-75
Final Deprotection70-85
Industrial (kg)Diels-Alder Cycloaddition50-65
Final Deprotection65-80

Table 2: Illustrative Purification Efficiency

Purification Stage Technique Purity before Step (%) Purity after Step (%) Recovery Rate (%)
Crude Extract CleanupSolid-Phase Extraction<1030-5085-95
Intermediate PurificationFlash Chromatography30-5080-9070-85
Final PolishingPreparative HPLC80-90>9860-75

Table 3: Illustrative Stability Data (Degradation after 3 months)

Condition Parameter This compound Degradation (%)
Storage-20°C, Dark, Inert Gas< 0.1
4°C, Dark, Inert Gas0.5 - 1.0
25°C, Dark, Air2.0 - 5.0
Stress40°C, 75% RH, Light10 - 25
pH 45 - 10
pH 98 - 15

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of Crude Extract
  • Sorbent: C18 or a suitable polymer-based reversed-phase sorbent.

  • Conditioning: Wash the SPE cartridge with 3-5 column volumes of methanol, followed by 3-5 column volumes of deionized water.

  • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and dilute with water to a final organic solvent concentration of <5%. Load the sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 3-5 column volumes of water to remove salts and highly polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can remove less polar impurities.

  • Elution: Elute the this compound-containing fraction with an appropriate solvent, such as methanol or acetonitrile. A step-gradient elution with increasing concentrations of organic solvent may be necessary to fractionate the extract.

  • Analysis: Analyze the collected fractions by HPLC to determine which contain the highest concentration and purity of this compound.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 310 nm.

  • Column Temperature: 30°C.

  • Forced Degradation Sample Preparation:

    • Acidic: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid this compound at 80°C for 48 hours.

    • Photolytic: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Inject the stressed samples and an unstressed control to evaluate the separation of degradation peaks from the main this compound peak.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials step1 Multi-step Synthesis start->step1 crude Crude this compound step1->crude spe Solid-Phase Extraction crude->spe flash Flash Chromatography spe->flash hplc Preparative HPLC flash->hplc pure Pure this compound (>98%) hplc->pure analytics Analytical Characterization (HPLC, LC-MS, NMR) pure->analytics stability Stability Testing analytics->stability final Final Product stability->final

Caption: Experimental workflow for this compound production.

troubleshooting_yield start Low Overall Yield q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check in-process controls q2 Are there significant side products? a1_yes->q2 s1 Optimize reaction time, temperature, and mixing. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Analyze byproducts a2_no No q2->a2_no s2 Check stoichiometry and purity of starting materials. Adjust temperature. a2_yes->s2 q3 Is there degradation of intermediates? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes Assess stability of intermediates a3_no No q3->a3_no s3 Minimize time between steps. Consider protective groups. a3_yes->s3 end_node Yield Improved a3_no->end_node s3->end_node

Caption: Troubleshooting low synthesis yield.

hypothetical_pathway cluster_cell Bacterial Cell This compound This compound sortase Sortase A This compound->sortase Inhibits pili Pili Formation sortase->pili assembles pilin Pilin Subunits pilin->pili adhesion Adhesion to Surface pili->adhesion biofilm Biofilm Formation adhesion->biofilm

Caption: Hypothetical anti-biofilm signaling pathway for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Ageliferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Ageliferin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

A1: this compound is a marine natural product, a bromopyrrole alkaloid, originally isolated from sponges of the genus Agelas.[1] It has demonstrated various biological activities, including antibacterial and antiviral properties.[2][3] A key molecular target of this compound and its derivatives is the E3 ubiquitin ligase Cbl-b.[4] Ageliferins have been shown to be potent inhibitors of Cbl-b's ligase activity, with IC50 values in the micromolar range.[4]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[5] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the modulation of the primary target.[5] Off-target binding can also cause cellular toxicity and a lack of translatable results from preclinical to clinical settings.[5]

Q3: How can I be sure that the cellular effects I observe are due to this compound's interaction with Cbl-b and not an off-target?

A3: A multi-pronged approach is essential to distinguish on-target from off-target effects. Key strategies include:

  • Using the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[5]

  • Employing control compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps to confirm that the observed effects are not due to the chemical scaffold itself.[6] While a specific inactive analog for this compound is not commercially available, exploring synthetic routes of this compound may provide insights into generating such a control.[7]

  • Genetic knockdown or knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of Cbl-b.[6] If the experimental phenotype persists in the absence of Cbl-b, it is likely due to an off-target effect.[6]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[8][9]

Q4: Are there known off-targets for this compound?

A4: Currently, there is a lack of publicly available experimental data detailing a comprehensive off-target profile for this compound. The identification of off-targets is a critical step in the characterization of any small molecule inhibitor. Researchers can employ several strategies to identify potential off-targets, including computational prediction and experimental screening.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High Cellular Toxicity Off-target effects, On-target toxicity in the specific cell line, Compound concentration too high1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. A large therapeutic window (high CC50/low EC50) is desirable. 2. Test this compound in a Cbl-b knockout/knockdown cell line. If toxicity persists, it is likely an off-target effect. 3. Reduce the concentration of this compound to the lowest effective dose.
Inconsistent Results Between Experiments Off-target effects, Variability in cell culture conditions, Reagent instability1. Strictly control experimental parameters, including cell passage number, confluency, and incubation times. 2. Use a fresh dilution of this compound for each experiment. 3. Include both positive and negative controls in every experiment, including a vehicle control and, if possible, a structurally similar inactive analog.
Observed Phenotype Does Not Align with Known Cbl-b Function The phenotype is mediated by an off-target of this compound.1. Validate on-target engagement using CETSA. 2. Perform a rescue experiment by overexpressing a resistant mutant of Cbl-b. 3. Utilize proteomic approaches, such as chemical proteomics, to identify the binding partners of this compound in your experimental system.

Quantitative Data Summary

Due to the limited publicly available data on the off-target profile of this compound, this table provides the known on-target potency and serves as a template for researchers to populate with their own findings from off-target screening assays.

Target Compound Assay Type IC50 / Ki Reference
Cbl-b (On-Target) This compoundin vitro enzymatic assay18-35 µM[4]
Potential Off-Target 1 (e.g., Kinase X) This compoundin vitro kinase assayUser-definedUser-defined
Potential Off-Target 2 (e.g., GPCR Y) This compoundRadioligand binding assayUser-definedUser-defined

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to Cbl-b in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells using freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using an anti-Cbl-b antibody.

  • Data Analysis: Quantify the band intensity for Cbl-b at each temperature. Plot the percentage of soluble Cbl-b relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

In Vitro Kinase Profiling for Off-Target Screening

This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions. The ADP-Glo™ Kinase Assay is a common luminescent-based method.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and a serial dilution of this compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and this compound at various concentrations. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase.

Visualizations

Cbl_b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates CD28 CD28 PI3K PI3K CD28->PI3K activates Antigen Antigen Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 SLP76->PLCg1 T_Cell_Activation T-Cell Activation Vav1->T_Cell_Activation PI3K->T_Cell_Activation PLCg1->T_Cell_Activation Cbl_b Cbl-b Cbl_b->Vav1 ubiquitinates Cbl_b->PI3K ubiquitinates Cbl_b->PLCg1 ubiquitinates Ub Ubiquitin Ub->Cbl_b This compound This compound This compound->Cbl_b inhibits

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observed Phenotype with this compound dose_response 1. Dose-Response Curve (Determine Lowest Effective Concentration) start->dose_response cetsa 2. Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) dose_response->cetsa knockout 3. Cbl-b Knockout/Knockdown (Genetic Validation) cetsa->knockout off_target_screen 4. Off-Target Screening (e.g., Kinase Panel, Proteomics) knockout->off_target_screen inactive_analog 5. Inactive Analog Control (Validate Scaffold Effects) off_target_screen->inactive_analog conclusion Conclusion: Distinguish On-Target vs. Off-Target Effects inactive_analog->conclusion

Caption: Experimental workflow for minimizing off-target effects of this compound.

Troubleshooting_Guide start Unexpected or Undesired Experimental Outcome is_toxic Is there high cellular toxicity? start->is_toxic toxic_actions Perform dose-response for CC50. Test in Cbl-b KO cells. is_toxic->toxic_actions Yes is_inconsistent Are results inconsistent? is_toxic->is_inconsistent No end Identify and Mitigate Off-Target Effect toxic_actions->end inconsistent_actions Standardize cell culture conditions. Use fresh compound dilutions. is_inconsistent->inconsistent_actions Yes phenotype_mismatch Does phenotype mismatch Cbl-b function? is_inconsistent->phenotype_mismatch No inconsistent_actions->end mismatch_actions Confirm on-target engagement with CETSA. Perform off-target screening. phenotype_mismatch->mismatch_actions Yes phenotype_mismatch->end No mismatch_actions->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: High-Purity Ageliferin Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Ageliferin.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield of this compound During Purification

Question: I am experiencing a significantly lower than expected yield of this compound after my final purification step. What are the potential causes and how can I improve my recovery?

Answer:

Low yields of this compound can stem from several factors, ranging from degradation of the compound to suboptimal chromatography conditions. Here are some common causes and troubleshooting steps:

  • Oxidation: this compound and its intermediates can be susceptible to air oxidation, which can lead to significant product loss during isolation.[1]

    • Troubleshooting:

      • Work with degassed solvents for all chromatography and workup steps.

      • Consider adding antioxidants, such as BHT or ascorbic acid, to your solvents, if compatible with your downstream applications.

      • Minimize the exposure of your sample to air and light by using amber vials and working expeditiously.

  • Photodegradation: If your synthetic route involves photochemical steps, prolonged exposure to light can lead to the degradation of this compound.[2]

    • Troubleshooting:

      • Optimize the irradiation time in your photochemical reactions to maximize product formation while minimizing degradation.[2]

      • Use UV-protective glassware or cover your reaction and purification setup with aluminum foil.

  • Incomplete Elution: The highly polar nature of this compound can lead to strong interactions with the stationary phase, resulting in incomplete elution from the column.

    • Troubleshooting:

      • Increase Elution Strength: Gradually increase the percentage of the organic solvent in your mobile phase. For reversed-phase HPLC, this would be acetonitrile or methanol.

      • Modify Mobile Phase pH: The salt form of this compound can influence its retention. Synthetic this compound is often isolated as a TFA salt using a mobile phase containing 0.1% trifluoroacetic acid (TFA).[1] Adjusting the pH of the mobile phase can alter the ionization state of this compound and improve elution.

      • Increase Elution Volume: Use a larger volume of the elution buffer to ensure complete recovery of the compound from the column.[3]

  • Precipitation on Column: High concentrations of the purified compound can sometimes lead to precipitation on the column, especially if the elution buffer is not optimal.

    • Troubleshooting:

      • Reduce Sample Load: Try injecting a smaller amount of your crude sample onto the column.[4]

      • Modify Elution Buffer: Adding a small amount of a compatible organic solvent or increasing the ionic strength of the buffer can sometimes improve solubility.[3]

2. Presence of Impurities in the Final this compound Product

Question: My final this compound sample shows the presence of unknown impurities when analyzed by HPLC/MS. How can I identify and remove these impurities?

Answer:

Impurities in the final product can originate from starting materials, side reactions, or degradation.[5][6][7] A systematic approach is necessary to identify and eliminate them.

  • Identifying the Source of Impurities:

    • Starting Materials and Reagents: Analyze all starting materials and reagents used in the synthesis to ensure their purity.

    • Side Products: Review the reaction mechanism to anticipate potential side products. These are often structurally related to this compound.[5]

    • Degradation Products: As mentioned, this compound can degrade via oxidation or photodegradation.[1][2] The presence of impurities that increase over time or with exposure to light and air suggests degradation.

  • Troubleshooting and Removal Strategies:

    • Optimize Chromatographic Separation:

      • Gradient Optimization: A shallow elution gradient during HPLC can improve the resolution between this compound and closely eluting impurities.

      • Alternative Stationary Phases: If standard C18 columns do not provide adequate separation, consider using a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities.

      • Orthogonal Methods: Employing a different chromatographic technique with a different separation mechanism (e.g., normal-phase chromatography, ion-exchange, or supercritical fluid chromatography (SFC)) can be effective in removing persistent impurities.[8]

    • Pre-Purification Steps:

      • Solid-Phase Extraction (SPE): Use SPE to remove a significant portion of impurities before the final HPLC step.[9] This reduces the load on the preparative column and can improve the final purity.

      • Crystallization: If applicable, crystallization can be a powerful technique for removing impurities that are structurally similar to the API.[8][10]

    • Post-Purification Wash: In some cases, impurities may be removed by washing the purified solid product with a solvent in which this compound has low solubility, but the impurity is soluble.

Experimental Protocols

1. Preparative Reversed-Phase HPLC for this compound Purification

This protocol is a general guideline based on methods cited in the literature for the purification of synthetic this compound.[1]

  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Procedure:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.[3]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes.

    • Inject the filtered sample onto the column.

    • Run a linear gradient elution. The exact gradient will need to be optimized based on the impurity profile of your crude material. A starting point could be:

      • 5% to 50% B over 40 minutes.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for this compound (e.g., 254 nm and 280 nm).

    • Collect fractions corresponding to the this compound peak.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data Summary

Table 1: Mobile Phase Compositions for this compound Purification

Chromatography Mode Solvent A Solvent B Additive Reference
Reversed-Phase HPLCWaterAcetonitrile or Methanol0.1% Trifluoroacetic Acid (TFA)[1]
Solid-Phase ExtractionWaterMethanol-[9]

Table 2: General Troubleshooting for Low this compound Yield

Potential Cause Recommended Action
OxidationUse degassed solvents; work under an inert atmosphere.
PhotodegradationProtect from light; minimize exposure time.
Incomplete ElutionIncrease organic solvent percentage in mobile phase; adjust pH.
Poor SolubilityDecrease sample concentration; add solubilizing agents to the mobile phase if compatible.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product crude_synthesis Crude this compound Synthesis spe Solid-Phase Extraction (SPE) (Optional Pre-purification) crude_synthesis->spe Dissolve in loading buffer prep_hplc Preparative RP-HPLC crude_synthesis->prep_hplc Direct loading spe->prep_hplc Elute and concentrate fraction_collection Fraction Collection prep_hplc->fraction_collection Collect peaks purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis Analyze fractions pooling Pooling of Pure Fractions purity_analysis->pooling Pool pure fractions solvent_removal Solvent Removal (Lyophilization) pooling->solvent_removal high_purity_this compound High-Purity this compound solvent_removal->high_purity_this compound

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_logic start Low Purity or Yield Issue check_oxidation Is oxidation a possibility? start->check_oxidation check_impurities Are impurities present? check_oxidation->check_impurities No use_degassed Use degassed solvents Work under inert atmosphere check_oxidation->use_degassed Yes check_elution Is elution incomplete? check_impurities->check_elution No optimize_gradient Optimize HPLC gradient Try alternative stationary phase check_impurities->optimize_gradient Yes increase_elution_strength Increase organic solvent % Adjust mobile phase pH check_elution->increase_elution_strength Yes final_product Improved Purity/Yield check_elution->final_product No use_degassed->final_product optimize_gradient->final_product increase_elution_strength->final_product

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Ageliferin Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ageliferin to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive marine alkaloid first isolated from sponges of the genus Agelas.[1] It exhibits promising antiviral and antimicrobial properties, including the ability to dissolve biofilms.[1] Like many complex natural products, particularly marine alkaloids, this compound is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Reports from synthetic chemistry studies note that it can degrade readily, suggesting sensitivity to factors like auto-oxidation and prolonged exposure to light.[1][2]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and the general behavior of similar compounds, the primary factors of concern are:

  • Oxidation: The complex structure of this compound likely contains moieties susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.

  • Light (Photodegradation): Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. It is a common issue for many complex organic molecules.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.

  • pH: The stability of this compound in solution is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other rearrangements.

Q3: How can I detect if my this compound sample has degraded?

Degradation can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method to assess the purity of your sample. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. A stability-indicating HPLC method should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the mass of potential degradation products, providing clues to the degradation pathway.

  • Thin-Layer Chromatography (TLC): A quick and simple way to visually check for impurities. Streaking or the appearance of new spots can indicate degradation. A 2D TLC can be particularly useful to see if a compound is degrading on the silica plate itself.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify degradation products if they are present in sufficient quantities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. This compound has degraded in solution or during storage.1. Verify the purity of your stock solution and solid sample using HPLC. 2. Prepare fresh solutions before each experiment. 3. Review your storage conditions against the recommended guidelines.
I see multiple peaks in my HPLC chromatogram that were not there before. The sample has degraded.1. Confirm that the new peaks are not artifacts from your solvent or column. 2. If degradation is confirmed, discard the stock and prepare a new one from a solid sample stored under optimal conditions. 3. Consider performing forced degradation studies (e.g., exposure to mild acid, base, or oxidant) to understand potential degradation products.
The color of my this compound solution has changed. Color change can be an indicator of oxidation or other chemical reactions.1. Immediately check the purity of the solution by HPLC or TLC. 2. If degraded, discard the solution. 3. When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere.
My solid this compound appears discolored or has become gummy. The solid has likely been exposed to moisture and/or oxygen, leading to degradation.1. This sample is likely compromised. It is best to acquire a fresh batch. 2. Always store solid this compound in a desiccator at low temperatures and under an inert atmosphere.

Recommended Storage and Handling Protocols

To ensure the longevity and purity of your this compound samples, adhere to the following protocols. These are based on best practices for handling unstable natural products.

Solid this compound
Parameter Recommendation Rationale
Temperature Store at -20°C or lower.Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (argon or nitrogen).Minimizes exposure to oxygen, preventing auto-oxidation.
Light Store in an amber glass vial, inside a dark container or freezer.Protects the compound from photodegradation.
Moisture Store in a desiccator.Prevents hydrolysis and physical changes to the solid.

Handling Solid this compound:

  • Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[4]

  • Weigh out the desired amount quickly in a controlled environment with low humidity if possible.

  • Purge the vial with inert gas before re-sealing.[4]

This compound in Solution
Parameter Recommendation Rationale
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). If possible, deoxygenate the solvent by sparging with inert gas before use.Impurities in solvents can catalyze degradation. Water can cause hydrolysis. Oxygen can lead to oxidation.
Temperature Store stock solutions at -20°C or -80°C.Slows down degradation in solution.
Light Store in amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation.
Storage Duration Prepare fresh solutions for each experiment if possible. If storing, use for no more than a few days. Avoid repeated freeze-thaw cycles.This compound is less stable in solution than as a solid.

Experimental Workflow for Handling this compound

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment cluster_qc Quality Control Solid_Storage Solid this compound (-20°C, inert gas, dark, desiccated) Warm_Vial Warm vial to RT in desiccator Solid_Storage->Warm_Vial QC_Check Check purity (HPLC) - Before first use - Periodically Solid_Storage->QC_Check Weigh Weigh solid Warm_Vial->Weigh Dissolve Dissolve in anhydrous, deoxygenated solvent Weigh->Dissolve Store_Solution Store stock solution (-20°C or -80°C, dark) Dissolve->Store_Solution Prepare_Working_Solution Prepare working solution from stock Store_Solution->Prepare_Working_Solution Store_Solution->QC_Check Perform_Assay Perform biological assay Prepare_Working_Solution->Perform_Assay

Caption: Workflow for proper handling of this compound from storage to experimental use.

Potential Degradation Pathways

While the exact degradation products of this compound have not been fully characterized in the literature, we can hypothesize potential pathways based on its structure and general chemical principles. Understanding these can aid in the analysis of degradation products.

degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound Oxidized_Products Oxidized derivatives (e.g., N-oxides, hydroxylated species) This compound->Oxidized_Products [O2] Photodegradants Isomers, cyclized or cleavage products This compound->Photodegradants Hydrolysis_Products Hydrolyzed amide or other labile bonds This compound->Hydrolysis_Products H+/OH- Oxygen Oxygen (Auto-oxidation) Oxygen->Oxidized_Products Light Light (Photodegradation) Light->Photodegradants pH Extreme pH (Hydrolysis) pH->Hydrolysis_Products

Caption: Potential degradation pathways of this compound under common stress conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • Solid this compound

  • High-purity, anhydrous solvent (e.g., DMSO)

  • HPLC system with a suitable column (e.g., C18)

  • Amber HPLC vials

  • Temperature-controlled storage (e.g., -20°C freezer, 25°C benchtop)

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Immediately after preparation (T=0), inject an aliquot into the HPLC to determine the initial purity. This will serve as the reference.

  • Aliquot the remaining stock solution into several amber HPLC vials.

  • Store the vials under the desired conditions (e.g., one set at -20°C, another at 25°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as for the T=0 sample.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0.

Protocol 2: Forced Degradation Study

Objective: To rapidly investigate potential degradation pathways and generate degradation products for analytical method development.

Materials:

  • This compound stock solution

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% H₂O₂ (oxidative stress)

  • UV lamp (photolytic stress)

  • Heating block (thermal stress)

  • LC-MS system

Methodology:

  • For each stress condition, mix an aliquot of the this compound stock solution with the stress reagent (or expose to the stress condition).

  • Acid/Base Hydrolysis: Mix with 0.1 M HCl or 0.1 M NaOH. Incubate at room temperature for several hours. Neutralize the solution before analysis.

  • Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for several hours.

  • Photodegradation: Expose a solution in a quartz vial to UV light (e.g., 254 nm) for several hours.

  • Thermal Degradation: Heat a solution at an elevated temperature (e.g., 60°C) for several hours.

  • Analyze the stressed samples by LC-MS to identify the masses of any new peaks, which correspond to potential degradation products.

Disclaimer: The information provided is based on general chemical principles and best practices for related compounds. Specific stability data for this compound is limited. Researchers should always perform their own stability assessments for their specific experimental conditions.

References

Technical Support Center: Method Refinement for Consistent Ageliferin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their experiments with Ageliferin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

A1: this compound is a marine alkaloid, a natural product isolated from marine sponges of the genus Agelas. It belongs to the pyrrole-imidazole alkaloid class of compounds.[1][2][3] this compound and its derivatives have demonstrated several important bioactivities, including:

  • Antibacterial activity: Particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[4][5]

  • Cbl-b inhibition: this compound and its analogs can inhibit the E3 ubiquitin ligase Cbl-b, a negative regulator of T-cell activation, making it a target of interest for cancer immunotherapy.[6][7][8]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against Pseudomonas aeruginosa. What could be the cause?

A2: Inconsistent MIC values are a common challenge in natural product research. Several factors related to the compound itself, experimental setup, and biological variables can contribute to this variability. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: What is the mechanism of action of this compound's antibacterial activity?

A3: The precise mechanism of action of this compound's antibacterial activity is still under investigation. However, like other marine alkaloids, it is thought to potentially disrupt bacterial cell signaling pathways, such as quorum sensing, which regulates virulence and biofilm formation.[9][10][11][12] Further research is needed to fully elucidate the specific molecular targets.

Q4: How does this compound inhibit Cbl-b, and what is the downstream signaling impact?

A4: this compound acts as an inhibitor of the Cbl-b E3 ubiquitin ligase.[6][7] By blocking Cbl-b activity, it prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell activation. This leads to an enhanced immune response. The downstream signaling effects of Cbl-b inhibition include increased activation of pathways involving PI3K/Akt and Vav1, leading to enhanced T-cell proliferation and cytokine production.[13][14]

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: Proper handling and storage of this compound are crucial for maintaining its bioactivity. Due to its chemical nature as a pyrrole-imidazole alkaloid, it may be susceptible to degradation. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to prepare a concentrated stock solution.[15][16][17][18][19] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experimental use, thaw an aliquot and dilute it to the final working concentration in the appropriate assay medium.

Troubleshooting Guides

Troubleshooting Inconsistent Antibacterial Bioactivity (MIC Assays)
Problem Potential Cause Troubleshooting Steps & Recommendations
High variability in MIC values between experiments Compound Instability: this compound, as a pyrrole-imidazole alkaloid, may be unstable in certain solvents or under specific pH/temperature conditions.1. Solvent Selection: Use high-purity, anhydrous DMSO or ethanol for stock solutions. Minimize the final solvent concentration in the assay to avoid toxicity to bacteria (typically ≤1%).[15][16][17][18][19] 2. Fresh Preparations: Prepare fresh dilutions from a frozen stock aliquot for each experiment. 3. pH of Medium: Ensure the pH of the Mueller-Hinton Broth (MHB) is standardized, as pH can affect the stability and activity of the compound.
Inoculum Variability: Inconsistent bacterial density in the inoculum will lead to variable MIC results.1. Standardize Inoculum: Strictly adhere to the protocol for preparing the bacterial inoculum to a 0.5 McFarland standard.[20] 2. Growth Phase: Use bacteria from the mid-logarithmic growth phase for consistent susceptibility.
Pipetting Inaccuracies: Errors in serial dilutions can significantly impact the final concentrations tested.1. Calibrate Pipettes: Regularly calibrate and maintain pipettes. 2. Mixing: Ensure thorough mixing at each dilution step.
No antibacterial activity observed Compound Degradation: The this compound stock may have degraded due to improper storage or handling.1. Check Storage Conditions: Verify that stock solutions have been stored at -20°C or -80°C and protected from light. 2. Use a Fresh Aliquot: Test a new, previously unopened aliquot of the stock solution. 3. Quality Control: If possible, verify the integrity of the compound using analytical methods like HPLC or LC-MS.
Bacterial Resistance: The bacterial strain may have developed resistance.1. Use a Reference Strain: Include a known susceptible reference strain (e.g., P. aeruginosa ATCC 27853) in your assays. 2. Verify Strain Identity: Confirm the identity and purity of your bacterial culture.
Assay Conditions: The chosen assay parameters may not be optimal.1. Incubation Time: Ensure the incubation time is appropriate for the bacterial strain (typically 18-24 hours).[21] 2. Medium Composition: Use the recommended Mueller-Hinton Broth for susceptibility testing.
Edge effects in 96-well plates Evaporation: Evaporation from the outer wells of the microplate can concentrate the compound and media components, leading to erroneous results.1. Plate Sealing: Use sterile plate sealers to minimize evaporation during incubation. 2. Humidified Incubator: Ensure the incubator is properly humidified. 3. Plate Layout: Avoid using the outermost wells for critical samples, or fill them with sterile medium.
Troubleshooting Inconsistent Cbl-b Inhibition Bioactivity (In Vitro Assays)
Problem Potential Cause Troubleshooting Steps & Recommendations
High variability in IC50 values Enzyme Activity: The activity of the recombinant Cbl-b enzyme may vary between batches or due to storage conditions.1. Enzyme Quality Control: Use a highly purified and well-characterized recombinant Cbl-b. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Assay Controls: Include a positive control inhibitor with a known IC50 in every assay to monitor enzyme activity and assay performance.
Compound Precipitation: this compound may precipitate in the assay buffer at higher concentrations.1. Solubility Check: Visually inspect the assay wells for any signs of precipitation. 2. Solvent Concentration: Keep the final DMSO or ethanol concentration low and consistent across all wells.
Reagent Instability: ATP is prone to hydrolysis, which can affect the ubiquitination reaction.1. Fresh ATP: Prepare fresh ATP solutions from a powder or use commercially available stabilized solutions. Store aliquots at -20°C.
No or low Cbl-b inhibition Inactive Compound: The this compound sample may be degraded.1. Compound Integrity: As with the antibacterial assays, verify the integrity of your this compound stock.
Sub-optimal Assay Conditions: The concentrations of enzyme, ubiquitin, or other components may not be optimal.1. Enzyme Titration: Perform an enzyme titration to determine the optimal concentration of Cbl-b for the assay. 2. Component Concentrations: Ensure that the concentrations of E1, E2, and ubiquitin are not limiting.
Assay Detection Issues: The detection method (e.g., TR-FRET, luminescence) may not be sensitive enough or may be subject to interference.1. Reader Settings: Optimize the settings of the plate reader for the specific assay. 2. Interference Check: Test for potential compound interference with the detection signal in a control experiment without the enzyme.
High background signal Non-specific Binding: Non-specific binding of antibodies or other detection reagents.1. Blocking Agents: Include appropriate blocking agents (e.g., BSA) in the assay buffer. 2. Washing Steps: If the assay involves washing steps, ensure they are performed thoroughly.
Contaminated Reagents: Contamination of buffers or reagents with ATP or other interfering substances.1. Use High-Purity Reagents: Use molecular biology grade water and high-purity reagents. 2. Dedicated Pipettes: Use dedicated pipettes and filter tips for preparing assay reagents.

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound and Derivatives against Pseudomonas aeruginosa

CompoundStrainMIC (µg/mL)Reference
Bromothis compoundP. aeruginosa8 - 32[4]
This compoundP. aeruginosa~64[22]

Table 2: Cbl-b Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Reference
This compound Derivatives (4-10)18 - 35[7][23]
N(1),N(1’)-dimethylisothis compound (7)Potent[7]
N(1), N(1’)-dimethylthis compound (8)Potent[7]
N(1’)-methyl-2-bromothis compound (9)Potent[7]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound against Pseudomonas aeruginosa

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Humidified incubator (37°C)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of P. aeruginosa and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

3. Assay Procedure (Broth Microdilution):

  • Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.

  • Add 200 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in MHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a positive control (inoculum without this compound), and well 12 will be a negative control (MHB only).

  • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Result Interpretation:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cbl-b Autoubiquitination Assay

1. Materials:

  • Recombinant human Cbl-b (GST-tagged)

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

  • Biotinylated ubiquitin

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)

  • Detection reagents (e.g., TR-FRET pair: Terbium-labeled anti-GST antibody and Streptavidin-conjugated fluorophore)

  • 384-well low-volume white microplates

  • TR-FRET compatible microplate reader

2. Preparation of Reagents:

  • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer containing a constant low percentage of DMSO.

  • Enzyme/Ubiquitin Master Mix: Prepare a master mix containing E1, E2, and biotinylated ubiquitin in the assay buffer.

3. Assay Procedure (TR-FRET):

  • Add 2 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Add 4 µL of the enzyme/ubiquitin master mix to each well.

  • Add 2 µL of recombinant Cbl-b to each well.

  • Initiate the reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add the TR-FRET detection reagents.

  • Incubate at room temperature for 60 minutes, protected from light.

4. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET microplate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Calculate the TR-FRET ratio and plot the results against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis prep_this compound Prepare this compound Stock & Dilutions serial_dilution Serial Dilution of this compound prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate (37°C, 18-24h) add_inoculum->incubation read_results Read Results (Visual/OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

signaling_pathway_cblb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Vav1 Vav1 TCR->Vav1 Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation Proteasome Proteasomal Degradation Vav1->Proteasome T_Cell_Activation T-Cell Activation Vav1->T_Cell_Activation PI3K->Proteasome PI3K->T_Cell_Activation Cbl_b Cbl-b (E3 Ligase) Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Ub Ubiquitin Ub->Cbl_b This compound This compound This compound->Cbl_b Inhibition

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

troubleshooting_logic start Inconsistent Bioactivity Results check_compound Check Compound (Purity, Stability, Handling) start->check_compound check_protocol Review Experimental Protocol start->check_protocol analyze_data Re-analyze Data (Statistical Significance) start->analyze_data refine_protocol Refine Protocol & Re-run Experiment check_compound->refine_protocol check_reagents Verify Reagent Quality & Concentration check_protocol->check_reagents check_equipment Calibrate & Maintain Equipment check_protocol->check_equipment check_reagents->refine_protocol check_equipment->refine_protocol consult Consult Literature & Colleagues analyze_data->consult consult->refine_protocol

Caption: Logical workflow for troubleshooting inconsistent bioactivity.

References

addressing batch-to-batch variability of synthetic Ageliferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Ageliferin. Our goal is to help you address potential issues, particularly batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing variable results in our biological assays with different batches of synthetic this compound. What could be the cause?

A1: Batch-to-batch variability in synthetic this compound can stem from several factors related to the chemical synthesis and purification process. These may include:

  • Purity Profile: The presence of unreacted starting materials, intermediates, or side products can significantly alter the biological activity. Even small percentages of impurities can have agonistic or antagonistic effects.

  • Isomeric Content: this compound has multiple stereocenters, and different synthetic routes can produce varying ratios of diastereomers.[1] Some isomers may be more biologically active than others.

  • Residual Solvents and Salts: The purification process, often involving preparative HPLC with trifluoroacetic acid (TFA), can result in the final product being a salt (e.g., TFA salt).[1] The nature and amount of the counter-ion can influence the compound's solubility, stability, and ultimately its activity.

  • Degradation: this compound and its intermediates can be susceptible to degradation, such as oxidation, if not handled and stored properly.[1]

Q2: How can we assess the quality and consistency of our synthetic this compound batches?

A2: A comprehensive analytical characterization is crucial for ensuring the quality and consistency of each batch. We recommend a panel of analytical tests to compare different batches.

ParameterRecommended Analytical MethodPurpose
Identity ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Confirms the chemical structure of this compound.
Purity HPLC-UV, LC-MS/MSQuantifies the percentage of this compound and detects impurities.
Isomeric Ratio Chiral HPLC, ¹H NMRDetermines the ratio of different stereoisomers.
Residual Solvents Gas Chromatography (GC)Quantifies any remaining solvents from the synthesis and purification.
Counter-ion Content Ion Chromatography, NMRDetermines the amount of salt (e.g., TFA) present.

Illustrative Batch Comparison Data

Batch IDPurity (HPLC, %)Major Impurity (%)Isomer Ratio (A:B)Residual TFA (%)Biological Activity (IC50, µM)
AG-2024-0198.50.895:51.25.2
AG-2024-0295.23.190:101.58.9
AG-2024-0399.10.596:40.84.8

This table is for illustrative purposes only. Actual values may vary.

Q3: What are the best practices for handling and storing synthetic this compound to minimize degradation?

A3: To ensure the stability and integrity of synthetic this compound, follow these guidelines:

  • Storage: Store in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or below.

  • Light and Air: Protect from light and exposure to air to prevent photo-degradation and oxidation.

  • Dissolution: Prepare solutions fresh for each experiment. If stock solutions are necessary, store them in small aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent can also impact stability; consult the literature for appropriate solvents.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction During Synthesis

  • Possible Cause: Impure reagents or solvents, incorrect reaction temperature, or insufficient mixing.

  • Troubleshooting Steps:

    • Ensure all reagents and solvents are of high purity and anhydrous where necessary.

    • Carefully monitor and control the reaction temperature at each step.

    • Use appropriate stirring methods to ensure a homogenous reaction mixture.

    • Consider that some intermediates in this compound synthesis are prone to air oxidation, which can lower yields.[1]

Problem 2: Inconsistent Biological Activity Despite High Purity by HPLC

  • Possible Cause: Presence of co-eluting impurities or biologically active isomers that are not resolved by your current HPLC method. The nature of the salt form (e.g., acetate vs. TFA salt) can also affect biological assays.[1]

  • Troubleshooting Steps:

    • Develop an orthogonal HPLC method (e.g., different column, mobile phase) to screen for hidden impurities.

    • Use LC-MS/MS to identify the mass of any minor peaks.

    • Employ chiral HPLC to determine the isomeric composition of each batch.

    • If possible, standardize the salt form of this compound across all batches.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of synthetic this compound. Method optimization may be required based on your specific instrumentation and the impurity profile of your material.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.

Signaling Pathways and Experimental Workflows

This compound's Biological Activity

This compound is known for its antiviral and antimicrobial activities.[1] While the precise molecular mechanisms are still under investigation, the diagrams below illustrate potential modes of action consistent with these biological effects.

antiviral_pathway cluster_host_cell Host Cell Machinery This compound Synthetic this compound ViralEntry Viral Entry (Fusion/Endocytosis) This compound->ViralEntry Inhibition? Replication Viral Genome Replication This compound->Replication Inhibition? Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor Attachment HostCell Host Cell Receptor->ViralEntry ViralEntry->Replication Infection Infection Blocked Assembly Viral Assembly & Release Replication->Assembly Assembly->Virus

Caption: Potential antiviral mechanisms of action for this compound.

antimicrobial_pathway cluster_bacterium Bacterial Processes This compound Synthetic this compound CellMembrane Cell Membrane Integrity This compound->CellMembrane Disruption? DNASynthesis DNA/RNA Synthesis This compound->DNASynthesis Inhibition? ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis Inhibition? Bacterium Bacterial Cell CellDeath Bacterial Cell Death CellMembrane->CellDeath DNASynthesis->CellDeath ProteinSynthesis->CellDeath

Caption: Potential antimicrobial mechanisms of action for this compound.

Workflow for Investigating Batch-to-Batch Variability

troubleshooting_workflow Start Inconsistent Biological Results QC Comprehensive QC Analysis (HPLC, LC-MS, NMR) Start->QC Compare Compare Batch Data (Purity, Isomers, etc.) QC->Compare Consistent Data is Consistent Compare->Consistent Yes Inconsistent Data is Inconsistent Compare->Inconsistent No Assay Review Biological Assay Protocol Consistent->Assay Identify Identify Root Cause (e.g., Impurity X) Inconsistent->Identify End Consistent Results Achieved Assay->End Purify Re-purify Batch or Synthesize New Batch Identify->Purify Purify->QC

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Validation & Comparative

Ageliferin: A Comparative Analysis of its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Ageliferin, a marine natural product, and its derivatives have emerged as promising candidates with significant antibacterial and antibiofilm properties. This guide provides a comparative analysis of the antibacterial efficacy of this compound and its analogs against key pathogenic bacteria, alongside data for commonly used antibiotics. Detailed experimental protocols and a proposed mechanism of action are also presented to aid researchers, scientists, and drug development professionals in their evaluation of this novel compound.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives, particularly bromothis compound and dibromothis compound, has been evaluated against several clinically significant Gram-negative bacteria. The minimum inhibitory concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, is a key metric for comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives Against Gram-Negative Bacteria

CompoundBacteriumStrainMIC (µg/mL)
This compoundKlebsiella pneumoniae-64
Pseudomonas aeruginosa-64
Bromothis compoundPseudomonas aeruginosaATCC 278538
Pseudomonas aeruginosaPAO132
Dibromothis compoundPseudomonas aeruginosaATCC 2785332
Pseudomonas aeruginosaPAO132
Klebsiella pneumoniae-64
Acinetobacter baumanniiRYC 52763/9764

Table 2: Minimum Inhibitory Concentrations (MIC) of Common Antibiotics Against Gram-Negative Bacteria

AntibioticBacteriumStrain(s)MIC Range (µg/mL)
ImipenemAcinetobacter baumanniiClinical Isolates0.25 - 4
CiprofloxacinPseudomonas aeruginosaEye Isolates0.12 - 32
GentamicinKlebsiella pneumoniaeClinical Isolates<2 - >5
MeropenemAcinetobacter baumanniiClinical Isolates0.25 - 16

Note: The data presented in these tables are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight, and the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[1][2][3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is plated onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[1][4][5][6]

Antibiofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Biofilm Formation: Bacterial suspensions are added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

  • Treatment: The planktonic (free-floating) bacteria are removed, and the wells are washed. The test compound at various concentrations is then added to the wells containing the established biofilms.

  • Staining: After an incubation period, the wells are washed again, and the remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is then measured using a plate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.[7][8][9][10][11]

Mandatory Visualizations

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare serial dilutions of this compound B Inoculate with bacterial suspension A->B C Incubate 18-24h at 37°C B->C D Observe for visible growth C->D E Determine lowest concentration with no growth (MIC) D->E F Subculture from wells with no visible growth E->F Proceed with MIC results G Plate on antibiotic-free agar F->G H Incubate 18-24h at 37°C G->H I Observe for bacterial colonies H->I J Determine lowest concentration with no growth (MBC) I->J

Caption: Experimental workflow for determining MIC and MBC.

Quorum_Sensing_Inhibition cluster_P_aeruginosa Pseudomonas aeruginosa Cell LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 produces RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 produces LasR LasR AHL_3O_C12->LasR binds & activates RhlR RhlR AHL_C4->RhlR binds & activates LasR->RhlI activates Virulence_Genes Virulence & Biofilm Genes RhlR->Virulence_Genes activates transcription This compound This compound This compound->RhlR Inhibits (Proposed)

Caption: Proposed mechanism of this compound via quorum sensing inhibition.

Proposed Mechanism of Action: Quorum Sensing Inhibition

While the precise molecular mechanism of this compound's antibacterial activity is still under investigation, evidence suggests that its anti-biofilm properties may be attributed to the disruption of quorum sensing (QS) systems.[12][13][14][15][16][17][18] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a key pathogen, the QS network, including the las and rhl systems, regulates the expression of virulence factors and is crucial for biofilm formation.[19][20][21][22][23]

The las system, initiated by the autoinducer 3-oxo-C12-HSL binding to the LasR receptor, activates the rhl system. The rhl system, in turn, is activated by C4-HSL binding to the RhlR receptor, leading to the transcription of genes responsible for virulence and biofilm maturation. It is hypothesized that this compound and its analogs, as 2-aminoimidazole compounds, may act as antagonists to the RhlR receptor. By binding to RhlR, this compound could prevent the binding of the natural autoinducer, thereby inhibiting the downstream signaling cascade that leads to the expression of genes required for biofilm formation and virulence. This proposed mechanism provides a plausible explanation for the observed potent anti-biofilm activity of this compound derivatives. Further research is necessary to fully elucidate the specific molecular interactions and confirm this hypothesis.

References

A Comparative Analysis of the Bioactivities of Ageliferin and Sceptrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two prominent marine alkaloids, Ageliferin and sceptrin. Isolated from marine sponges of the genus Agelas, these structurally related compounds have garnered significant interest in the scientific community for their diverse and potent biological effects. This document summarizes key experimental data, outlines detailed methodologies for the cited bioassays, and visualizes the known mechanisms of action to facilitate further research and drug development efforts.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antibacterial and anticancer activities of this compound and sceptrin. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution as experimental conditions may have differed.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (µg/mL)Sceptrin MIC (µg/mL)Reference
Pseudomonas aeruginosa64Not directly compared[1]
Klebsiella pneumoniae64Not directly compared[1]
Escherichia coliNot specifiedBacteriostatic at MIC[2]
Staphylococcus aureusNot specifiedNot specified
Bacillus subtilisReported activityReported activity

Note: While both compounds are reported to have a broad spectrum of antibacterial activity, a lack of side-by-side comparative studies limits direct potency comparisons.

Table 2: Anticancer and Other Bioactivities (IC50/EC50)
ActivityCell Line/TargetThis compound IC50/EC50Sceptrin IC50/EC50Reference
Inhibition of Cell MotilityHeLa, MDA-MB-231, A549Not specifiedEffective at non-toxic concentrations
Cbl-b Ubiquitin Ligase InhibitionCbl-b protein18-35 µMNot specified
Antiviral ActivityHerpes Simplex Virus-1 (HSV-1)Reported activityNot specified[1]
Antiviral ActivityVesicular Stomatitis Virus (VSV)Reported activityNot specified[1]

Note: Sceptrin's primary anticancer activity reported is the inhibition of cell motility, which does not typically involve direct cytotoxicity measured by a standard IC50 assay. This compound has been shown to inhibit the Cbl-b ubiquitin ligase.

Experimental Protocols

This section provides detailed methodologies for the key bioassays used to evaluate the bioactivities of this compound and sceptrin.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound or sceptrin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cancer Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the effect of compounds on the migratory capacity of cancer cells.[3][4][5][6]

  • Cell Culture and Preparation:

    • Culture cancer cells (e.g., HeLa, MDA-MB-231) in appropriate media until they reach 70-80% confluency.

    • Harvest the cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

    • Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.

    • Add the cell suspension to the upper chamber of each Transwell insert.

    • Add this compound or sceptrin at various concentrations to the upper chamber. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 12-24 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

    • Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope. The results are then expressed as a percentage of the control.

Signaling Pathways and Mechanisms of Action

Sceptrin's Mechanism of Action

Sceptrin has been shown to exert its biological effects through multiple mechanisms. In bacteria, it disrupts the cell membrane and interacts with MreB, a prokaryotic homolog of actin that is crucial for cell shape determination and cell wall synthesis.[2] In cancer cells, sceptrin's anti-motility effect is attributed to its ability to bind to monomeric actin, thereby interfering with the dynamics of the actin cytoskeleton, which is essential for cell movement and contractility.

Sceptrin_Mechanism cluster_bacteria Bacterial Cell cluster_cancer Cancer Cell Sceptrin_B Sceptrin Membrane Cell Membrane Sceptrin_B->Membrane Disruption MreB MreB Protein Sceptrin_B->MreB Binding CellWall Cell Wall Synthesis MreB->CellWall CellShape Cell Shape Maintenance MreB->CellShape MreB->Inhibition_B Inhibition Inhibition_B->CellWall Inhibition_B->CellShape Sceptrin_C Sceptrin Actin Monomeric Actin Sceptrin_C->Actin Binding ActinPolymerization Actin Polymerization Actin->ActinPolymerization Actin->Inhibition_C Inhibition Cytoskeleton Actin Cytoskeleton Dynamics ActinPolymerization->Cytoskeleton CellMotility Cell Motility & Contractility Cytoskeleton->CellMotility Inhibition_C->ActinPolymerization

Caption: Proposed mechanisms of action for sceptrin in bacterial and cancer cells.

This compound's Mechanism of Action

The mechanism of action for this compound is less characterized than that of sceptrin. It is known to be a potent activator of actomyosin ATPase and an inhibitor of the Cbl-b ubiquitin ligase. The activation of actomyosin ATPase can have various downstream effects on cellular processes that are dependent on actin and myosin, such as cell contraction and motility. The inhibition of Cbl-b, a negative regulator of T-cell activation, suggests a potential role for this compound in cancer immunotherapy.

Ageliferin_Mechanism This compound This compound ActoATPase Actomyosin ATPase This compound->ActoATPase Activation Cblb Cbl-b Ubiquitin Ligase This compound->Cblb Inhibition CellProcesses Cellular Processes (e.g., Contraction, Motility) ActoATPase->CellProcesses Tcell T-cell Activation Cblb->Tcell Negative Regulation ImmuneResponse Anti-tumor Immune Response Tcell->ImmuneResponse

Caption: Known molecular targets and potential downstream effects of this compound.

References

Synthetic vs. Natural Ageliferin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of natural ageliferin and its derivatives versus their synthetic counterparts. The information presented is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies for key assays.

Data Presentation: Quantitative Comparison of Biological Activity

CompoundSourceBioactivityAssayTarget Organism/ProteinActivity MetricReference
This compound Natural (isolated from Agelas dilatata)AntibacterialBroth MicrodilutionPseudomonas aeruginosaMIC: 64 mg/L[1]
Bromothis compound Natural (isolated from Agelas dilatata)AntibacterialBroth MicrodilutionPseudomonas aeruginosa ATCC 27853MIC: 8 mg/L[1]
Dibromothis compound Natural (isolated from Agelas dilatata)AntibacterialBroth MicrodilutionPseudomonas aeruginosa ATCC 27853MIC: 32 mg/L[1]
This compound Derivatives (compounds 4-10) Natural (isolated from Astrosclera willeyana)Cbl-b InhibitionIn vitro Ubiquitination AssayHuman Cbl-bIC50: 18-35 µM[2]
Synthetic this compound SyntheticAntiviral, AntimicrobialNot specifiedNot specifiedData not available[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, such as Pseudomonas aeruginosa.

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (P. aeruginosa)

  • Test compound (this compound)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or sterile broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

b. Procedure:

  • Inoculum Preparation: A colony of P. aeruginosa is inoculated into CAMHB and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of this compound is prepared and serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: A well with bacteria and no compound (growth control) and a well with broth only (sterility control) are included. A positive control antibiotic is also tested under the same conditions.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (P. aeruginosa) C Prepare Inoculum (5x10^5 CFU/mL) A->C B Compound Stock (this compound) D Serial Dilution in 96-well plate B->D E Inoculate wells C->E D->E F Incubate (37°C, 18-24h) E->F G Read Results (Visual/Spectrophotometer) F->G H Determine MIC G->H

Antimicrobial Susceptibility Testing Workflow.
Cbl-b Inhibition Assay (In Vitro Ubiquitination Assay)

This assay measures the ability of a compound to inhibit the E3 ubiquitin ligase activity of Cbl-b.

a. Principle: The assay reconstitutes the ubiquitination cascade in vitro, including the E1 activating enzyme, E2 conjugating enzyme, Cbl-b (E3 ligase), and ubiquitin. The inhibition of Cbl-b's ability to ubiquitinate a substrate (or itself, in the case of auto-ubiquitination) is measured in the presence of the test compound.

b. General Procedure:

  • Reaction Mixture: A reaction buffer is prepared containing ATP, ubiquitin, E1, and E2 enzymes, and a labeled substrate.

  • Compound Addition: The test compound (this compound derivative) is added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified Cbl-b protein.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The level of ubiquitination is quantified. This is often done by separating the reaction products using SDS-PAGE and detecting the ubiquitinated substrate via Western blotting with an anti-ubiquitin antibody. The intensity of the ubiquitinated protein bands is then measured.

  • IC50 Determination: The concentration of the compound that results in a 50% reduction in ubiquitination compared to a control without the inhibitor is determined as the IC50 value.

Signaling Pathways

The precise signaling pathways through which this compound and its derivatives exert their biological effects are not yet fully elucidated. However, based on their known activities, hypothetical pathways can be proposed.

Hypothetical Antibacterial Mechanism of Action

For its antibacterial activity, this compound could potentially interfere with essential bacterial processes. The following diagram illustrates a hypothetical pathway where this compound inhibits a key bacterial enzyme, leading to cell death.

G cluster_cell Inside Bacterium This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters EssentialEnzyme Essential Enzyme (e.g., DNA Gyrase) This compound->EssentialEnzyme Inhibits BiologicalProcess Essential Process (e.g., DNA Replication) EssentialEnzyme->BiologicalProcess Catalyzes CellDeath Cell Death

Hypothetical Antibacterial Signaling Pathway.

Conclusion

The available data indicates that natural this compound and its brominated derivatives possess antibacterial activity, with bromination appearing to enhance potency against P. aeruginosa.[1] Furthermore, certain this compound derivatives have demonstrated inhibitory activity against the Cbl-b E3 ubiquitin ligase.[2] While the total synthesis of this compound has been achieved, there is a notable lack of publicly available quantitative data on the biological activity of the synthetic version, precluding a direct comparison with the natural product at this time.[3]

Future research should focus on head-to-head comparative studies of natural and synthetic this compound to determine if any differences in biological activity exist. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this class of compounds to fully understand their therapeutic potential.

References

Unveiling the Action of Ageliferin: A Comparative Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the ongoing quest for novel anticancer therapeutics, marine natural products have emerged as a promising frontier. Among these, Ageliferin, a bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, has garnered significant interest for its potent biological activities. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with alternative compounds and presenting supporting experimental data to aid researchers, scientists, and drug development professionals in this field.

Cbl-b Inhibition: A Key Mechanism of Action

A primary mechanism through which this compound and its derivatives exert their effects is the inhibition of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that acts as a crucial negative regulator of T-cell activation. By inhibiting Cbl-b, this compound can lower the threshold for T-cell activation, potentially enhancing the body's natural anti-tumor immune response.

Comparative Analysis of Cbl-b Inhibitors:

CompoundTargetIC50 (µM)Notes
This compound Derivatives Cbl-b18 - 35[1]A class of bromopyrrole alkaloids from marine sponges.
Cbl-b-IN-11 Cbl-b, c-CblNot specifiedA potent inhibitor of both Cbl-b and the closely related c-Cbl.
NX-1607 Cbl-bNot specifiedAn orally bioavailable inhibitor in clinical development.
C7683 Cbl-bNot specifiedAn analog of NX-1607 used in preclinical research.

Signaling Pathway of Cbl-b in T-Cell Activation:

Cbl_b_Signaling TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 Vav1 Vav1 CD28->Vav1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation PI3K PI3K Vav1->PI3K Akt Akt PI3K->Akt Akt->T_Cell_Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination & Degradation Cbl_b->PI3K Ubiquitination & Degradation This compound This compound This compound->Cbl_b

Cbl-b signaling pathway in T-cell activation.

Cytotoxic and Pro-Apoptotic Effects on Cancer Cells

While direct studies on pure this compound are limited, extracts from Agelas sponges and related bromopyrrole alkaloids have demonstrated significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. This suggests that this compound likely contributes to these anticancer properties.

Cytotoxicity of Agelas Sponge Extracts and Related Compounds:

AgentCancer Cell LineIC50 / Effect
Agelas clathrodes (ethanolic extract) MDA-MB-231 (Breast), RES259 (Glioblastoma), MOLM14 (Leukemia), HL-60 (Leukemia)< 20 µg/mL[2][3]
Agelas oroides (methanolic extract) MIA PaCa-2 (Pancreatic)< 40% viability at 1 µg/mL[4]
4,5-dibromopyrrole-2-carboxylic acid MIA PaCa-2 (Pancreatic)10 µg/mL[4]

Evidence for Apoptosis Induction:

Studies on compounds structurally related to this compound provide strong, albeit indirect, evidence for its pro-apoptotic mechanism.

  • (-)-Agelasidine A , an alkaloid from Agelas nakamurai, induces apoptosis in human hepatocellular carcinoma cells (Hep3B and HepG2) through endoplasmic reticulum (ER) stress, activating both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[5]

  • Bromopyrrole alkaloids from Agelas cornuta have been shown to induce apoptosis in breast cancer cells (MCF-7) by activating the intrinsic caspase cascade.[6]

Experimental Workflow for Apoptosis Detection:

Apoptosis_Workflow start Cancer Cell Culture treatment Treat with this compound (or alternative compound) start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest Cells incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining analysis Flow Cytometry Analysis staining->analysis results Quantify Apoptotic (Annexin V+/PI-) and Necrotic Cells (Annexin V+/PI+) analysis->results

Workflow for Annexin V apoptosis assay.

Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drugs. While there is currently no direct experimental evidence linking this compound to the modulation of the PI3K/Akt pathway, many natural products with anticancer properties are known to inhibit this pathway. Further investigation into this compound's effects on this pathway is warranted.

Hypothesized PI3K/Akt Signaling Inhibition:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (Hypothesized) This compound->PI3K ? This compound->Akt ?

Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocols

4.1. Cbl-b Ubiquitination Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Principle: This assay measures the proximity of a ubiquitin-donor (e.g., labeled E2 enzyme) and a Cbl-b-acceptor, indicating ubiquitination activity. Inhibition by a compound reduces the FRET signal.

  • Protocol:

    • Recombinant Cbl-b is incubated with varying concentrations of the test compound.

    • A ubiquitin-charged E2 enzyme labeled with a donor fluorophore (e.g., terbium) and a substrate labeled with an acceptor fluorophore (e.g., fluorescein) are added.

    • The reaction is incubated to allow for enzymatic activity.

    • The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of Cbl-b.

    • IC50 values are calculated from the dose-response curve.

4.2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or alternative compounds for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.4. Western Blot Analysis for PI3K/Akt Signaling

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Phospho-specific antibodies can be used to assess the activation state of key proteins in the PI3K/Akt pathway.

  • Protocol:

    • Treat cells with the test compound for various time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound and its related compounds represent a promising class of marine natural products with potential for anticancer drug development. Their established mechanism as Cbl-b inhibitors provides a clear rationale for their immunomodulatory effects. Furthermore, accumulating evidence points towards their ability to induce apoptosis in cancer cells. While the direct impact of this compound on key signaling pathways like PI3K/Akt remains to be elucidated, the data presented in this guide provides a solid foundation for further research and development of this intriguing marine compound.

References

Ageliferin: A Comparative Analysis of Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the antimicrobial potential of the marine alkaloid Ageliferin and its derivatives.

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Marine natural products represent a promising reservoir of bioactive compounds with unique chemical scaffolds and mechanisms of action. Among these, this compound, a pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, and its brominated derivatives have demonstrated notable antibacterial activity. This guide provides a comparative analysis of the efficacy of this compound and its analogs against standard antibiotics, supported by available experimental data.

Data Presentation: Antimicrobial Efficacy

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the available MIC values for this compound and its derivatives, bromothis compound and dibromothis compound, in comparison to the standard antibiotic, imipenem.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Gram-Negative Bacteria [1]

CompoundPseudomonas aeruginosa ATCC 27853 (mg/L)Pseudomonas aeruginosa PAO1 (mg/L)Klebsiella pneumoniae C-573 (mg/L)Klebsiella pneumoniae C-574 (mg/L)Acinetobacter baumannii RYC 52763/97 (mg/L)
This compound64646464>128
Bromothis compound832>128>128>128
Dibromothis compound3232646464

Table 2: Comparative Efficacy of Bromothis compound and Imipenem against Pseudomonas aeruginosa [2]

CompoundP. aeruginosa ATCC 27853 (mg/L)P. aeruginosa PAO1 (mg/L)P. aeruginosa (Clinical Isolate 29-200 SV) (mg/L)P. aeruginosa (Clinical Isolate 30-127 VI) (mg/L)P. aeruginosa (Clinical Isolate 30-223 SV) (mg/L)P. aeruginosa (Clinical Isolate 30-230 SV) (mg/L)
Bromothis compound83232323232
Imipenem222222

Data presented in the tables are derived from in vitro studies. Further research is required to establish clinical efficacy.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a potential antimicrobial agent. The data presented in this guide were primarily obtained using the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (MHII) in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the bacterial strain to be tested is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.

    • Negative Control: A well containing only the growth medium to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test microorganism, typically 35 ± 2 °C for 16-20 hours for most aerobic bacteria.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Proposed Antibacterial Mechanism of Pyrrole-Imidazole Alkaloids

The precise signaling pathways affected by this compound are still under investigation. However, studies on pyrrole-imidazole alkaloids suggest a multi-faceted mechanism of action that primarily targets the bacterial cell envelope and biofilm formation.

G cluster_compound cluster_bacterium Bacterial Cell cluster_effects Effects compound This compound / Pyrrole-Imidazole Alkaloid membrane Cell Membrane compound->membrane Direct Interaction biofilm Biofilm Formation compound->biofilm Inhibition dna DNA Replication / Protein Synthesis compound->dna Potential Interference disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition Inhibition of Biofilm Formation biofilm->inhibition interference Interference with Essential Cellular Processes dna->interference death Bacterial Cell Death disruption->death inhibition->death interference->death

References

Independent Verification of Ageliferin's Antiviral Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported antiviral properties of Ageliferin with established antiviral agents. Due to the limited publicly available data on this compound, this document highlights the existing information and contrasts it with the well-documented efficacy and mechanisms of Acyclovir and Ribavirin against Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV), respectively. The experimental protocols detailed herein are based on standard virological assays and provide a framework for the potential evaluation of this compound.

Comparative Antiviral Activity

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound HSV-1Not SpecifiedData not availableData not availableData not available[1]
VSVNot SpecifiedData not availableData not availableData not available[1]
Acyclovir HSV-1Vero0.20 - 8.5617.00 - >678.36>72 - >3085[2][3]
MRC-53.3>20>6[2]
Macrophages0.0025>20>8000[2]
Ribavirin VSVVero9.4 - 12.3>100 µg/mL>4.2[4][5]
HeLa3.74Data not availableData not available[5]

Note: The antiviral activity of compounds can vary significantly depending on the cell line used in the assay.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to independently verify the antiviral properties of a compound like this compound.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of a compound that causes a 50% reduction in the viability of host cells. It is crucial for establishing the therapeutic window of an antiviral agent. A common method is the MTT assay.

Materials:

  • Host cell line (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions to the wells in triplicate. Include untreated cell controls.

  • Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated controls.

  • The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (EC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates

  • Virus stock (HSV-1 or VSV)

  • Test compound (this compound)

  • Cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Infect the confluent cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the different concentrations of the test compound mixed with the overlay medium to the respective wells. The overlay medium restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with a fixative (e.g., methanol or formaldehyde).

  • Stain the cells with crystal violet, which stains the viable cells, leaving the plaques unstained.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

  • The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% and is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualization of Workflows and Pathways

Experimental Workflow for Antiviral Compound Screening

The following diagram illustrates a standard workflow for screening and characterizing the antiviral activity of a test compound.

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Studies cluster_3 Outcome Compound_Library Test Compound (e.g., this compound) Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., CPE Reduction) Compound_Library->Antiviral_Assay Plaque_Reduction Plaque Reduction Assay (EC50) Antiviral_Assay->Plaque_Reduction Yield_Reduction Virus Yield Reduction Assay Plaque_Reduction->Yield_Reduction Time_of_Addition Time-of-Addition Assay Yield_Reduction->Time_of_Addition Enzyme_Assays Viral Enzyme Assays Time_of_Addition->Enzyme_Assays Pathway_Analysis Host Pathway Analysis Time_of_Addition->Pathway_Analysis Lead_Compound Lead Compound Identification Enzyme_Assays->Lead_Compound Pathway_Analysis->Lead_Compound

A generalized workflow for the discovery and characterization of novel antiviral compounds.
Mechanism of Action of Acyclovir against HSV-1

Acyclovir is a guanosine analog that requires viral-specific activation, leading to the termination of viral DNA synthesis.

Acyclovir_Mechanism cluster_0 HSV-1 Infected Host Cell Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase (TK) Acyclovir->Viral_TK Phosphorylation ACV_MP Acyclovir Monophosphate Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases Phosphorylation ACV_DP Acyclovir Diphosphate ACV_DP->Host_Kinases Phosphorylation ACV_TP Acyclovir Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_TK->ACV_MP Host_Kinases->ACV_DP Host_Kinases->ACV_TP Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Ribavirin_Mechanism cluster_0 VSV Infected Host Cell Ribavirin Ribavirin Host_Kinases Host Cell Kinases Ribavirin->Host_Kinases RTP Ribavirin Triphosphate Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->Viral_RdRp Incorporation RMP Ribavirin Monophosphate IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibition Host_Kinases->RTP Host_Kinases->RMP GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion Lethal_Mutagenesis Lethal Mutagenesis Viral_RdRp->Lethal_Mutagenesis

References

A Comparative Guide to Analytical Techniques for Ageliferin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the detection and quantification of Ageliferin, a marine alkaloid with promising antiviral and Cbl-b inhibitory activities. Due to a lack of specific published quantitative data for this compound, this guide presents a summary based on common analytical practices for similar natural products, offering a practical framework for researchers initiating studies on this compound.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound detection depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely accessible and robust method for routine analysis. For more demanding applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 pg/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 20 pg/mL
**Linearity (R²) **> 0.995> 0.998
Recovery 85 - 110%90 - 115%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These should be optimized and validated for the specific application and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean samples, such as extracts from marine sponges or in vitro assays.

a. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Concentrate the extract under reduced pressure.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically between 254 and 280 nm).

c. Quantification:

  • Prepare a calibration curve using a series of known concentrations of a purified this compound standard.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices like plasma, serum, or tissue homogenates.

a. Sample Preparation:

  • Perform a protein precipitation of the biological sample using a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

b. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by infusing a standard solution into the mass spectrometer.

  • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

d. Quantification:

  • Prepare a calibration curve by spiking known amounts of this compound standard and a fixed amount of internal standard into a blank matrix.

  • Quantify this compound in the samples by calculating the ratio of the peak area of this compound to the peak area of the internal standard and comparing it to the calibration curve.

Mandatory Visualization

Signaling Pathways

This compound has been reported to exhibit biological activity through the inhibition of the E3 ubiquitin ligase Cbl-b and by exerting antiviral effects. The following diagrams illustrate the conceptual signaling pathways involved.

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Activation cluster_downstream Downstream Signaling TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 PI3K PI3K SLP76->PI3K NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation Vav1->AP1 NFkB NF-κB Activation PI3K->NFkB TCell_Activation T-Cell Activation (Proliferation, Cytokine Production) NFkB->TCell_Activation NFAT->TCell_Activation AP1->TCell_Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination & Degradation Cbl_b->PI3K Ubiquitination & Degradation This compound This compound This compound->Cbl_b Inhibition

Caption: Cbl-b mediated negative regulation of T-cell activation and its inhibition by this compound.

Antiviral_Mechanism_of_Action cluster_viral_lifecycle Viral Lifecycle Stages Virus Virus Attachment 1. Attachment & Entry Virus->Attachment HostCell Host Cell This compound This compound This compound->Attachment Inhibition Replication 3. Replication (Viral Genome & Proteins) This compound->Replication Inhibition Release 5. Release of New Virions This compound->Release Inhibition Uncoating 2. Uncoating Attachment->Uncoating Uncoating->Replication Assembly 4. Assembly Replication->Assembly Assembly->Release Release->Virus Infection of other cells

Caption: Potential stages of the viral lifecycle inhibited by this compound.

Validating Ageliferin as a Cbl-b Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cbl-b and the Rationale for Its Inhibition

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint, functioning as an E3 ubiquitin ligase.[1][2] It plays a pivotal role in negatively regulating the activation of key immune cells, including T cells, B cells, and Natural Killer (NK) cells.[3][4] Cbl-b establishes the threshold for immune cell activation, thereby preventing excessive or inappropriate immune responses and maintaining immunological tolerance.[3][5] In the context of cancer, Cbl-b's dampening effect on the immune system can hinder the recognition and elimination of tumor cells.[6][7] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology. By blocking Cbl-b's activity, the activation threshold of immune cells is lowered, potentially unleashing a more potent and effective anti-tumor immune response.[2][8]

Ageliferin: A Natural Product with Cbl-b Inhibitory Activity

This compound and its derivatives are marine alkaloids isolated from the coralline demosponge Astrosclera willeyana.[9] Studies have shown that these compounds exhibit inhibitory activity against the Cbl-b ubiquitin ligase.[9] Bioassay-guided separation of the sponge extract identified several this compound derivatives as the most potent metabolites in this regard.[9] While considered modest inhibitors, the this compound structural scaffold is viewed as a potential starting point for developing more potent Cbl-b-targeting analogs.[9]

Comparative Analysis of Cbl-b Inhibitors

The field of Cbl-b inhibitor development has seen the emergence of several small molecules. To objectively evaluate this compound's potential, its performance must be compared against other documented inhibitors. This section provides a comparative landscape of in vitro potency for this compound and other notable Cbl-b inhibitors.

Compound/SeriesTargetIC50Organization/Source
This compound Derivatives Cbl-b18 - 35 µMMarine sponge Astrosclera willeyana[9]
Arylpyridone (Compound 31) Cbl-b30 nMAstraZeneca[4]
Benzodiazepine (Compound 1) Cbl-b210 nM (TR-FRET)Disclosed in ACS Med. Chem. Lett.[6]
Cbl-b-IN-13 Cbl-b<100 nMBenchChem[2]
NX-1607 Cbl-bStructure not disclosedNurix Therapeutics[6]

Key Experimental Protocols for Cbl-b Inhibitor Validation

Validating a Cbl-b inhibitor requires a multi-faceted approach, employing both biochemical and cellular assays to confirm target engagement and functional consequences.

In Vitro Cbl-b Enzymatic Assay

This biochemical assay directly measures the inhibition of Cbl-b's E3 ligase activity.

  • Principle: The assay quantifies the ubiquitination of a substrate or Cbl-b's autoubiquitination. Inhibition is measured by a decrease in the ubiquitination signal.

  • Protocol Outline:

    • Recombinant human Cbl-b is incubated with varying concentrations of the test compound (e.g., this compound).

    • The ubiquitination reaction is initiated by adding ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), biotinylated-ubiquitin, and ATP.[10]

    • The reaction is allowed to proceed for a defined period.

    • The extent of ubiquitination is detected, often using a technology like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), where a decrease in signal indicates inhibition.[10]

    • Data is plotted as percentage inhibition versus inhibitor concentration to calculate the IC50 value.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the direct binding affinity (KD) between the inhibitor and the Cbl-b protein.

  • Principle: It detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over the immobilized ligand (Cbl-b protein).[10]

  • Protocol Outline:

    • Recombinant Cbl-b protein is covalently immobilized on a sensor chip.[10]

    • Different concentrations of the test compound are flowed over the sensor surface.[10]

    • The association and dissociation of the inhibitor are measured in real-time.

    • The resulting data is used to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.[10]

T-Cell Activation Assay (IL-2 Secretion)

This cell-based assay assesses the functional consequence of Cbl-b inhibition, which should lead to enhanced T-cell activation.

  • Principle: Cbl-b inhibition lowers the T-cell activation threshold, leading to increased production of cytokines like Interleukin-2 (IL-2) upon stimulation.[8]

  • Protocol Outline:

    • Primary human T cells or a T-cell line (e.g., Jurkat cells) are cultured.[8]

    • Cells are pre-treated with a serial dilution of the Cbl-b inhibitor for 1-2 hours.[8]

    • A 96-well plate is coated with an anti-CD3 antibody to stimulate the T-cell receptor (TCR). Soluble anti-CD28 antibody is added for co-stimulation.[8]

    • The pre-treated T cells are seeded into the antibody-coated wells.[8]

    • After incubation (e.g., 24-48 hours), the cell culture supernatant is collected.[8]

    • The concentration of secreted IL-2 is quantified using an ELISA kit.[8] An increase in IL-2 secretion indicates successful functional inhibition of Cbl-b.

Visualizing Pathways and Workflows

Cbl-b Signaling Pathway in T-Cell Activation

G cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Stimulation CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation ZAP70 ZAP70 LCK->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->Activation PI3K->Activation Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitinates (Inhibits) Cbl_b->PI3K Ubiquitinates (Inhibits) Ub Ubiquitin This compound This compound This compound->Cbl_b Inhibits

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.

Experimental Workflow for Cbl-b Inhibitor Validation

G A Compound Identification (e.g., this compound from Natural Source) B Biochemical Assays A->B C In Vitro Enzymatic Assay (IC50 Determination) B->C D Biophysical Binding Assay (SPR) (KD Determination) B->D E Cell-Based Assays C->E D->E F Cellular Target Engagement (e.g., CETSA) E->F G Functional Assays (e.g., T-Cell IL-2 Secretion) E->G H In Vivo Studies G->H I Syngeneic Mouse Tumor Models (Anti-Tumor Efficacy) H->I J Pharmacokinetics & Toxicology Assessment H->J K Lead Optimization I->K J->K

Caption: A multi-pronged approach to validating a Cbl-b inhibitor.

References

Comparative Efficacy of Ageliferin and Its Derivatives Against Diverse Bacterial Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial and anti-biofilm properties of Ageliferin and its brominated derivatives, Bromothis compound and Dibromothis compound. The data presented herein is compiled from in vitro studies to offer a clear perspective on their potential as novel antimicrobial agents.

Antibacterial Spectrum: A Quantitative Comparison

The antibacterial efficacy of this compound and its derivatives varies across different bacterial species, with bromination significantly influencing their activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against a panel of Gram-negative and Gram-positive bacteria. Lower MIC values indicate greater potency.

CompoundBacterial StrainATCC StrainMIC (mg/L)Reference
This compound Pseudomonas aeruginosa-64[1]
Klebsiella pneumoniae-64[1]
Acinetobacter baumannii->64[1]
Bromothis compound Pseudomonas aeruginosaATCC 278538[2]
Pseudomonas aeruginosaPAO132[2]
Klebsiella pneumoniae->64[1]
Acinetobacter baumannii->64[1]
Micrococcus luteus-Reported Activity[1]
Bacillus subtilis-Reported Activity[1]
Staphylococcus aureus (MRSA)-Reported Activity[1]
Escherichia coli-Reported Activity[1]
Dibromothis compound Pseudomonas aeruginosaATCC 2785332[1]
Pseudomonas aeruginosaPAO132[1]
Klebsiella pneumoniae-64[1]
Acinetobacter baumanniiRYC 52763/9764[1]
Micrococcus luteus-Reported Activity[1]
Bacillus subtilis-Reported Activity[1]
Staphylococcus aureus-Reported Activity[1]
Escherichia coli-Reported Activity[1]

Note: "Reported Activity" indicates that the source mentions antibacterial action but does not provide a specific MIC value in the cited text. The data clearly indicates that Bromothis compound exhibits the most potent activity against Pseudomonas aeruginosa ATCC 27853. A structure-activity relationship is evident, with the presence and position of bromine atoms on the pyrrole rings influencing the antibacterial efficacy.[1]

Anti-Biofilm Activity

This compound and its derivatives, belonging to the 2-aminoimidazole (2-AI) class of compounds, are recognized for their significant anti-biofilm capabilities. These molecules have been shown to both inhibit the formation of new biofilms and disperse pre-existing ones across a range of bacterial species.[1]

For instance, Bromothis compound has been observed to cause a 30-40% inhibition of P. aeruginosa biofilm formation at concentrations of 8 or 16 mg/L, depending on the strain.[1] This anti-biofilm action is a key attribute, as bacteria within biofilms exhibit significantly increased resistance to conventional antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method. This standard procedure is outlined below:

  • Bacterial Culture Preparation: A fresh culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.

  • Inoculum Preparation: Several morphologically similar colonies are transferred to a liquid broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final target concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (this compound or its derivatives) is serially diluted in a 96-well microtiter plate containing fresh broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

The ability of this compound and its derivatives to inhibit biofilm formation is commonly assessed using the crystal violet staining method.

  • Preparation of Bacterial Suspension: An overnight culture of the test bacterium is diluted 1:100 in a suitable growth medium.

  • Incubation with Test Compound: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. The test compound is then added to the wells at various concentrations. Control wells without the compound are also prepared.

  • Biofilm Formation: The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are gently removed by washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Quantification: The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570-595 nm. The reduction in absorbance in the presence of the test compound compared to the control indicates the percentage of biofilm inhibition.

Visualizing a General Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antibacterial and anti-biofilm properties of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Culture Bacterial Culture Preparation Inoculum Inoculum Standardization Culture->Inoculum MIC_Assay MIC Assay (Broth Microdilution) Inoculum->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet) Inoculum->Biofilm_Assay Compound Test Compound Dilution Compound->MIC_Assay Compound->Biofilm_Assay MIC_Determination MIC Value Determination MIC_Assay->MIC_Determination Biofilm_Quantification Biofilm Quantification (% Inhibition) Biofilm_Assay->Biofilm_Quantification

General workflow for antimicrobial testing.

Proposed Mechanism of Action: Interference with Bacterial Signaling

While the precise molecular targets of this compound are still under investigation, evidence suggests that 2-aminoimidazole compounds interfere with bacterial signaling pathways, particularly two-component regulatory systems. These systems are crucial for bacteria to sense and respond to environmental changes, and they often regulate virulence, biofilm formation, and antibiotic resistance.

The proposed mechanism involves the inhibition of the response regulator protein within the two-component system. By disrupting this signaling cascade, this compound and its analogs can prevent the expression of genes necessary for biofilm formation and other virulence-related processes.

The following diagram illustrates a generalized bacterial two-component signaling pathway and the putative point of inhibition by 2-aminoimidazole compounds.

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SK Sensor Kinase SK->SK 2. Autophosphorylation (ATP -> ADP) RR Response Regulator SK->RR 3. Phosphotransfer RR_P Phosphorylated Response Regulator DNA DNA RR_P->DNA 4. Binds to DNA Gene_Expression Gene Expression (e.g., Biofilm Formation) DNA->Gene_Expression 5. Regulates Transcription Inhibitor 2-Aminoimidazole (e.g., this compound) Inhibitor->RR Inhibition Stimulus External Stimulus Stimulus->SK 1. Signal Detection

References

Safety Operating Guide

Navigating the Safe Disposal of Ageliferin: A Protocol for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for a compound identified as "Ageliferin" is not publicly available. This suggests that this compound may be a novel, experimental, or proprietary substance. Therefore, it is crucial to handle and dispose of this compound with the assumption that it is hazardous.

This document provides essential safety and logistical guidance for the proper disposal of novel research chemicals like this compound, based on established principles of laboratory safety and hazardous waste management. This protocol is designed for researchers, scientists, and drug development professionals.

Waste Characterization and Segregation

When dealing with a novel compound, it must be treated as hazardous waste.[1] Proper segregation is critical to ensure safety and compliance.[2] The following table summarizes common laboratory chemical waste streams. This compound waste should be collected separately and not mixed with these streams until its properties are better understood.

Waste CategoryDescription & ExamplesGeneral Disposal Considerations
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I). e.g., Dichloromethane, Chloroform.Collect in a designated, labeled, compatible container. Keep separate from non-halogenated solvents.[1]
Non-Halogenated Solvents Organic solvents without halogens. e.g., Acetone, Ethanol, Hexane, Toluene.Collect in a designated, labeled container.[1]
Corrosive Waste (Acids) Acidic solutions with a low pH. e.g., Hydrochloric Acid, Sulfuric Acid.Collect in a designated, compatible container (avoid metal).[1] Neutralization to a pH between 5.5 and 11.0 may be an option for drain disposal only if no other toxic materials are present and local regulations permit.[3][4] Always consult your institution's EHS.
Corrosive Waste (Bases) Alkaline solutions with a high pH. e.g., Sodium Hydroxide, Ammonium Hydroxide.Collect in a designated, compatible container.[1] Neutralization may be an option under strict institutional guidelines.[5]
Heavy Metal Waste Solutions or solids containing heavy metals. e.g., Mercury, Lead, Cadmium, Chromium compounds.Collect in designated, labeled containers. This waste is typically considered highly hazardous and requires specialized disposal.[1]
Solid Chemical Waste Contaminated labware, gloves, paper towels, and solid chemical reagents.Collect in designated, clearly labeled containers. Sharps must be placed in puncture-resistant containers.[1]
Reactive Waste Chemicals that are unstable under normal conditions. e.g., Peroxide-forming chemicals, water-reactive chemicals.Requires special handling and disposal procedures. Must be kept separate from other waste streams. Consult with EHS for specific guidance.[6]
Unknowns / Novel Compounds Unlabeled, unidentifiable, or newly synthesized chemicals like this compound.Must be treated as hazardous waste. Do not mix with other waste. The responsibility for identification rests with the generator.[6][7]

Protocol for the Proper Disposal of this compound

The following step-by-step methodology should be followed to ensure the safe and compliant disposal of this compound and other novel chemical compounds. The overriding principle is that a disposal plan should be in place before any experiment begins.[2]

Step 1: Hazard Assessment and Presumption of Hazard

In the absence of specific data, presume that this compound is hazardous.[8] This includes assuming it may be toxic, flammable, corrosive, or reactive. Review any known information about its parent compounds or similar chemical structures to anticipate potential hazards.[8] All handling of this compound should be conducted using appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses or goggles.[8] Work should preferably be done inside a chemical fume hood.[8]

Step 2: Immediate Consultation with Environmental Health & Safety (EHS)

Before generating this compound waste, contact your institution's Environmental Health & Safety (EHS) department. EHS is the primary resource for guidance on hazardous waste disposal and will provide institution-specific protocols.[1][9] They can assist in classifying the waste and determining the correct disposal pathway.

Step 3: Proper Waste Containment and Labeling
  • Container Selection: Collect this compound waste in a container that is in good condition, leak-proof, and chemically compatible with the substance.[10][11] If possible, use the original shipping container or a designated hazardous waste container provided by EHS.[11]

  • Labeling: This is a critical step for safety and compliance.[12]

    • Immediately label the waste container with the words "Hazardous Waste".[6][10]

    • Clearly write the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[3][9]

    • List all constituents and their approximate percentages, including any solvents.[10]

    • Indicate the date when waste was first added to the container.[13]

    • Provide the name of the principal investigator and the laboratory location.[6]

Step 4: Segregation and Safe Storage
  • Segregation: Do not mix this compound waste with any other waste streams.[5] Incompatible materials can react violently if mixed.[5]

  • Storage Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][12] The storage area must be under the control of laboratory personnel.[10]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic tub or bin, to contain any potential leaks.[3][11]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[3][6] Do not leave a funnel in the container.[10]

Step 5: Arranging for Disposal

Once the waste container is nearly full (no more than 90% capacity) or has been in storage for a designated period (often 6-12 months, check with EHS), arrange for its removal.[12]

  • Submit a chemical waste pickup request to your EHS department, following their specific procedures.[14][15]

  • EHS will then coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal.[1][7]

Step 6: Documentation and Record-Keeping

Maintain accurate records of the generation and disposal of all hazardous waste, including novel compounds. This is a regulatory requirement and a key component of a safe laboratory environment.

Disposal Decision Workflow for a Novel Compound

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound in a research or laboratory environment.

G start Novel Compound (this compound) Waste Generated presume_hazardous Presume Compound is Hazardous (Toxic, Flammable, Corrosive, Reactive) start->presume_hazardous contact_ehs Consult Institutional Environmental Health & Safety (EHS) presume_hazardous->contact_ehs container Select Compatible, Leak-Proof Container contact_ehs->container label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name & Constituents 3. Date & PI/Lab Information container->label segregate Segregate from All Other Waste Streams label->segregate store Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) segregate->store request_pickup Container Full (≤90%) or Time Limit Reached? Request Pickup from EHS store->request_pickup request_pickup->store No ehs_disposal EHS Manages Disposal via Licensed Hazardous Waste Contractor request_pickup->ehs_disposal Yes

Caption: Workflow for the safe disposal of novel research compounds.

References

Essential Safety and Logistical Information for Handling Ageliferin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Information

Ageliferin should be treated as a potent compound with potential biological activity. All handling of open powders or concentrated solutions must occur in a designated containment device, such as a biological safety cabinet (BSC) or a glove box isolator.[1] It is crucial to avoid the formation of aerosols and dust.[2] Personnel must be trained in the proper donning and doffing of Personal Protective Equipment (PPE).

Emergency Procedures:

  • Spill: In the event of a spill, the area should be immediately cordoned off to prevent exposure.[1] Use a designated cytotoxic spill kit and follow the manufacturer's instructions.[1] Avoid generating dust during cleanup; sweep or vacuum up spillage and collect it in a suitable container for disposal.[3]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.

  • Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention.

  • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[1]Provides a barrier against chemical permeation. Double-gloving offers additional protection.[1]
Gown Disposable, impermeable gown with a closed front and long sleeves.[4]Protects against splashes and contamination of personal clothing.[1]
Eye/Face Protection Full-face shield or safety goggles in conjunction with a fluid-resistant mask.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders outside of a containment device.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.[1]Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Experimental Workflow

A structured workflow is essential to ensure safety and experimental integrity when working with this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Containment Device Prepare Containment Device Don PPE->Prepare Containment Device Step 1 Weigh this compound Weigh this compound Prepare Containment Device->Weigh this compound Step 2 Prepare Solutions Prepare Solutions Weigh this compound->Prepare Solutions Step 3 Cell Treatment Cell Treatment Prepare Solutions->Cell Treatment Step 4 Incubation Incubation Cell Treatment->Incubation Step 5 Data Collection Data Collection Incubation->Data Collection Step 6 Decontaminate Work Area Decontaminate Work Area Data Collection->Decontaminate Work Area Step 7 Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Step 8 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 9 Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Step 10

Caption: Experimental workflow for handling this compound.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste TypeDisposal ContainerProcedure
Contaminated PPE Labeled, puncture-resistant, leak-proof cytotoxic waste container.[1]All disposable items (gloves, gowns, shoe covers, etc.) are to be placed in the designated container immediately after use.[1]
Solid Waste Labeled, puncture-resistant, leak-proof cytotoxic waste container.[1]Empty vials, contaminated lab supplies (e.g., pipette tips, tubes), and any other solid materials that have come into contact with this compound.[1]
Liquid Waste Designated, sealed, and clearly labeled hazardous liquid waste container.[1]Collect all liquid waste containing this compound in the designated container. Do not mix with other waste streams unless compatibility is confirmed.

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of safety considerations when working with this compound.

cluster_risk Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify Hazards Identify Hazards Evaluate Exposure Potential Evaluate Exposure Potential Identify Hazards->Evaluate Exposure Potential Engineering Controls Engineering Controls Evaluate Exposure Potential->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Personal Protective Equipment Personal Protective Equipment Administrative Controls->Personal Protective Equipment Spill Response Spill Response Personal Protective Equipment->Spill Response Exposure Response Exposure Response Personal Protective Equipment->Exposure Response

Caption: Logical flow of safety procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.